1,3-Dibromo-2-(2-bromoethoxy)benzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-dibromo-2-(2-bromoethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br3O/c9-4-5-12-8-6(10)2-1-3-7(8)11/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGANKCYHHSNNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OCCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651944 | |
| Record name | 1,3-Dibromo-2-(2-bromoethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206347-32-2 | |
| Record name | 1,3-Dibromo-2-(2-bromoethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206347-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dibromo-2-(2-bromoethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dibromo-2-(2-bromoethoxy)benzene
CAS Number: 206347-32-2
This technical guide provides a comprehensive overview of 1,3-Dibromo-2-(2-bromoethoxy)benzene, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and prospective applications, grounding all information in established chemical principles.
Introduction and Strategic Importance
This compound is a halogenated aromatic ether. Its structure, featuring a dibrominated benzene ring and a bromo-functionalized ethoxy chain, makes it a versatile precursor for the synthesis of more complex molecules. While specific literature on this compound is limited, its structural motifs suggest significant potential as a building block in the development of novel heterocyclic compounds, particularly those with applications in medicinal chemistry and materials science. The strategic placement of three bromine atoms offers multiple reaction sites for sequential and selective chemical transformations.
Physicochemical Properties
A summary of the known and predicted properties of this compound is presented below. These properties are essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| CAS Number | 206347-32-2 | [1][2][3][4][5] |
| Molecular Formula | C₈H₇Br₃O | [1][3][6] |
| Molecular Weight | 358.85 g/mol | [6] |
| Appearance | Liquid | [6] |
| Purity | ~95% | [6] |
| Synonyms | 2-(2,6-Dibromophenoxy)ethyl bromide, 2-Bromoethyl 2,6-dibromophenyl ether | [1][6] |
| InChI Key | GGANKCYHHSNNJR-UHFFFAOYSA-N | [6] |
Synthesis Protocol: Williamson Ether Synthesis
The most probable and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis. This established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2,6-dibromophenol is deprotonated to form the corresponding phenoxide, which then attacks the electrophilic carbon of 1,2-dibromoethane.
Reaction Scheme
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is based on analogous mono-alkylation reactions of phenols with 1,2-dibromoethane.[7]
-
Reaction Setup: To a solution of 2,6-dibromophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (3 equivalents).
-
Initial Stirring: Stir the resulting suspension at room temperature for 10-15 minutes to facilitate the formation of the phenoxide.
-
Addition of Alkylating Agent: Add 1,2-dibromoethane (3 equivalents) to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, evaporate the acetone under reduced pressure. Add water to the residue to dissolve the inorganic salts.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer in vacuo to obtain the crude product. Purify the residue using silica gel column chromatography, eluting with a hexane-ethyl acetate gradient.
Causality Behind Experimental Choices:
-
Excess 1,2-dibromoethane and Base: Using an excess of both the alkylating agent and the base helps to drive the reaction towards the desired mono-alkylated product and minimizes the formation of the dialkylated by-product.[7]
-
Acetone as Solvent: Acetone is a suitable polar aprotic solvent for Sₙ2 reactions, as it dissolves both the reactants and the intermediate phenoxide to a reasonable extent.
-
Potassium Carbonate as Base: A moderately strong base like potassium carbonate is sufficient to deprotonate the acidic phenol without causing unwanted side reactions.[7]
Potential Reactivity and Synthetic Applications
The three bromine atoms in this compound possess different reactivities, which can be exploited for selective chemical transformations.
-
Aromatic Bromines: The two bromine atoms on the benzene ring are susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[8] This allows for the introduction of diverse substituents and the construction of complex molecular scaffolds.
-
Aliphatic Bromine: The bromine atom on the ethoxy side chain is a good leaving group in nucleophilic substitution reactions. This enables the introduction of various nucleophiles, such as amines, azides, and thiols, to further functionalize the molecule.
Precursor to Dibenzo[b,f][9][10]oxazepine Derivatives
A key potential application of this compound is in the synthesis of dibenzo[b,f][9]oxazepine derivatives.[9][10][11] These seven-membered heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[10]
Caption: Hypothetical route to dibenzo[b,f][9]oxazepines.
This synthetic strategy would likely involve an initial intermolecular N-arylation followed by an intramolecular O-arylation or a related cyclization reaction.
Characterization Techniques
For the structural elucidation and purity assessment of this compound, a combination of spectroscopic and chromatographic techniques would be employed. Based on methods used for structurally related compounds, the following protocols can be adapted.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals in the aromatic region for the benzene ring protons and in the aliphatic region for the ethoxy protons.
-
¹³C NMR: Will provide information on all carbon atoms in the molecule, with characteristic shifts for carbons attached to bromine and oxygen.
-
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a tribrominated compound.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the C-O-C ether linkage and the aromatic C-H bonds.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.[12]
Safety and Handling
As with all brominated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3]
Conclusion
This compound, while not extensively documented in the scientific literature, represents a valuable and versatile building block for organic synthesis. Its potential for the construction of complex heterocyclic systems, particularly those of pharmaceutical interest, is significant. This guide provides a foundational understanding of its synthesis, properties, and potential applications, offering a starting point for researchers looking to explore the chemistry of this intriguing molecule.
References
-
A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. (2025). ResearchGate. Retrieved from [Link]
-
Recent advances in dibenzo[b,f][9]oxazepine synthesis. (2025). ResearchGate. Retrieved from [Link]
-
Synthetic pathway for synthesis of dibenz-[b,f][9]-oxazepine derivatives (MJ1 - MJ12). (2025). ResearchGate. Retrieved from [Link]
-
ChemInform Abstract: Microwave-Assisted Synthesis of Substituted Dibenzo[b,f][9]thiazepines, Dibenzo[b,f][9]oxazepines, Benzothiazoles, and Benzimidazoles. (2025). ResearchGate. Retrieved from [Link]
-
Strategies in the synthesis of dibenzo[b,f]heteropines. (2023). PMC. Retrieved from [Link]
-
1,3-Dibromo-2-(2-bromo-ethoxy)-5-fluoro-benzene. PubChem. Retrieved from [Link]
-
Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
This compound [206347-32-2]. Chemical synthesis. Retrieved from [Link]
-
Enjoyable synthesis of 1,3-Dibromobenzene. YouTube. Retrieved from [Link]
-
Suggest a synthetic route from benzene to 1,3-dibromo-2-nitrobenzene... Filo. Retrieved from [Link]
-
1,3-Dibromo-2-(3-bromophenoxy)benzene. PubChem. Retrieved from [Link]
-
2,6-Dibromophenol. PubChem. Retrieved from [Link]
-
1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State. MDPI. Retrieved from [Link]
-
Aromatic Reactivity. MSU chemistry. Retrieved from [Link]
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- 4. 206347-32-2|this compound|BLD Pharm [bldpharm.com]
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- 6. Benzene, 1,3-dibromo-2-(2-bromoethoxy)- | CymitQuimica [cymitquimica.com]
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physical and chemical properties of 1,3-Dibromo-2-(2-bromoethoxy)benzene
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-Dibromo-2-(2-bromoethoxy)benzene. Directed at researchers, scientists, and professionals in drug development, this document synthesizes the limited available data with established principles of organic chemistry to offer insights into its molecular characteristics, potential reactivity, and hypothetical applications. Given the scarcity of specific experimental data for this compound, this guide emphasizes the theoretical underpinnings of its behavior, drawing parallels with structurally related polybrominated diphenyl ethers (PBDEs). The content herein is intended to serve as a foundational resource, highlighting areas for future experimental validation and exploring the potential of this molecule in synthetic chemistry.
Introduction
This compound is an organobromine compound featuring a benzene ring substituted with two bromine atoms and a 2-bromoethoxy group. Its structure, possessing both aryl and alkyl bromide functionalities, suggests a versatile reactivity profile. While specific applications for this compound are not well-documented in current scientific literature, its classification within the broader family of polybrominated ethers indicates potential relevance in materials science and as a synthetic intermediate. This guide aims to bridge the existing information gap by providing a detailed analysis of its predicted properties and reactivity, thereby equipping researchers with the knowledge to explore its synthetic utility.
Molecular Structure and Identification
The molecular structure of this compound is fundamental to understanding its chemical behavior. The presence of both sp²-hybridized carbon-bromine bonds on the aromatic ring and an sp³-hybridized carbon-bromine bond on the ethoxy chain dictates its reactivity.
Caption: Hypothetical synthesis of this compound.
Causality behind Experimental Choices:
-
Base: A moderately strong base like potassium carbonate is chosen to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion without causing significant side reactions with the alkyl halide.
-
Solvent: A polar aprotic solvent like acetone is suitable for this type of reaction as it can dissolve the reactants but does not participate in the reaction itself.
-
Electrophile: 1,2-dibromoethane provides the 2-bromoethoxy moiety. An excess of this reagent might be used to favor the desired substitution over potential elimination reactions.
Predicted Reactivity
The reactivity of this compound is dictated by its three bromine substituents.
-
Aryl Bromides: The two bromine atoms attached to the benzene ring are expected to be relatively unreactive towards nucleophilic substitution under standard conditions due to the strength of the C(sp²)-Br bond. [1]However, they can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. [2]These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of two aryl bromides offers the potential for sequential or double coupling reactions, allowing for the construction of complex molecular architectures.
-
Alkyl Bromide: The primary alkyl bromide on the ethoxy side chain is more susceptible to nucleophilic substitution (SN2) reactions. It can react with a variety of nucleophiles (e.g., amines, thiols, cyanides) to introduce new functional groups. This provides a synthetic handle for further molecular elaboration.
Sources
A Spectroscopic Guide to 1,3-Dibromo-2-(2-bromoethoxy)benzene: Elucidating Molecular Structure
The Molecular Blueprint: Structure and Expected Spectral Features
1,3-Dibromo-2-(2-bromoethoxy)benzene possesses a unique substitution pattern that gives rise to a distinct spectral fingerprint. The presence of three bromine atoms, an ether linkage, and an aromatic ring with a specific substitution pattern are all key features that will be interrogated using spectroscopic techniques. The asymmetry of the molecule is expected to result in a complex and informative set of signals in its NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Neighborhood
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is anticipated to exhibit signals in both the aromatic and aliphatic regions. The aromatic protons will be influenced by the deshielding effect of the benzene ring and the electron-withdrawing bromine atoms. The protons of the ethoxy group will show characteristic shifts and coupling patterns.
Expected ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4, H-6 (Aromatic) | 7.20 - 7.40 | m | - |
| H-5 (Aromatic) | 6.90 - 7.10 | t | 7.5 - 8.5 |
| -O-CH₂- | ~ 4.3 | t | ~ 6.0 |
| -CH₂-Br | ~ 3.7 | t | ~ 6.0 |
Note: These are predicted values based on structurally similar compounds. Actual chemical shifts may vary.
Experimental Protocol for ¹H NMR Spectroscopy:
A robust protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural interpretation.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data using appropriate NMR processing software.
NMR Data Acquisition Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will provide valuable information about each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached atoms.
Expected ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C-O) | 150 - 155 |
| C-1, C-3 (C-Br) | 115 - 120 |
| C-4, C-6 | 130 - 135 |
| C-5 | 125 - 130 |
| -O-CH₂- | 68 - 72 |
| -CH₂-Br | 30 - 35 |
Note: These are predicted values based on the analysis of related structures.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O-C ether linkage, aromatic C-H and C=C bonds, and the C-Br bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3100 - 3000 | C-H | Aromatic |
| 2950 - 2850 | C-H | Aliphatic |
| 1580 - 1450 | C=C | Aromatic Ring |
| 1250 - 1000 | C-O | Aryl-alkyl ether |
| 700 - 500 | C-Br | Bromoalkane/Bromoarene |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a liquid sample, a small drop can be placed between two KBr or NaCl plates to form a thin film. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000 - 400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and compare them to correlation tables to confirm the presence of functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through the analysis of fragmentation patterns.
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes).
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): A cluster of peaks around m/z 356, 358, 360, and 362, corresponding to the different combinations of bromine isotopes. The relative intensities of these peaks will be characteristic of a molecule containing three bromine atoms.
-
Key Fragmentation Pathways:
-
Loss of a bromine radical (•Br) from the ethoxy group.
-
Cleavage of the ether bond.
-
Loss of the entire bromoethoxy group.
-
Proposed Mass Spectrometry Fragmentation
Caption: Key fragmentation pathways for this compound.
Experimental Protocol for GC-MS:
Gas chromatography coupled with mass spectrometry (GC-MS) is a suitable method for the analysis of this compound.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1-10 µg/mL.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 280-300 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), then ramp to a high temperature (e.g., 300 °C) to ensure elution of the compound.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Conclusion
The comprehensive spectroscopic analysis of this compound, through the synergistic use of NMR, IR, and MS, provides a detailed and validated approach to its structural characterization. The predicted data and methodologies outlined in this guide offer a robust framework for researchers and scientists in the fields of drug development and chemical synthesis to confidently identify and assess the purity of this and structurally related molecules. The key to successful spectral interpretation lies in a thorough understanding of the underlying principles of each technique and a methodical approach to data acquisition and analysis.
References
No direct experimental data for this compound was found. The information presented is based on general spectroscopic principles and data for analogous compounds. For reference, information on related compounds can be found at:
synthesis of 1,3-Dibromo-2-(2-bromoethoxy)benzene from 2,6-dibromophenol
An In-Depth Technical Guide to the Synthesis of 1,3-Dibromo-2-(2-bromoethoxy)benzene
Executive Summary: This guide provides a comprehensive technical overview for the . The described methodology is grounded in the principles of the Williamson ether synthesis, a cornerstone of organic chemistry for the formation of the ether linkage. This document offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, critical safety assessments of the reagents involved, and recommendations for product purification and characterization. The content is structured to provide researchers, chemists, and drug development professionals with the necessary insights to perform this synthesis efficiently and safely, emphasizing the causality behind experimental choices to ensure reproducibility and high-yield outcomes.
Introduction and Strategic Overview
This compound is a polyhalogenated aromatic ether. Its structure, featuring a dibrominated benzene ring connected to a bromoethyl group via an ether linkage, makes it a potentially valuable intermediate in organic synthesis. The bromine atoms can serve as handles for further functionalization through cross-coupling reactions, while the overall scaffold could be explored in the development of novel materials or as a fragment in medicinal chemistry.
The most direct and reliable synthetic route to this target molecule is the Williamson ether synthesis.[1][2] This classical SN2 reaction involves the deprotonation of a phenol (or alcohol) to form a highly nucleophilic alkoxide, which then displaces a halide from an alkyl halide to form the ether.[3] In this specific application, 2,6-dibromophenol is deprotonated by a strong, non-nucleophilic base to form the corresponding phenoxide. This intermediate then reacts with 1,2-dibromoethane to yield the desired product. The selection of a primary alkyl halide (1,2-dibromoethane) is crucial for maximizing the yield of the substitution product and minimizing the competing E2 elimination pathway.[4][5]
Reaction Mechanism and Rationale
The synthesis proceeds in two fundamental steps, both typically performed in a one-pot setup.
Step 1: Deprotonation of 2,6-dibromophenol
The phenolic proton of 2,6-dibromophenol (pKa ≈ 6.7) is acidic and must be removed to generate the nucleophilic phenoxide ion.[6] For this purpose, sodium hydride (NaH) is an ideal choice. As a powerful, non-nucleophilic base, NaH reacts irreversibly with the phenol to form the sodium phenoxide and hydrogen gas (H₂).[7] This drives the acid-base equilibrium completely to the product side, ensuring full conversion to the active nucleophile. The use of an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), is essential to prevent the violent reaction of NaH with protic solvents like water.[8][9]
Step 2: Nucleophilic Substitution (SN2)
The resulting 2,6-dibromophenoxide ion is a potent nucleophile. It attacks one of the primary carbons of 1,2-dibromoethane in a classic SN2 fashion.[1] This backside attack displaces a bromide ion as the leaving group, forming the C-O ether bond and yielding the final product, this compound. Using 1,2-dibromoethane as the electrophile provides the required 2-bromoethoxy moiety directly.
Below is a diagram illustrating the chemical reaction mechanism.
Hazard and Safety Assessment
This synthesis involves several hazardous materials requiring strict adherence to safety protocols. All operations should be conducted inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium Hydride (NaH): Typically supplied as a 60% dispersion in mineral oil, NaH is a flammable solid that reacts violently with water, releasing flammable hydrogen gas.[7][9][10] It is highly corrosive and can cause severe burns upon contact with skin or eyes, especially in the presence of moisture.[8][11] It must be handled under an inert atmosphere (e.g., nitrogen or argon). Fires involving NaH must not be extinguished with water or carbon dioxide; use a Class D fire extinguisher or smother with dry sand.[9]
-
2,6-Dibromophenol: This compound is harmful if swallowed, inhaled, or in contact with skin.[6] It causes skin and serious eye irritation.[12][13] Local exhaust ventilation is recommended to minimize dust inhalation.[6]
-
1,2-Dibromoethane: This reagent is toxic if swallowed, inhaled, or in contact with skin.[14][15] It is a suspected carcinogen and causes serious eye and skin irritation.[14][16] It is also a flammable liquid.[17] Store in a cool, well-ventilated area away from ignition sources.[16][17]
-
Anhydrous Solvents (THF/DMF): These solvents are flammable and should be handled with care. Avoid sources of ignition.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere before use.
Materials and Equipment
| Material/Equipment | Specification |
| 2,6-Dibromophenol | 99% purity |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil |
| 1,2-Dibromoethane | ≥99% purity, anhydrous |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free |
| Diethyl Ether | Anhydrous |
| Saturated Sodium Bicarbonate | Aqueous solution (aq.) |
| Brine | Saturated NaCl (aq.) |
| Magnesium Sulfate (MgSO₄) | Anhydrous |
| Round-bottom flask | Three-neck, oven-dried |
| Reflux condenser | Oven-dried |
| Addition funnel | Oven-dried |
| Magnetic stirrer and stir bar | - |
| Inert gas supply | Nitrogen or Argon with manifold |
| Syringes and needles | - |
| Rotary evaporator | - |
| Chromatography column | Glass, appropriate size |
| Silica Gel | 230-400 mesh |
Step-by-Step Synthesis Procedure
The following diagram outlines the general workflow for the synthesis.
-
Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a rubber septum. Flame-dry the apparatus under vacuum or oven-dry and assemble it hot, allowing it to cool under a stream of nitrogen or argon.
-
Reagent Addition: To the flask, add 2,6-dibromophenol (1.0 eq). Add anhydrous THF via cannula or syringe to achieve a concentration of approximately 0.2 M.
-
Phenoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion, 1.1 eq) in small portions over 15-20 minutes. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. The cessation of hydrogen gas evolution indicates the complete formation of the sodium phenoxide.
-
SN2 Reaction: Once phenoxide formation is complete, add 1,2-dibromoethane (2.0-3.0 eq) to the reaction mixture via syringe. Using an excess of the dihalide minimizes the formation of a bis-ether byproduct.
-
Reflux: Heat the reaction mixture to reflux (approximately 66 °C for THF). Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is typically complete within 12-24 hours.
-
Workup and Quenching: After the reaction is complete (as indicated by TLC), cool the flask to 0 °C. Cautiously quench the excess NaH by the slow, dropwise addition of isopropanol, followed by water.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product will likely be an oil or a low-melting solid. Purification is best achieved by flash column chromatography on silica gel.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using a suitable solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).
-
Elution: Load the adsorbed crude product onto the column and elute with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data and Characterization
Table of Reagents (Example Scale)
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| 2,6-Dibromophenol | 251.90[6] | 10.0 | 1.0 | 2.52 g |
| Sodium Hydride (60%) | 24.00 (as NaH)[7] | 11.0 | 1.1 | 0.44 g (of 60% disp.) |
| 1,2-Dibromoethane | 187.86[14] | 25.0 | 2.5 | 4.70 g (2.16 mL) |
| Anhydrous THF | - | - | - | 50 mL |
Expected Product Characteristics
-
Molecular Formula: C₈H₇Br₃O[18]
-
Molecular Weight: 358.85 g/mol [18]
-
Appearance: Expected to be a liquid or low-melting solid.[18]
-
Spectroscopic Analysis: The purified product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The ¹H NMR spectrum is expected to show characteristic triplets for the -OCH₂CH₂Br protons and aromatic signals corresponding to the 1,2,3-trisubstituted benzene ring.
Conclusion
The via the Williamson ether synthesis is a robust and high-yielding procedure when conducted with appropriate attention to anhydrous conditions and safety protocols. The strategic use of sodium hydride ensures complete formation of the reactive phenoxide, and the selection of a primary dihalide favors the desired SN2 pathway. This guide provides a detailed framework, from mechanistic understanding to practical execution, enabling researchers to successfully prepare this versatile chemical intermediate for further applications.
References
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SODIUM HYDRIDE HAZARD SUMMARY. (2001). NJ.gov. [Link]
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Sodium hydride. Wikipedia. [Link]
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1,2-Dibromoethane Standard (1X1 mL) - Safety Data Sheet. (2024). Agilent. [Link]
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1,2-DIBROMOETHANE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]
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Sodium hydride. PubChem - NIH. [Link]
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Safety data sheet - 1,2-dibromoethane. (2023). Carl Roth. [Link]
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2,6-Dibromophenol. PubChem - NIH. [Link]
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Material Safety Data Sheet - 2,6-Dibromophenol, 99+%. Cole-Parmer. [Link]
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The Bromoethoxyaryl Motif: A Nexus of Reactivity in Synthetic Chemistry
An In-depth Technical Guide:
Abstract
The 1-(2-bromoethoxy)aryl scaffold is a cornerstone in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. This functional group offers a versatile handle for molecular elaboration, characterized by a delicate interplay of reactivity between the alkyl bromide, the ether linkage, and the aromatic core. This guide provides an in-depth exploration of the synthesis and chemical behavior of bromoethoxy-substituted aromatic compounds. We will dissect the causality behind experimental choices for their synthesis, detail the competing pathways of nucleophilic substitution and elimination at the ethyl side-chain, analyze the conditions for ether cleavage, and evaluate the directing effects of the bromoethoxy group on the aromatic ring. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this motif for advanced molecular design.
Introduction: The Strategic Value of the Bromoethoxy Group
In the intricate landscape of drug discovery and materials science, the ability to predictably and efficiently modify a core scaffold is paramount. The bromoethoxyaryl group serves as an exemplary bifunctional linker. It provides a stable, electron-donating ether connection to an aromatic system while simultaneously presenting a reactive alkyl bromide for subsequent chemical diversification. This duality allows for a modular approach to synthesis, where the aromatic core can be tailored for target engagement (e.g., protein binding) and the bromoethoxy tail can be functionalized to modulate physicochemical properties such as solubility, lipophilicity, or metabolic stability.[1] Its prevalence in synthetic programs stems from this inherent versatility, making a deep understanding of its reactivity essential for its effective application.
Synthesis of Bromoethoxy Aromatic Compounds
The most reliable and widely adopted method for the synthesis of aryl bromoethoxy ethers is the Williamson ether synthesis.[2] This reaction proceeds via a robust SN2 mechanism and is prized for its high yields and operational simplicity.
Core Mechanism: The Williamson Ether Synthesis
The synthesis involves two primary steps: the deprotonation of a phenol to form a highly nucleophilic phenoxide, followed by the reaction of this phenoxide with a suitable electrophile, typically 1,2-dibromoethane.[3][4]
-
Phenoxide Formation: A phenol is treated with a base to abstract the acidic phenolic proton. The choice of base is critical and depends on the pKa of the phenol. For simple phenols, strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) are effective. For electron-deficient (and therefore more acidic) phenols, milder bases such as potassium carbonate (K₂CO₃) can be employed.
-
Nucleophilic Attack: The resulting phenoxide anion attacks one of the electrophilic carbon atoms of 1,2-dibromoethane. This is a classic SN2 displacement, where the bromide ion serves as the leaving group.[3] The use of a dipolar aprotic solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN) is advantageous as it solvates the cation of the base without solvating the nucleophile, thereby increasing its reactivity.
Caption: Workflow for Williamson Ether Synthesis.
Validated Experimental Protocol: Synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene
This protocol details the synthesis using an electron-deficient phenol, demonstrating the robustness of the method. The nitro group serves as a powerful electron-withdrawing group (EWG), which is useful for subsequent demonstrations of aromatic reactivity.
Materials:
-
4-Nitrophenol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-nitrophenol (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add 1,2-dibromoethane (3.0 eq). Using an excess of the dihalide minimizes the formation of the dimeric diether byproduct.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC until the starting phenol is consumed.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(2-bromoethoxy)-4-nitrobenzene.
Reactivity of the Bromoethyl Side-Chain
The terminal bromine atom on the ethoxy chain is a primary alkyl halide, making it an excellent substrate for nucleophilic substitution and, under certain conditions, elimination.
Nucleophilic Substitution (SN2)
The primary carbon bearing the bromine is sterically unhindered, making the SN2 pathway highly favorable.[3] This reaction allows for the introduction of a wide array of functional groups.
-
With N-nucleophiles: Amines, azides (N₃⁻), and other nitrogen-based nucleophiles react readily to form the corresponding substituted products. This is a common strategy for building molecules with pharmacologically relevant amine groups.
-
With O-nucleophiles: Alkoxides and hydroxides can displace the bromide, though intramolecular cyclization or elimination can be competing pathways.
-
With C-nucleophiles: Cyanide (CN⁻) is an effective nucleophile for introducing a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Elimination (E2)
When treated with a strong, sterically hindered base, such as potassium tert-butoxide (KOtBu), an E2 elimination can compete with or even dominate substitution. This reaction results in the formation of an aryl vinyl ether. The choice of a non-nucleophilic, bulky base is key to favoring this pathway.
Caption: Competing SN2 and E2 pathways.
Reactivity of the Ether Linkage: Acid-Catalyzed Cleavage
Aryl alkyl ethers are generally stable but can be cleaved under harsh, acidic conditions, typically with strong hydrohalic acids like HBr or HI.[5][6] The reaction proceeds by protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol).[6]
The subsequent step depends on the nature of the groups attached to the oxygen.[7]
-
The C(aryl)-O bond is strong and resistant to cleavage because an SN2 attack on an sp²-hybridized carbon is difficult, and the formation of an aryl cation for an SN1 pathway is highly unfavorable.
-
Therefore, the nucleophilic attack by the halide ion (Br⁻ or I⁻) occurs exclusively at the ethyl group's carbon atom adjacent to the oxygen.
The final products of cleaving an aryl bromoethoxy ether with excess HBr are the corresponding phenol and 1,2-dibromoethane.[8]
Caption: Mechanism of acid-catalyzed ether cleavage.
Reactivity of the Aromatic Ring
The bromoethoxy substituent significantly influences the reactivity of the aromatic ring, primarily in electrophilic aromatic substitution (EAS).
Directing Effects in Electrophilic Aromatic Substitution (EAS)
The ether oxygen is an activating group and an ortho, para-director.[9] This is due to its ability to donate a lone pair of electrons into the aromatic π-system via resonance. This donation stabilizes the positively charged intermediate (the arenium ion or sigma complex) that is formed during electrophilic attack.
-
Activation: The electron donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.
-
Orientation: When the electrophile attacks at the ortho or para positions, a key resonance structure can be drawn where the positive charge is delocalized onto the ether oxygen. This creates a highly stable resonance contributor where all atoms (except hydrogen) have a full octet. This level of stabilization is not possible if the attack occurs at the meta position.[10] Therefore, substitution occurs preferentially at the ortho and para sites.[11]
| Substituent Group | Nature | Directing Effect |
| -O-CH₂CH₂Br | Activating | Ortho, Para |
| -NO₂ | Deactivating | Meta |
| -CH₃ | Activating | Ortho, Para |
| -Cl | Deactivating | Ortho, Para |
| -C(O)R | Deactivating | Meta |
| Table 1: Comparison of Substituent Effects in EAS. |
Nucleophilic Aromatic Substitution (SNAr)
The bromoethoxy group itself is electron-donating and does not activate the ring for SNAr. However, if the aromatic ring possesses strong electron-withdrawing groups (EWGs) such as a nitro group at positions ortho or para to a suitable leaving group (like a halogen), SNAr can occur.[12][13] In such a scenario, the bromoethoxy group would remain intact while substitution occurs elsewhere on the ring. The presence of the activating bromoethoxy group would, however, disfavor this reaction compared to a ring with only deactivating groups.
Role in Cross-Coupling Reactions
Aromatic compounds containing the bromoethoxy group can be valuable substrates in transition-metal-catalyzed cross-coupling reactions. The stability of the ether linkage and the alkyl bromide under many standard coupling conditions is a key advantage.
-
C-O Bond Activation: While generally stable, the C(aryl)-O ether bond can be cleaved and functionalized using specialized nickel catalyst systems.[14] This advanced reaction allows aryl ethers to be used as coupling partners, though it requires specific conditions that are typically harsher than those used for aryl halides.
-
Palladium-Catalyzed Couplings: If the aromatic ring also contains a halide (Cl, Br, I) or a triflate, this position can undergo standard palladium-catalyzed reactions (e.g., Suzuki, Heck, Buchwald-Hartwig C-N or C-O coupling) while leaving the bromoethoxy group untouched, provided the conditions are carefully controlled.[1][15] This orthogonality is crucial for complex molecule synthesis. For instance, a palladium-catalyzed C-O cross-coupling can be used to synthesize fluorinated alkyl aryl ethers, a motif found in medicinal chemistry.[1]
Applications in Drug Discovery
The bromoethoxyaryl moiety is a privileged scaffold in drug development. It often serves as a key intermediate for linking a pharmacophore (the aryl part) to a side chain that can be modified to optimize drug-like properties.[16][]
-
Linker Chemistry: The terminal bromide can be displaced by various nucleophiles to attach different functional groups, enabling the exploration of structure-activity relationships (SAR). For example, attaching amines or small heterocyclic rings can improve solubility or introduce new hydrogen bonding interactions with a biological target.
-
Bioisosteric Replacement: The ethoxy portion can be part of a larger chain that acts as a bioisostere for other functional groups, helping to fine-tune the electronic and steric profile of a lead compound.
-
Examples in Bioactive Molecules: While specific blockbuster drugs with this exact group might be less common as final APIs (the bromine is often displaced), the underlying (2-hydroxyethoxy)aryl or (2-aminoethoxy)aryl structures, derived directly from the bromo-intermediate, are found in numerous bioactive compounds. The synthesis of these derivatives relies heavily on the reactivity of the bromoethoxy precursor.
Conclusion
The reactivity of the bromoethoxy group in aromatic compounds is a study in controlled, site-selective chemistry. By understanding the factors that govern the competition between substitution and elimination at the side chain, the conditions required for ether cleavage, and the powerful directing influence on the aromatic ring, chemists can strategically exploit this functional group. Its utility as a versatile and reactive handle ensures its continued importance as a building block in the synthesis of complex molecules for pharmaceutical and materials science applications. The protocols and mechanistic insights provided in this guide serve as a foundation for harnessing the full synthetic potential of this valuable motif.
References
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Le, C. M., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters. Available at: [Link]
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Chemistry LibreTexts. (2024). 16.9: Oxidation of Aromatic Compounds. Available at: [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
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Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation). Available at: [Link]
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Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]
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MDPI. (N/A). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available at: [Link]
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Zhang, X., et al. (2021). Stability of the peroxide group in BaO2 under high pressure. ResearchGate. Available at: [Link]
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PubMed. (2024). Developing an Arene Binuclear Ruthenium(II) Complex to Induce Ferroptosis and Activate the cGAS-STING Pathway. Available at: [Link]
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Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. Available at: [Link]
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Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]
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PubMed. (2009). Effects of Substituent and Leaving Group on the Gas-Phase SN2 Reactions of Phenoxides With Halomethanes. Available at: [Link]
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ACS Publications. (2022). Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. Available at: [Link]
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Chemistry LibreTexts. (2021). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Available at: [Link]
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ResearchGate. (2025). Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Available at: [Link]
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Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Available at: [Link]
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National Institutes of Health. Enabling synthesis in fragment-based drug discovery by reactivity mapping. Available at: [Link]
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MSU Chemistry. Aromatic Reactivity. Available at: [Link]
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Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]
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Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
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The Unseen Potential: A Technical Guide to Polybrominated Alkoxybenzenes in Research
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Familiar Halogens
In the vast landscape of chemical research, certain molecular scaffolds often take center stage, while others, equally rich in potential, remain in the wings. Polybrominated alkoxybenzenes represent one such underexplored class of compounds. While their structural cousins, the polybrominated diphenyl ethers (PBDEs), have been extensively studied for their roles as flame retardants and their environmental impact, the unique reactivity and structural versatility offered by the alkoxy substitution pattern remain a largely untapped resource for innovation. This guide serves as a deep dive into the core scientific principles and potential research applications of polybrominated alkoxybenzenes, aiming to equip researchers with the foundational knowledge and technical insights necessary to harness their capabilities. As a senior application scientist, the narrative that follows is built not just on established chemical principles but on the practical considerations that drive successful research and development.
I. The Foundation: Synthesis and Physicochemical Properties
The journey into the applications of polybrominated alkoxybenzenes begins with a firm understanding of their synthesis and inherent chemical characteristics. The strategic placement of bromine atoms on the benzene ring, coupled with the electronic influence of the alkoxy group, dictates their reactivity and physical behavior.
A. Synthesis: A Tale of Electrophilic Aromatic Substitution
The primary route to polybrominated alkoxybenzenes is through electrophilic aromatic substitution. The alkoxy group is a potent activating group, directing incoming electrophiles (bromine) to the ortho and para positions. However, the degree and selectivity of bromination are influenced by several factors.
A key study on the aqueous bromination of alkoxybenzenes provides valuable insights into the kinetics and selectivity of this reaction.[1] The research highlights that the structure of the alkoxy group significantly impacts the rate of bromination due to both electronic and steric effects.[1] For instance, as the steric bulk of the alkyl portion of the alkoxy group increases (e.g., from ethoxy to tert-butoxy), the rate of bromination at the para position shows a corresponding increase in reactivity from tert-butoxy < ethoxy < isopropoxy.[1] This trend is a result of the interplay between the electron-donating nature of the substituent and unfavorable steric hindrance.[1]
Table 1: Influence of Alkoxy Substituent on Bromination Rate [1]
| Alkoxy Substituent | Relative Reactivity (para-bromination) |
| tert-butoxy | < |
| ethoxy | ≈ |
| isopropoxy | > |
Note: This table illustrates the general trend in reactivity as influenced by the steric and electronic properties of the alkoxy group.
The following is a generalized protocol for the electrophilic bromination of an alkoxybenzene, based on established chemical principles.
Materials:
-
Alkoxybenzene (e.g., anisole, phenetole)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Solvent (e.g., acetic acid, dichloromethane)
-
Lewis acid catalyst (optional, e.g., FeBr₃)
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the alkoxybenzene in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
If using a catalyst, add it to the flask.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of bromine or NBS in the same solvent to the flask via the dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any acid.
-
Wash with brine and dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography.
Caption: General workflow for the electrophilic bromination of an alkoxybenzene.
B. Physicochemical Properties
The physical and chemical properties of polybrominated alkoxybenzenes are dictated by the number and position of bromine atoms and the nature of the alkoxy group. Generally, increasing the degree of bromination leads to:
-
Increased Molecular Weight and Density: The addition of heavy bromine atoms significantly increases the molar mass.
-
Higher Melting and Boiling Points: Increased van der Waals forces between molecules result in elevated melting and boiling points.
-
Decreased Solubility in Polar Solvents: The introduction of multiple nonpolar bromine atoms reduces solubility in solvents like water.
-
Increased Lipophilicity: The hydrophobic nature of the brominated aromatic ring makes these compounds more soluble in fats and nonpolar organic solvents.
These properties are crucial for predicting their behavior in various applications, from their solubility in reaction media to their potential for bioaccumulation.
II. Applications in Organic Synthesis: Versatile Building Blocks
The true potential of polybrominated alkoxybenzenes in research lies in their utility as versatile building blocks for the synthesis of more complex molecules. The carbon-bromine bond is a key functional group that can participate in a variety of powerful cross-coupling reactions.
A. Palladium-Catalyzed Cross-Coupling Reactions
Polybrominated alkoxybenzenes are excellent substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Heck reactions.[2][3][4] These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures.
-
Suzuki-Miyaura Coupling: This reaction couples the polybrominated alkoxybenzene with an organoboron compound, typically a boronic acid or ester.[2] It is a highly versatile and widely used method for forming biaryl linkages. The reaction generally exhibits good functional group tolerance.[5]
-
Stille Coupling: This reaction involves the coupling of the polybrominated alkoxybenzene with an organotin compound.[3] While effective, the toxicity of organotin reagents is a significant drawback.[6]
-
Heck Coupling: The Heck reaction couples the polybrominated alkoxybenzene with an alkene to form a substituted alkene.[4] This reaction is a powerful tool for the synthesis of styrenyl and related compounds.
The differential reactivity of C-Br bonds at various positions on the aromatic ring can allow for sequential, site-selective cross-coupling reactions, providing a pathway to unsymmetrically substituted products.
Caption: Cross-coupling reactions utilizing polybrominated alkoxybenzenes.
III. Materials Science: Precursors to Functional Materials
The rigid aromatic core and the potential for functionalization through cross-coupling reactions make polybrominated alkoxybenzenes attractive precursors for a variety of functional materials.
A. Polymer Synthesis
Polybrominated alkoxybenzenes can serve as monomers in step-growth polymerization reactions.[7] For instance, through repeated cross-coupling reactions, they can be used to synthesize conjugated polymers. These polymers are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the resulting polymers can be tuned by the choice of the comonomer and the degree of bromination of the alkoxybenzene precursor.
B. Liquid Crystals
The introduction of bromine atoms as lateral substituents can influence the mesomorphic properties of molecules, making polybrominated alkoxybenzenes potential building blocks for liquid crystals.[1] The size and polarizability of the bromine atoms can affect the intermolecular interactions that drive the formation of liquid crystalline phases. By carefully designing the molecular structure, including the length and branching of the alkoxy chain and the pattern of bromination, it may be possible to create novel liquid crystalline materials with tailored properties for applications in displays and optical storage devices.[8][9]
IV. Medicinal Chemistry: Scaffolds for Drug Discovery
While the direct pharmacological activity of polybrominated alkoxybenzenes is not extensively documented, their role as synthetic intermediates makes them relevant to medicinal chemistry and drug discovery. The ability to introduce a variety of substituents onto the alkoxybenzene core through cross-coupling reactions allows for the rapid generation of libraries of diverse compounds for biological screening.
The alkoxybenzene moiety itself is present in numerous biologically active molecules. By using polybrominated alkoxybenzenes as a starting point, medicinal chemists can explore the structure-activity relationships (SAR) of a particular pharmacophore by systematically modifying the substitution pattern on the aromatic ring. This approach can lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic properties.[10][11]
V. Future Perspectives and Conclusion
The potential applications of polybrominated alkoxybenzenes in research are both broad and largely unexplored. While their utility as versatile building blocks in organic synthesis is clear, their application in materials science and medicinal chemistry is still in its nascent stages. Future research in this area could focus on:
-
Developing novel and efficient methods for the selective polybromination of alkoxybenzenes.
-
Exploring the use of these compounds in the synthesis of novel conjugated polymers with tailored optoelectronic properties.
-
Designing and synthesizing new liquid crystalline materials based on polybrominated alkoxybenzene scaffolds.
-
Utilizing these compounds as platforms for the generation of compound libraries for high-throughput screening in drug discovery programs.
References
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Ecological and Pharmacological Activities of Polybrominated Diphenyl Ethers (PBDEs) from the Indonesian Marine Sponge Lamellodysidea herbacea. MDPI. Available at: [Link]
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Halogen-Bonded Liquid Crystals. White Rose Research Online. Available at: [Link]
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Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior. National Institutes of Health. Available at: [Link]
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Potent Competitive Interactions of Some Brominated Flame Retardants and Related Compounds with Human Transthyretin in Vitro. Oxford Academic. Available at: [Link]
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safety and handling precautions for 1,3-Dibromo-2-(2-bromoethoxy)benzene
An In-depth Technical Guide to the Safe Handling of 1,3-Dibromo-2-(2-bromoethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction and Hazard Context
This compound is a polybrominated aromatic ether. While specific toxicological data for this compound is limited, its structure suggests it belongs to a class of chemicals, polybrominated diphenyl ethers (PBDEs) and related compounds, which are recognized for their potential environmental persistence and health hazards.[1][2][3] Compounds in this family are known to pose risks such as toxicity and potential for bioaccumulation.[1][3] Furthermore, thermal decomposition of brominated aromatic compounds can lead to the formation of highly toxic polybrominated dibenzodioxins and dibenzofurans.[4] Therefore, a cautious and well-documented approach to handling is paramount.
Physicochemical and Inferred Hazard Data
A comprehensive understanding of the chemical's properties is the foundation of a robust safety protocol.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇Br₃O | [5] |
| Molecular Weight | 358.85 g/mol | [5] |
| Appearance | Reported as a liquid | [5] |
| Purity | Typically available at 95% | [5] |
Inferred GHS Hazard Classification
Due to the absence of a specific Safety Data Sheet, the following GHS classification is inferred from structurally related compounds like (2-Bromoethoxy)benzene and other brominated benzenes.[6][7] This classification should be considered provisional and used as a basis for a conservative risk assessment.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate PPE.
Primary Engineering Controls
All work involving this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood. The fume hood provides critical protection against inhalation of vapors and containment of any potential spills. Ensure the fume hood has adequate airflow and is functioning correctly before commencing any work.
Personal Protective Equipment (PPE) Selection Logic
The selection of PPE is dictated by the inferred hazards. The following diagram outlines the decision-making process for appropriate PPE selection.
Caption: PPE selection workflow based on inferred hazards.
Safe Handling and Storage Protocols
Adherence to strict protocols during handling and storage is crucial to minimize exposure and ensure laboratory safety.
Weighing and Dispensing Protocol
-
Preparation: Don all required PPE as outlined in Section 3.2. Ensure the chemical fume hood is operational.
-
Containment: Perform all weighing and dispensing activities within the fume hood. Place a weigh boat on the analytical balance.
-
Transfer: Carefully uncap the reagent bottle. Use a clean pipette or spatula to transfer the required amount of this compound to the weigh boat.
-
Sealing: Immediately recap the reagent bottle securely.
-
Cleanup: Clean any minor drips or spills within the fume hood immediately using a suitable absorbent material. Dispose of contaminated materials as hazardous waste.
-
Post-Handling: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Storage Requirements
Proper storage is essential to maintain the integrity of the chemical and prevent accidental release.
-
Container: Store in the original, tightly sealed container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.
-
Compatibility: Store away from incompatible materials, particularly strong oxidizing agents.[8][9]
-
Security: If possible, store in a locked cabinet or area with restricted access.
Emergency Procedures
A clear and practiced emergency plan is critical for responding effectively to incidents.
Spill Response
The appropriate response to a spill depends on its size and location.
Caption: Decision workflow for spill response.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure.
-
Inhalation: If vapors are inhaled, immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[8][9]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Containers: Collect all contaminated materials (e.g., pipette tips, absorbent pads, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EH&S) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[8]
Conclusion
While this compound lacks a comprehensive, compound-specific safety profile, its structural characteristics warrant a high degree of caution. By employing robust engineering controls, diligent use of personal protective equipment, and strict adherence to the handling and emergency protocols outlined in this guide, researchers can significantly mitigate the risks associated with its use. A culture of safety, grounded in a thorough understanding of potential hazards, is the most critical tool for protecting personnel and the research environment.
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[Toxicity of selected brominated aromatic compounds]. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review. (2024). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]
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PUBLIC HEALTH STATEMENT FOR POLYBROMINATED DIPHENYL ETHERS (PBDEs). (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 19, 2026, from [Link]
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PUBLIC HEALTH STATEMENT Polybrominated Diphenyl Ethers. (2004). Agency for Toxic Substances and Disease Registry. Retrieved January 19, 2026, from [Link]
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Developmental Exposure to Brominated Diphenyl Ethers Results in Thyroid Hormone Disruption. (n.d.). Toxicological Sciences | Oxford Academic. Retrieved January 19, 2026, from [Link]
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1,3-Dibromo-2,5-dichlorobenzene. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide on the Solubility of 1,3-Dibromo-2-(2-bromoethoxy)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of active pharmaceutical ingredients and intermediates is a cornerstone of efficient drug development and chemical synthesis. This guide provides a comprehensive technical overview of the solubility characteristics of 1,3-Dibromo-2-(2-bromoethoxy)benzene. Due to a lack of specific published quantitative data for this compound, this document synthesizes information based on its structural chemistry, the fundamental principles of solubility, and established methodologies for its determination. We will explore its physicochemical properties, predict its behavior in various organic solvents, and provide a detailed experimental protocol for precise solubility measurement. This guide is intended to equip researchers with the foundational knowledge and practical tools necessary to effectively utilize this compound in their work.
Introduction: The Significance of Solubility
This compound is a halogenated aromatic ether. The strategic placement of bromine atoms and an ethoxy group on the benzene ring imparts specific chemical properties that are of interest in organic synthesis and medicinal chemistry. The solubility of this compound is a critical parameter that dictates its handling, reactivity, and bioavailability. A thorough understanding of its solubility profile is essential for:
-
Reaction Condition Optimization: Selecting an appropriate solvent is crucial for ensuring that reactants are in the same phase, which is a fundamental requirement for most chemical reactions to proceed efficiently.
-
Purification and Crystallization: Solubility differences in various solvents are exploited for the purification of compounds through crystallization.
-
Formulation Development: In the pharmaceutical industry, the solubility of a compound directly impacts its formulation into a drug delivery system and its subsequent absorption and bioavailability.
Physicochemical Properties and Predicted Solubility
The solubility of a substance is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity.[1] The structure of this compound provides key insights into its expected solubility.
Chemical Structure:
-
Molecular Formula: C₈H₇Br₃O[2]
-
Molecular Weight: 358.85 g/mol [2]
-
Polarity: The molecule possesses both polar and nonpolar characteristics. The benzene ring and the bromo-substituents contribute to its nonpolar nature. The ether linkage (-O-) and the terminal bromine atom on the ethoxy chain introduce some polarity. Overall, this compound can be classified as a moderately polar compound. The presence of the ether oxygen allows it to act as a hydrogen bond acceptor, which can enhance its solubility in protic solvents.[3]
Based on these properties, we can predict its solubility in different classes of organic solvents.
Predicted Solubility Profile
| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |
| Nonpolar | Hexane | Low to Insoluble | The overall polarity of the molecule is likely too high for significant dissolution in a completely nonpolar solvent. |
| Toluene | Moderate | The aromatic nature of toluene can interact favorably with the benzene ring of the solute. | |
| Polar Aprotic | Dichloromethane | High | The polarity is well-matched for this type of solvent. |
| Tetrahydrofuran (THF) | High | The ether linkage in THF can interact favorably with the solute. | |
| Acetone | High | A good general-purpose polar aprotic solvent. | |
| Dimethyl Sulfoxide (DMSO) | High | A highly polar solvent capable of dissolving a wide range of compounds.[4] | |
| Polar Protic | Methanol | Moderate to High | The ability to accept hydrogen bonds should promote solubility. |
| Ethanol | Moderate to High | Similar to methanol, with slightly lower polarity.[4] | |
| Water | Insoluble | The large nonpolar surface area of the molecule will prevent significant dissolution in water.[3] |
Experimental Protocol for Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is essential. The following gravimetric method is a reliable approach for determining the solubility of a solid compound in various solvents.[5]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Glass vials with screw caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and volumetric flasks
-
Drying oven or vacuum oven
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume (e.g., 5.00 mL) of the selected solvent in a glass vial. The excess solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
For finer suspensions, centrifuge the vials to pellet the undissolved solid.
-
-
Sample Collection:
-
Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a syringe fitted with a syringe filter. The filter ensures that no solid particles are transferred.
-
Transfer the filtered solution to a pre-weighed, clean, and dry container.
-
-
Solvent Evaporation and Quantification:
-
Evaporate the solvent from the container in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight is achieved. A vacuum oven can be used to accelerate this process at a lower temperature.
-
Weigh the container with the dry solute to determine the mass of the dissolved this compound.
-
Data Analysis
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of aliquot (mL)) * 100
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Interpretation and Practical Implications
The experimentally determined solubility data for this compound will allow researchers to make informed decisions in various applications:
-
For Synthesis: A solvent with high solubility at the reaction temperature and lower solubility at cooler temperatures would be ideal for both the reaction and subsequent crystallization-based purification.
-
For Purification: To recrystallize the compound, a solvent should be chosen in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
For Formulation: In drug development, if this compound were an active ingredient, its solubility in various pharmaceutically acceptable solvents would guide the selection of a suitable vehicle for oral, topical, or parenteral formulations.
Safety Precautions
When handling this compound and organic solvents, it is imperative to follow standard laboratory safety procedures.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and each solvent for specific handling and disposal information.[6][7][8][9][10]
-
Avoid inhalation, ingestion, and skin contact.
Conclusion
While specific, published quantitative solubility data for this compound is scarce, a strong predictive understanding can be derived from its chemical structure and the fundamental principles of solubility. This guide provides a framework for predicting its behavior in common organic solvents and a detailed, actionable protocol for its experimental determination. Armed with this knowledge, researchers can confidently and efficiently utilize this compound in their synthetic and developmental endeavors.
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[11] Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [12] Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [13] Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. [14] PubChem. (n.d.). 1,3-Dibromo-2-(2-bromo-ethoxy)-5-fluoro-benzene. [1] YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [15] Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [2] CymitQuimica. (n.d.). Benzene, 1,3-dibromo-2-(2-bromoethoxy)-. [16] PubChem. (n.d.). Benzene, 1,3-dibromo-2-methoxy-. [6] Chem Service. (2017, November 22). SAFETY DATA SHEET. [7] Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET. [4] Cayman Chemical. (n.d.). PRODUCT INFORMATION. [8] Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET. [9] Sigma-Aldrich. (2025, December 4). SAFETY DATA SHEET. [10] Chevron Phillips Chemical. (n.d.). Safety Data Sheet. [17] PubChem. (n.d.). Perphenazine. [5] Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 1,3-Dibromo-5-nitrobenzene in Organic Solvents. [18] King-Pharm. (n.d.). This compound [206347-32-2]. [19] YouTube. (2024, September 3). Enjoyable synthesis of 1,3-Dibromobenzene. [20] NIST. (n.d.). Benzene, 1,3-dibromo-. [21] Filo. (2025, May 30). Suggest a synthetic route from benzene to 1,3-dibromo-2-nitrobenzene... [22] ChemicalBook. (n.d.). PERPHENAZINE | 58-39-9. [23] Alfa Chemistry. (n.d.). 1,3-Dibromo-2-(2-bromophenoxy)benzene - Flame Retardant. [24] MedchemExpress.com. (n.d.). (2-Bromoethyl)benzene | Biochemical Reagent. [25] The Royal Society of Chemistry. (n.d.). Synthesis of bromobenzene: 64. [26] ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity Abstract. Sigma-Aldrich. (n.d.). Perphenazine 58-39-9. [3] Wikipedia. (n.d.). Phenol ether. [27] PubChem. (n.d.). 1,3-Dibromo-2-(3-bromophenoxy)benzene. [28] ChemicalBook. (n.d.). 1-Acetyl-2-imidazolidinone | 5391-39-9. [29] US EPA. (n.d.). Benzene, 1,3-dibromo- - Substance Details - SRS. [30] OSTI.GOV. (1988, December 31). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. [31] ResearchGate. (2015, December 25). What are common solvents for Bromo heptane?. [32] Benchchem. (n.d.). Application Notes and Protocols for the Characterization of 1,3-Dibromo-2-(4-bromophenoxy)benzene. [33] University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity.
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Methodological & Application
Application Note: Strategic Synthesis of 4,6-Dibromobenzofuran via Intramolecular Cyclization of 1,3-Dibromo-2-(2-bromoethoxy)benzene
Abstract
The benzofuran moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2] This application note presents a detailed protocol for the synthesis of 4,6-dibromobenzofuran, a highly functionalized and versatile intermediate, starting from the readily available 1,3-Dibromo-2-(2-bromoethoxy)benzene. We propose a robust and efficient intramolecular cyclization strategy, leveraging the principles of modern palladium catalysis. This guide provides a comprehensive analysis of the reaction mechanism, a step-by-step experimental protocol, and expert insights into process optimization and troubleshooting, designed to empower researchers in the synthesis of complex heterocyclic frameworks.
Introduction: The Significance of Benzofurans and Synthetic Strategy
Benzofuran derivatives exhibit a wide spectrum of biological activities, including antitumor, anti-inflammatory, and antiviral properties, making them high-value targets in drug discovery programs.[3][4] The strategic synthesis of substituted benzofurans often relies on the cyclization of appropriately functionalized phenolic precursors.[5][6] Polyhalogenated aromatic compounds serve as powerful and versatile starting materials, offering multiple handles for subsequent diversification through cross-coupling reactions.
The starting material, this compound, is uniquely primed for an intramolecular cyclization to form a dibrominated benzofuran. The key transformation involves the formation of a C-O bond between the ether oxygen and the C1 carbon of the benzene ring. While several methods exist for C-O bond formation, palladium-catalyzed intramolecular reactions offer high efficiency and functional group tolerance, making this the strategy of choice.[7][8] This approach is designed to regioselectively yield 4,6-dibromobenzofuran, a building block ripe for further elaboration into more complex molecular architectures.
Proposed Synthetic Pathway: Palladium-Catalyzed Intramolecular Cyclization
The proposed synthesis proceeds via an intramolecular C-O bond formation, a reaction analogous to a Buchwald-Hartwig amination or a Heck-type oxyarylation.[9] The reaction is catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst.
Mechanism Rationale: The catalytic cycle is initiated by the oxidative addition of the Pd(0) catalyst to the C1-Br bond of the benzene ring, which is sterically more accessible and electronically positioned for cyclization. This is followed by coordination of the pendant ether oxygen to the palladium center. An intramolecular nucleophilic attack of the oxygen atom on the aryl group, followed by reductive elimination, forms the dihydrobenzofuran ring and regenerates the Pd(0) catalyst. A subsequent elimination or in situ oxidation step yields the final aromatic benzofuran product. The choice of a suitable base is critical to facilitate the final elimination step and neutralize the HBr generated.
Caption: Proposed catalytic cycle for the synthesis of 4,6-dibromobenzofuran.
Experimental Protocol: Synthesis of 4,6-Dibromobenzofuran
This protocol details the proposed method for the intramolecular cyclization. As with any new procedure, small-scale optimization is recommended.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Suggested Purity |
| This compound | 189084-61-5 | C₈H₆Br₃O | >97% |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | C₄H₆O₄Pd | 99.9% (metals basis) |
| Xantphos | 161265-03-8 | C₃₉H₃₂OP₂ | >98% |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | K₂CO₃ | >99%, anhydrous |
| Toluene, anhydrous | 108-88-3 | C₇H₈ | >99.8%, anhydrous |
| Diethyl Ether (Et₂O) | 60-29-7 | C₄H₁₀O | ACS Grade |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | 75420-23-0 | NaHCO₃(aq) | - |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl(aq) | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | >99.5% |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Caption: High-level overview of the experimental workflow.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq, e.g., 1.0 g), potassium carbonate (2.0 eq), Palladium(II) acetate (0.05 eq), and Xantphos (0.10 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene via syringe (to achieve a concentration of ~0.1 M).
-
Heating and Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford 4,6-dibromobenzofuran as the final product.
Optimization and Troubleshooting
As a self-validating system, this protocol can be optimized by systematically varying key parameters. The table below outlines a starting point and potential adjustments.
| Parameter | Proposed Condition | Rationale & Troubleshooting Tips |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | If the reaction is slow or stalls, catalyst loading can be increased to 10 mol%. Ensure the Pd precursor and ligand are of high purity. |
| Ligand | Xantphos (10 mol%) | Xantphos is a good starting point due to its wide bite angle, which favors reductive elimination. If yields are low, consider screening other ligands such as bulky biarylphosphines (e.g., SPhos, XPhos) which are known to be effective in C-O couplings.[7] |
| Base | K₂CO₃ | A moderately strong, non-nucleophilic base is required. If the reaction is sluggish, a stronger base like cesium carbonate (Cs₂CO₃) can be used. Stronger, soluble bases like NaOt-Bu may promote side reactions and should be used with caution. |
| Solvent | Toluene | Toluene is a standard high-boiling, non-polar solvent. Other options include 1,4-dioxane or DMF. The choice of solvent can significantly impact catalyst solubility and reactivity. |
| Temperature | 110 °C | The reaction requires thermal energy to promote oxidative addition and cyclization. If decomposition is observed, the temperature can be lowered to 80-100 °C, though this may require longer reaction times. |
Conclusion
This application note details a strategic and robust protocol for the synthesis of 4,6-dibromobenzofuran from this compound via a palladium-catalyzed intramolecular cyclization. This method provides a direct route to a highly valuable, functionalized benzofuran intermediate. The resulting product, with its two bromine atoms, is an ideal substrate for further synthetic manipulation via Suzuki, Sonogashira, or other cross-coupling reactions, enabling rapid access to a diverse library of complex benzofuran derivatives for applications in drug discovery and materials science.[10][11]
References
- Anderson, K., Ikawa, T., & Buchwald, S. (2006). The selective reaction of aryl halides with KOH: synthesis of phenols, aromatic ethers, and benzofurans. Journal of the American Chemical Society.
- Wolfe, J. P. (2008). Palladium-catalyzed carboetherification and carboamination reactions of alkenes for the synthesis of functionalized heterocycles. Synlett.
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]
- Aslam, M., et al. (2024).
- Doucet, H., et al. (2018). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Molecules.
- Naito, Y., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
- ACS Publications. (2022).
- Larock, R. C., & Stinn, D. E. (1988). Synthesis of benzofurans via palladium-promoted cyclization of ortho-substituted aryl allyl ethers. Tetrahedron Letters.
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Dihydro-2-benzofurans. Retrieved from [Link]
- MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules.
- ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
-
ResearchGate. (n.d.). Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. Retrieved from [Link]
- Google Patents. (1988). Synthesis of benzofurans. GB2193211A.
- MDPI. (2019). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules.
- Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Benzofuran. Retrieved from [Link]
- ChemRxiv. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence.
- NIH. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence.
- MDPI. (2023).
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Sci-Hub. Synthesis of benzofurans via palladium-promoted cyclization of ortho-substituted aryl allyl ethers / Tetrahedron Letters, 1988 [sci-hub.ru]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
Application Note and Protocol for the Intramolecular Cyclization of 1,3-Dibromo-2-(2-bromoethoxy)benzene
Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and materials science.
Abstract: This document provides a comprehensive guide to the intramolecular cyclization of 1,3-Dibromo-2-(2-bromoethoxy)benzene. This protocol details a robust method for the synthesis of 4,8-dibromo-2,3-dihydrobenzo[b][1][2]dioxin, a valuable heterocyclic scaffold. The underlying chemistry is an intramolecular Williamson ether synthesis, a powerful tool for the formation of cyclic ethers.[1][3][4] This application note offers a step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, and guidance on the characterization of the final product.
Introduction
The synthesis of substituted benzo-fused heterocyclic compounds is of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active molecules and functional materials. The intramolecular cyclization of appropriately substituted precursors represents an efficient strategy for the construction of these complex molecular architectures.
This application note focuses on the intramolecular cyclization of this compound. This substrate is primed for an intramolecular Williamson ether synthesis, which involves the formation of an ether linkage by the reaction of an alkoxide with an alkyl halide.[2][4] In this specific case, the reaction proceeds via an in-situ generated alkoxide from the corresponding alcohol precursor, 2-(2,6-dibromophenoxy)ethanol, which then undergoes a nucleophilic attack to displace the adjacent bromide on the ethyl group, forming the desired cyclic ether, 4,8-dibromo-2,3-dihydrobenzo[b][1][2]dioxin. The formation of five and six-membered rings through this method is generally favorable.[2]
The Synthetic Pathway: From Precursor to Product
The overall synthetic strategy involves two key steps: the synthesis of the alcohol precursor, 2-(2,6-dibromophenoxy)ethanol, followed by its base-mediated intramolecular cyclization.
Synthesis of the Precursor: 2-(2,6-dibromophenoxy)ethanol
The synthesis of the alcohol precursor is achieved through a standard Williamson ether synthesis by reacting 2,6-dibromophenol with 2-bromoethanol in the presence of a suitable base.
Reaction Scheme:
Intramolecular Cyclization to 4,8-dibromo-2,3-dihydrobenzo[b][1][2]dioxin
The synthesized alcohol precursor is then subjected to intramolecular cyclization using a strong base to generate the target heterocyclic compound.
Reaction Scheme:
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| This compound | Reagent grade, ≥95% |
| Sodium hydride (NaH) | 60% dispersion in mineral oil |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent |
| Deuterated chloroform (CDCl3) | For NMR analysis |
| Round-bottom flasks | Various sizes, flame-dried |
| Magnetic stirrer and stir bars | |
| Reflux condenser | |
| Inert gas supply (Argon or Nitrogen) | |
| Syringes and needles | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |
| Column chromatography supplies | Silica gel, appropriate solvents |
| Rotary evaporator | |
| NMR Spectrometer | 400 MHz or higher |
| Mass Spectrometer | ESI or GC-MS |
Step-by-Step Protocol for Intramolecular Cyclization
Safety Precautions: this compound is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood. Sodium hydride is a flammable solid and reacts violently with water; handle with extreme care under an inert atmosphere.
-
Reaction Setup: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask via syringe to dissolve the starting material.
-
Addition of Base: Under a positive flow of nitrogen, carefully add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C (ice bath).
-
Reaction: After the addition of NaH, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes. Then, heat the mixture to reflux (approximately 66 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4,8-dibromo-2,3-dihydrobenzo[b][1][2]dioxin.
Reaction Mechanism
The intramolecular cyclization of this compound follows the mechanistic pattern of a Williamson ether synthesis.[1][3][5]
Step 1: Deprotonation While the starting material is an ether, the presence of trace amounts of water or the precursor alcohol, 2-(2,6-dibromophenoxy)ethanol, allows for the in-situ formation of an alkoxide. The strong base, sodium hydride, deprotonates the hydroxyl group of the alcohol to form a nucleophilic alkoxide.
Step 2: Intramolecular SN2 Attack
The newly formed alkoxide then undergoes an intramolecular SN2 reaction. The nucleophilic oxygen atom attacks the electrophilic carbon of the bromoethyl group, displacing the bromide leaving group. This results in the formation of a new carbon-oxygen bond and the closure of the six-membered ring to yield 4,8-dibromo-2,3-dihydrobenzo[b][1][2]dioxin.
Mechanism Diagram:
Caption: Reaction mechanism for the intramolecular Williamson ether synthesis.
Characterization of 4,8-dibromo-2,3-dihydrobenzo[b][1][2]dioxin
The structure of the final product can be confirmed by standard spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 6.8-7.5 ppm. The four protons of the dioxane ring will appear as two distinct multiplets in the range of δ 4.2-4.5 ppm. |
| ¹³C NMR | Signals for the aromatic carbons will be observed in the range of δ 110-150 ppm. The two carbons of the dioxane ring will appear around δ 65-70 ppm. |
| Mass Spec. | The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion peak (M+) should be observed. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time and/or temperature. Ensure the use of a sufficiently strong base and anhydrous conditions. |
| Degradation of starting material or product | Perform the reaction at a lower temperature. | |
| Side Products | Intermolecular reaction | Use high dilution conditions to favor the intramolecular pathway. |
Conclusion
This application note provides a detailed and reliable protocol for the intramolecular cyclization of this compound to synthesize 4,8-dibromo-2,3-dihydrobenzo[b][1][2]dioxin. The procedure is based on the well-established Williamson ether synthesis and offers a practical route to this valuable heterocyclic compound. The information provided herein is intended to enable researchers to successfully perform this synthesis and adapt it for related transformations.
References
-
Williamson Ether Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
Cyclic ethers by intramolecular Williamson syntheses. (2017, November 12). [Video]. YouTube. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
-
Intramolecular Williamson Ether Synthesis. (2015, June 12). Master Organic Chemistry. Retrieved from [Link]
-
Williamson Ether Synthesis Reaction Mechanism. (2018, May 2). [Video]. YouTube. Retrieved from [Link]
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1,3-Dibromo-2-(2-bromoethoxy)benzene
Introduction: Unlocking the Synthetic Potential of a Versatile Tribrominated Building Block
1,3-Dibromo-2-(2-bromoethoxy)benzene is a richly functionalized aromatic compound offering multiple reaction sites for synthetic elaboration. Its structure, featuring two aromatic bromine atoms and one aliphatic bromine atom, presents a unique platform for sequential and selective palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthetic utility of this substrate, detailing experimental protocols for key transformations such as Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.
The strategic disposition of the bromine atoms on the benzene ring, ortho and para to the bromoethoxy group, allows for potential regioselectivity in cross-coupling reactions, influenced by steric hindrance and electronic effects. Furthermore, the presence of a bromoethoxy side chain opens avenues for subsequent modifications, making this molecule a valuable precursor for the synthesis of complex molecular architectures, including functionalized dibenzofurans, and novel scaffolds for pharmaceutical and materials science applications.[1]
This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for experimental design, ensuring both reproducibility and a deeper understanding of the reaction mechanisms at play.
Understanding the Reactivity Landscape
The three bromine atoms in this compound exhibit differential reactivity, which can be exploited for selective functionalization. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl.[2][3] Within the molecule of interest, the two aromatic C-Br bonds are the primary sites for cross-coupling with aryl, vinyl, or alkynyl partners. The aliphatic C-Br bond in the bromoethoxy chain is generally less reactive under typical palladium-catalyzed cross-coupling conditions but may participate in other transformations, such as nucleophilic substitution.
The electronic environment of the aromatic ring, influenced by the oxygen atom of the ethoxy group, can also affect the rate of oxidative addition, a key step in the catalytic cycle.[4][5] Careful selection of reaction parameters, including the palladium catalyst, ligand, base, and temperature, is crucial for controlling the outcome of the reaction, enabling either mono- or di-arylation/vinylation/alkynylation of the aromatic core.
Core Palladium-Catalyzed Cross-Coupling Reactions: Mechanisms and Protocols
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.[6][7] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck reactions), and reductive elimination.[5][8][9]
Workflow for Palladium-Catalyzed Cross-Coupling Reactions
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[2][10] Its mild reaction conditions and tolerance of a wide range of functional groups make it a widely used transformation in synthetic chemistry.[11]
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6][10]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol for Mono-Arylation:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).[1]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane/water or toluene/ethanol/water.[1]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.[1]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
For Di-arylation: To achieve double coupling, increase the stoichiometry of the arylboronic acid to 2.2-2.5 equivalents and the base to 4.0-5.0 equivalents. The reaction time may also need to be extended.
| Parameter | Mono-Arylation | Di-Arylation |
| Arylboronic Acid (equiv) | 1.1 - 1.2 | 2.2 - 2.5 |
| Base (equiv) | 2.0 - 3.0 | 4.0 - 5.0 |
| Typical Catalyst Loading | 1-5 mol% Pd | 2-5 mol% Pd |
| Expected Reaction Time | 4-12 hours | 12-24 hours |
Heck Reaction: For C-C Bond Formation with Alkenes
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, a transformation of great importance in organic synthesis.[12][13]
Reaction Principle: The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[6][14]
Protocol for Mono-Olefination:
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv), the alkene (1.2-1.5 equiv), a palladium source such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., P(o-tol)₃ or a more modern Buchwald-type ligand), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent such as DMF, NMP, or acetonitrile.
-
Reaction: Seal the tube and heat the mixture to 80-120 °C.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic phase with water and brine, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Note on Selectivity: As with the Suzuki coupling, achieving selective mono-olefination versus di-olefination can be controlled by the stoichiometry of the alkene.[15]
Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[16][17]
Reaction Principle: This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[16] The reaction proceeds through a palladium cycle similar to other cross-coupling reactions, with the copper co-catalyst facilitating the formation of a copper(I) acetylide intermediate which then undergoes transmetalation with the palladium complex.[14]
Protocol for Mono-Alkynylation:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[16]
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by a base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv) and the terminal alkyne (1.1 equiv).
-
Reaction: Stir the reaction mixture at room temperature or heat gently (40-60 °C) until the starting material is consumed.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Wash, dry, and concentrate the organic layer.
-
Purification: Purify the desired product by flash chromatography.
Note: Copper-free Sonogashira protocols have also been developed and may be advantageous in certain applications to avoid potential issues with copper contamination.[18][19]
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[20][21]
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[20][22]
Protocol for Mono-Amination:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 equiv), the amine (1.1-1.2 equiv), a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv), a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), and a suitable biarylphosphine ligand (e.g., XPhos or SPhos).[23]
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture to 80-110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction carefully with water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
| Component | Rationale for Selection |
| Palladium Precatalyst | Air-stable and readily activated to the active Pd(0) species. |
| Bulky Biarylphosphine Ligand | Promotes both oxidative addition and the crucial reductive elimination step.[5][22] |
| Strong Base | Facilitates the deprotonation of the amine to form the key palladium-amido intermediate.[22] |
Stille Coupling: For C-C Bond Formation with Organostannanes
The Stille reaction couples an organic halide with an organotin compound (organostannane) and is known for its tolerance of a wide variety of functional groups.[8][9]
Reaction Principle: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation (with the organostannane), and reductive elimination.[9][24]
Protocol for Mono-Coupling:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the organostannane reagent (1.1 equiv) in an anhydrous, degassed solvent like toluene or DMF.[25]
-
Catalyst Addition: Add a palladium catalyst such as Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine ligand (e.g., P(o-tol)₃).[25]
-
Reaction: Heat the reaction mixture to 90-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture. The removal of tin byproducts can be facilitated by treatment with a saturated aqueous solution of KF. Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Safety Note: Organotin reagents are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[9][24]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient degassing, wrong base or solvent. | Use a fresh catalyst, ensure rigorous inert atmosphere, screen different bases and solvents. |
| Formation of Homocoupled Products | For Suzuki: issues with transmetalation. For Stille: side reactions of the organostannane.[9] | Adjust base and solvent system, lower reaction temperature, consider different ligands. |
| Dehalogenation of Starting Material | Presence of water or other proton sources, β-hydride elimination from the Pd-H species. | Use anhydrous solvents, ensure the base is sufficiently strong. |
| Mixture of Mono- and Di-substituted Products | Incorrect stoichiometry or prolonged reaction time for mono-substitution. | Carefully control the stoichiometry of the coupling partner, monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
This compound is a highly versatile substrate for palladium-catalyzed cross-coupling reactions. The ability to selectively functionalize the two aromatic bromine atoms through a variety of C-C and C-N bond-forming reactions provides a powerful strategy for the synthesis of a diverse range of complex organic molecules. By carefully selecting the appropriate reaction conditions, researchers can unlock the full synthetic potential of this valuable building block for applications in drug discovery, materials science, and beyond. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for the successful application of this substrate in modern organic synthesis.
References
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-
Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions (Doctoral dissertation, University of Illinois at Urbana-Champaign). Available from: [Link]
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Stille Coupling. (n.d.). NROChemistry. Available from: [Link]
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Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. (2020). Journal of the American Chemical Society. Available from: [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available from: [Link]
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Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
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Heck reaction. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
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Peacock, D. M., Roos, C. B., & Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 647–652. Available from: [Link]
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Heck Reaction. (n.d.). Organic Chemistry Portal. Available from: [Link]
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Stille reaction. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
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Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). Royal Society of Chemistry. Available from: [Link]
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Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific. Available from: [Link]
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Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). Bioorganic Chemistry, 107, 104560. Available from: [Link]
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Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Available from: [Link]
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Palladium catalyzed couplings. (2020). Chemistry LibreTexts. Available from: [Link]
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Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489. Available from: [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026). Organic Chemistry Data. Available from: [Link]
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Intro to Organometallics: The Heck Reaction. (2013). Odinity. Available from: [Link]
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Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). Available from: [Link]
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Suggest a synthetic route from benzene to 1,3 -dibromo-2-nitrobenzene... (2025). Filo. Available from: [Link]
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Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. Available from: [Link]
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Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation. (n.d.). Available from: [Link]
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Enjoyable synthesis of 1,3 -Dibromobenzene. (2024, September 3). [Video]. YouTube. Available from: [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (n.d.). UC Santa Barbara. Available from: [Link]
-
Synthesis of Oligomers via Sonogashira cross coupling followed by... (n.d.). ResearchGate. Available from: [Link]
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Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Available from: [Link]
-
Suzuki Cross-Coupling of meso-Dibromoporphyrins for the Synthesis of Functionalized A2B2 Porphyrins. (2025). ResearchGate. Available from: [Link]
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Application Note: Selective Ullmann C-O Bond Formation Using 1,3-Dibromo-2-(2-bromoethoxy)benzene
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the selective Ullmann condensation C-O bond formation using the trifunctional substrate, 1,3-Dibromo-2-(2-bromoethoxy)benzene. This application note is designed for researchers in organic synthesis, medicinal chemistry, and materials science. It delves into the mechanistic principles governing the chemoselectivity of the reaction, offers a robust, step-by-step experimental protocol, and provides expert insights into troubleshooting and optimization. The aim is to equip scientists with the knowledge to strategically functionalize this versatile building block, enabling the synthesis of complex molecular architectures.
Introduction: Navigating Chemoselectivity in Ullmann Couplings
The Ullmann condensation, a copper-catalyzed cross-coupling reaction, has been a cornerstone of organic synthesis for over a century for the formation of C-O, C-N, and C-S bonds.[1][2] Initially plagued by harsh reaction conditions such as high temperatures and stoichiometric copper, the field has been revolutionized by the development of ligand-accelerated protocols that proceed under milder conditions with catalytic amounts of copper.[3][4] These modern adaptations have significantly expanded the substrate scope, making the Ullmann reaction an indispensable tool for constructing the diaryl ether linkages prevalent in natural products, pharmaceuticals, and polymers.[5][6][7]
The substrate at the heart of this guide, This compound , presents a unique synthetic challenge and opportunity. It possesses three distinct carbon-bromine bonds: two aryl bromides and one primary alkyl bromide. The selective functionalization of one type of bond while leaving the others intact is a key challenge in complex molecule synthesis. This guide will demonstrate how the principles of the Ullmann condensation can be leveraged to selectively couple an alcohol or phenol at the more reactive aryl C-Br positions, while preserving the alkyl C-Br bond for subsequent transformations. This chemoselectivity stems from the fundamental mechanism of copper-catalyzed cross-coupling, where the oxidative addition of an aryl halide to the copper(I) center is kinetically favored over that of an alkyl halide.
Mechanistic Rationale and Chemoselectivity
The modern Ullmann C-O coupling reaction is generally understood to proceed through a Cu(I)/Cu(III) catalytic cycle. The introduction of bidentate ligands, such as diamines or amino acids, is crucial for stabilizing the copper catalyst and facilitating the reaction under milder conditions.[3][8]
The proposed catalytic cycle is as follows:
-
Ligand Association: The active Cu(I) catalyst coordinates with a suitable ligand (L).
-
Alcohol Coordination: The alcohol or phenol starting material coordinates to the copper center, typically after deprotonation by a base to form the more nucleophilic alkoxide or phenoxide.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) center, forming a transient, high-energy Cu(III) intermediate.[5][9] This step is the key to the reaction's chemoselectivity. The C(sp²)-Br bond of an aryl bromide is more reactive towards oxidative addition with copper than the C(sp³)-Br bond of the alkyl bromide.
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired C-O bond of the aryl ether product and regenerate the active Cu(I) catalyst.[5]
Caption: Fig. 1: Simplified Catalytic Cycle for Ullmann C-O Coupling.
The selective reaction at the aryl bromide positions is the cornerstone of this protocol. This selectivity allows for a modular approach to synthesis, where the aryl ether is formed first, and the bromoethoxy group is retained as a handle for future chemical modifications, such as cyclization or coupling with another nucleophile.
Detailed Experimental Protocol
This protocol describes a general procedure for the selective O-arylation of a phenol with this compound.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | 176549-34-3 | Various | Verify purity by NMR or GC-MS.[10] |
| Phenol (or substituted phenol/alcohol) | 108-95-2 | Sigma-Aldrich | Use freshly opened or purified material. |
| Copper(I) Iodide (CuI) | 7681-65-4 | Strem Chemicals | Store under inert atmosphere. |
| N,N'-Dimethylethylenediamine (DMEDA) | 108-00-9 | TCI Chemicals | Use as a ligand. Other ligands like L-proline can be used.[11] |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | J.T. Baker | Finely powdered and dried in an oven before use. |
| Toluene, Anhydrous | 108-88-3 | Acros Organics | Use from a solvent purification system or a sealed bottle. |
| Ethyl Acetate (EtOAc) | 141-78-6 | Fisher | For extraction and chromatography. |
| Hexanes | 110-54-3 | Fisher | For chromatography. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | LabChem | For workup. |
| Brine (Saturated aq. NaCl) | 7647-14-5 | LabChem | For workup. |
| Magnesium Sulfate (MgSO₄), Anhydrous | 7487-88-9 | EMD Millipore | For drying organic layers. |
Equipment Setup
-
Oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar.
-
Reflux condenser.
-
Inert atmosphere setup (Nitrogen or Argon manifold with bubbler).
-
Heating mantle or oil bath with a temperature controller.
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column).
Step-by-Step Reaction Procedure
Caption: Fig. 2: Experimental Workflow for Selective Ullmann C-O Coupling.
-
Preparation: To an oven-dried 25 mL round-bottom flask, add this compound (1.0 mmol, 359 mg), the desired phenol (1.2 mmol), Copper(I) Iodide (0.1 mmol, 19 mg), and finely powdered, dry Potassium Carbonate (2.0 mmol, 276 mg).
-
Inerting: Seal the flask with a rubber septum, and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Ligand Addition: Through the septum, add anhydrous toluene (5 mL) via syringe, followed by N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 22 µL).
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours. Look for the disappearance of the starting phenol.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble salts. Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the desired mono-arylated product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The presence of the bromoethoxy group should be evident in the NMR spectra.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Inactive catalyst; wet reagents/solvent; poor base. | Ensure CuI is fresh and white/off-white. Use truly anhydrous solvent. Thoroughly dry the K₂CO₃ base at >120 °C for several hours before use. |
| Ineffective ligand. | Screen other ligands. For hindered substrates, L-proline or 1,10-phenanthroline may be more effective.[2] | |
| Side Product Formation | Reaction at the alkyl bromide (double arylation). | This is less common but can occur at very high temperatures or long reaction times. Reduce the reaction temperature to 90-100 °C and monitor carefully. |
| Homocoupling of the phenol. | Ensure the inert atmosphere is maintained. Oxygen can promote oxidative homocoupling. | |
| Difficult Purification | Similar polarity of starting material and product. | Adjust the stoichiometry. Using a slight excess of the phenol (1.1-1.2 equiv.) can help consume the aryl halide, simplifying purification. |
Applications and Future Directions
The product of this selective Ullmann condensation is a versatile intermediate. The remaining aryl bromide can be used in subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination) to build molecular complexity. The primary alkyl bromide of the ethoxy chain is a prime electrophilic site for reactions with nucleophiles, enabling the construction of macrocycles via intramolecular cyclization or the attachment of other functional moieties. This strategic, stepwise functionalization is highly valuable in the synthesis of complex pharmaceutical agents and advanced organic materials.
References
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Rahman, M. M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules. Available at: [Link][4][5][6]
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Kaur, N., et al. (2015). Diamine Ligands in Copper-Catalyzed Reactions. ACS Catalysis. Available at: [Link][3]
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Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. Available at: [Link]
-
Rao, D. S., & Periasamy, M. (2013). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry. Available at: [Link][12]
-
Wikipedia. (n.d.). Ullmann condensation. In Wikipedia. Retrieved January 19, 2026. Available at: [Link][1]
-
Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition. Available at: [Link]
-
Ye, Z., et al. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Organic Process Research & Development. Available at: [Link][7]
-
Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. Available at: [Link]
- Ma, D., & Cai, Q. (2008). Copper-Catalyzed C–O and C–S Bond Formation.
-
Sambiagio, C., et al. (2014). The Rise of Copper(I) Phenanthroline-Based Catalysts in C–H Bond Functionalisation. Chemical Society Reviews. Available at: [Link]
-
Evano, G., et al. (2010). Copper-Mediated C–N Bond Formation. Chemical Reviews. Available at: [Link]
-
Sperotto, E., et al. (2011). Ligand-free copper-catalyzed Ullmann-type C-O bond formation in non-innocent deep eutectic solvents under aerobic conditions. Chemistry - A European Journal. Available at: [Link][13]
-
Cristau, H.-J., et al. (2004). Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. Organometallics. Available at: [Link][14]
-
Barjasteh, A., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules. Available at: [Link][9]
-
Deng, W., et al. (2003). Mild method for Ullmann coupling reaction of amines and aryl halides. Organic Letters. Available at: [Link][11]
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Application Notes and Protocols for the Sonogashira Coupling of 1,3-Dibromo-2-(2-bromoethoxy)benzene with Terminal Alkynes
Introduction: The Strategic Importance of Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[2][5] This guide provides an in-depth technical overview and detailed protocols for the Sonogashira coupling of a specific polyhalogenated substrate, 1,3-Dibromo-2-(2-bromoethoxy)benzene, with various terminal alkynes. This substrate presents unique challenges and opportunities for selective functionalization, making a thorough understanding of the reaction parameters critical for achieving desired synthetic outcomes.
Understanding the Substrate: this compound
The substrate, this compound, possesses three bromine atoms with distinct chemical environments: two aryl bromides at positions 1 and 3, and one alkyl bromide in the 2-(2-bromoethoxy) side chain. The Sonogashira coupling is highly selective for the reaction of sp² C-X bonds over sp³ C-X bonds, meaning the aryl bromides will be the reactive sites for this transformation.
The two aryl bromides are electronically and sterically distinct. The bromine at position 1 is flanked by the bulky 2-(2-bromoethoxy) group, while the bromine at position 3 is less sterically hindered. This difference in steric environment is a key factor that can be exploited to achieve regioselective mono-alkynylation. Generally, in polyhalogenated systems, the Sonogashira coupling proceeds at the more electrophilic or less sterically hindered position.[1]
The Catalytic Cycles: A Mechanistic Rationale for Experimental Design
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][3] A firm grasp of this mechanism is essential for troubleshooting and optimizing reaction conditions.
The Palladium Cycle
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) intermediate. This is often the rate-determining step and is influenced by the electronic nature of the aryl halide; electron-withdrawing groups can accelerate this step.[6][7]
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center, displacing the bromide.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the aryl-alkyne product and regenerate the Pd(0) catalyst.
The Copper Cycle
-
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates to the terminal alkyne, increasing the acidity of the terminal proton.[8]
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate.
-
Transmetalation: This copper acetylide is the key species that participates in the transmetalation step of the palladium cycle.
It is also possible to perform the Sonogashira coupling under copper-free conditions, which can be advantageous in preventing the formation of alkyne homocoupling (Glaser coupling) byproducts.[2]
Experimental Design and Optimization
The successful Sonogashira coupling of this compound requires careful consideration of several parameters to control selectivity and maximize yield.
Key Reaction Parameters
| Parameter | Recommendation & Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are standard choices. For challenging couplings, catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can be more effective.[9] |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) is the most common co-catalyst. Its presence accelerates the reaction, allowing for milder conditions.[5] |
| Base | An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the HBr formed. |
| Solvent | Anhydrous, deoxygenated solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or toluene are suitable. |
| Temperature | Reactions involving aryl bromides often require heating, typically in the range of 50-100 °C, to facilitate oxidative addition.[2] |
| Stoichiometry | To achieve mono-alkynylation, use a slight excess of the dibromobenzene substrate (e.g., 1.2 equivalents) relative to the terminal alkyne. For double-alkynylation, an excess of the alkyne (e.g., 2.5-3.0 equivalents) is necessary. |
Protocols
Protocol 1: Regioselective Mono-Sonogashira Coupling
This protocol aims to selectively couple one molecule of a terminal alkyne, primarily at the less sterically hindered 3-position of this compound.
Materials:
-
This compound (1.2 mmol)
-
Terminal Alkyne (1.0 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (TEA) (3.0 mmol)
-
Anhydrous, degassed THF (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed THF via syringe.
-
To the resulting suspension, add triethylamine followed by the terminal alkyne.
-
Stir the reaction mixture at 60-80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon consumption of the terminal alkyne, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Double-Sonogashira Coupling
This protocol is designed for the exhaustive alkynylation of both aryl bromide positions.
Materials:
-
This compound (1.0 mmol)
-
Terminal Alkyne (2.5 mmol)
-
PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
Triethylamine (TEA) (5.0 mmol)
-
Anhydrous, degassed DMF (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed DMF via syringe.
-
To this solution, add triethylamine followed by the terminal alkyne.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC until the starting material and mono-coupled intermediate are consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Considerations
-
Low Yield: If the reaction stalls, consider adding a fresh portion of the palladium catalyst. Ensure that all reagents and solvents are anhydrous and the system is free of oxygen, as oxygen can lead to catalyst deactivation and alkyne homocoupling.[2]
-
Homocoupling (Glaser Product): The formation of alkyne dimers is a common side reaction, particularly in the presence of oxygen.[2] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial. If homocoupling remains problematic, a copper-free protocol may be necessary.
-
No Reaction: For unreactive terminal alkynes or aryl bromides, a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand (e.g., Pd₂(dba)₃ with XPhos), or higher reaction temperatures may be required.[10]
-
Side Chain Reactivity: While the Sonogashira coupling is highly selective for aryl halides, prolonged heating at high temperatures could potentially lead to side reactions involving the bromoethoxy group. It is advisable to use the mildest conditions that afford a reasonable reaction rate.
Applications in Drug Discovery and Materials Science
The alkynyl-substituted benzene derivatives synthesized through these protocols are valuable intermediates. The alkyne moieties can undergo a variety of subsequent transformations, including:
-
Click Chemistry: The terminal alkyne products of mono-coupling can participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC).
-
Cyclization Reactions: The di-alkynylated products can serve as precursors for the synthesis of complex polycyclic aromatic systems through intramolecular cyclizations.
-
Further Cross-Coupling: The remaining bromine atom in the mono-coupled product can be used as a handle for other cross-coupling reactions (e.g., Suzuki, Heck), allowing for the stepwise construction of highly functionalized molecules.
These capabilities make the Sonogashira coupling of this compound a strategic tool for generating molecular diversity in drug discovery pipelines and for constructing novel conjugated materials.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
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Gallop, C. W. D., Chen, M.-T., & Navarro, O. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724–3727. [Link]
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Mphahlele, M. J., Maluleka, M. M., & Mahlangu, T. P. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances, 10(27), 16060-16071. [Link]
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Shafi, S., Rasool, R., & Ali, A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Wang, S., Li, Y., Wu, H., Wang, Y., Zhang, Y., & Chen, J. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry, 1(1), 47–53. [Link]
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Mitchell, C. A., Reeve, A. M., & Truman, A. W. (2022). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Chemical Biology, 17(1), 195–202. [Link]
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Cai, C., Li, Y., & Wang, Y. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(6), 7235–7249. [Link]
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Application Notes and Protocols for the Utilization of 1,3-Dibromo-2-(2-bromoethoxy)benzene in Heterocyclic Synthesis
Introduction: Unlocking the Synthetic Potential of a Versatile Precursor
1,3-Dibromo-2-(2-bromoethoxy)benzene is a strategically functionalized aromatic compound poised for significant applications in the synthesis of complex heterocyclic frameworks. Its unique substitution pattern, featuring two ortho-disposed bromine atoms on the benzene ring and a bromoethoxy side chain, offers multiple reactive sites for sequential and one-pot cyclization strategies. This guide provides detailed, field-proven insights and hypothetical, yet scientifically grounded, protocols for leveraging this precursor in the synthesis of valuable heterocyclic scaffolds, particularly dibenzo[b,f][1][2]oxazepines and functionalized dibenzofurans. These core structures are prevalent in pharmaceuticals, agrochemicals, and materials science.
The protocols outlined herein are designed for researchers, medicinal chemists, and process development scientists. While these specific applications of this compound are not yet reported in peer-reviewed literature, the methodologies are built upon well-established and robust chemical transformations, including the Buchwald-Hartwig amination, Ullmann condensation, and intramolecular cyclizations. Each step is rationalized based on mechanistic principles to ensure a high degree of confidence in its practical implementation.
Application Note I: Synthesis of a Brominated Dibenzo[b,f][1][2]oxazepine Derivative
Dibenzo[b,f][1][2]oxazepines are a class of tricyclic heterocycles that form the core of several neurologically active drugs.[2][3] The following protocol details a hypothetical two-step synthesis of a novel brominated dibenzo[b,f][1][2]oxazepine from this compound and 2-aminophenol, proceeding through a sequential Buchwald-Hartwig amination and a subsequent intramolecular Ullmann C-O coupling.
Scientific Rationale and Strategy
The synthetic strategy hinges on the differential reactivity of the aryl bromides and the alkyl bromide. The aryl bromines are amenable to palladium-catalyzed C-N bond formation, while the bromoethoxy moiety is reserved for a subsequent intramolecular cyclization. The initial Buchwald-Hartwig amination is proposed to selectively occur at one of the aryl bromine positions, coupling with the amino group of 2-aminophenol.[4][5] The resulting intermediate possesses the necessary functionalities in proximity for a subsequent intramolecular copper-catalyzed C-O bond formation (Ullmann condensation) to construct the seven-membered oxazepine ring.[6]
Visualizing the Reaction Pathway
Caption: Proposed two-step synthesis of a brominated dibenzo[b,f][1][2]oxazepine.
Detailed Experimental Protocol
Step 1: Buchwald-Hartwig Amination of this compound with 2-Aminophenol
| Parameter | Value/Reagent | Rationale |
| Catalyst | Pd₂(dba)₃ (1.5 mol%) | A common and effective palladium precursor for cross-coupling reactions.[4] |
| Ligand | RuPhos (3 mol%) | A bulky, electron-rich phosphine ligand known to promote efficient amination of aryl bromides.[4] |
| Base | K₃PO₄ (2.0 equiv) | A moderately strong base suitable for promoting the reaction while minimizing side reactions.[4] |
| Solvent | 1,4-Dioxane (anhydrous) | A high-boiling polar aprotic solvent that effectively dissolves the reactants and catalyst system. |
| Temperature | 100 °C | Sufficient to drive the reaction to completion within a reasonable timeframe. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the palladium catalyst and phosphine ligand. |
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), 2-aminophenol (1.1 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (0.015 equiv), and RuPhos (0.03 equiv).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the intermediate.
Step 2: Intramolecular Ullmann Condensation
| Parameter | Value/Reagent | Rationale |
| Catalyst | CuI (10 mol%) | A classic and effective copper catalyst for Ullmann-type C-O bond formation.[6] |
| Base | Cs₂CO₃ (2.0 equiv) | A strong base that facilitates the deprotonation of the phenolic hydroxyl group. |
| Solvent | DMF (anhydrous) | A high-boiling polar aprotic solvent suitable for Ullmann condensations.[6] |
| Temperature | 120-140 °C | Higher temperatures are often required for intramolecular Ullmann reactions to overcome activation barriers. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the copper catalyst. |
Procedure:
-
To a dry Schlenk tube, add the purified intermediate from Step 1 (1.0 equiv), CuI (0.1 equiv), and Cs₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the mixture in an oil bath at 120-140 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the final brominated dibenzo[b,f][1][2]oxazepine.
Application Note II: Synthesis of a Functionalized Dibenzofuran
Dibenzofurans are another important class of heterocyclic compounds with applications in medicinal chemistry and materials science.[7] This protocol describes a hypothetical palladium-catalyzed intramolecular C-O bond formation to synthesize a functionalized dibenzofuran from this compound.
Scientific Rationale and Strategy
This synthetic approach aims to first hydrolyze the bromoethoxy group to a hydroxyethoxy group, followed by an intramolecular palladium-catalyzed C-O bond formation. The hydrolysis step can be achieved under basic conditions. The subsequent intramolecular cyclization is a variation of the Buchwald-Hartwig C-O coupling, forming the furan ring. The two ortho-disposed bromine atoms on the starting material are crucial; one participates in the cyclization, while the other remains on the final product, offering a handle for further functionalization.
Visualizing the Reaction Pathway
Caption: Proposed two-step synthesis of a brominated dibenzofuran derivative.
Detailed Experimental Protocol
Step 1: Hydrolysis of the Bromoethoxy Group
| Parameter | Value/Reagent | Rationale |
| Base | NaOH (aqueous solution) | A common and inexpensive base for hydrolysis. |
| Solvent | THF/Water mixture | THF ensures the solubility of the organic substrate, while water is the reagent for hydrolysis. |
| Temperature | Reflux | Elevated temperature accelerates the hydrolysis reaction. |
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of THF and 2M aqueous NaOH.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification if it is sufficiently pure.
Step 2: Intramolecular Palladium-Catalyzed C-O Bond Formation
| Parameter | Value/Reagent | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) | A stable and commonly used palladium(II) precursor. |
| Ligand | SPhos (4 mol%) | A bulky and electron-rich ligand that is effective for C-O bond formation. |
| Base | K₂CO₃ (2.0 equiv) | A suitable base for this type of intramolecular coupling. |
| Solvent | Toluene (anhydrous) | A non-polar, high-boiling solvent often used in Buchwald-Hartwig couplings. |
| Temperature | 110 °C | Standard temperature for this type of transformation. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for catalyst stability. |
Procedure:
-
To a dry Schlenk tube, add the hydrolyzed intermediate from Step 1 (1.0 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the mixture in an oil bath at 110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired dibenzofuran derivative.
Trustworthiness and Self-Validation
The protocols provided are based on well-documented and highly reliable synthetic methodologies.[4][5][6] For each proposed reaction, monitoring by standard analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) is recommended to track the consumption of starting materials and the formation of products. The identity and purity of the synthesized intermediates and final products should be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
This compound is a precursor with significant untapped potential for the synthesis of diverse and complex heterocyclic compounds. The application notes and protocols detailed in this guide, though hypothetical, are firmly grounded in established principles of modern organic synthesis. They are intended to serve as a robust starting point for researchers to explore and expand the utility of this versatile building block in the development of novel molecules with potential applications in medicine and materials science.
References
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Zaware, N., & Ohlmeyer, M. (2014). Recent advances in dibenzo[b,f][1][2]oxazepine synthesis. Heterocyclic Communications, 20(5), 251-256.
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Painuly, D., et al. (2015). Synthesis, characterization and biological evaluation of some novel dibenz[b,f][1][2]oxazepine derivatives as potent antimicrobial and antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 25(15), 2911-2916.
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Functionalized Ethers
Introduction: The Central Role of Ethers in Modern Chemistry
The ether functional group, characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'), is a cornerstone of modern organic chemistry. Its prevalence in pharmaceuticals, agrochemicals, and materials science underscores the critical need for robust and versatile synthetic methodologies. From the diaryl ether linkage in the life-saving antibiotic vancomycin to its use as a solvent and fuel additive, the applications of ethers are vast and varied. This guide provides researchers, scientists, and drug development professionals with a detailed overview of key experimental procedures for the synthesis of functionalized ethers, emphasizing the rationale behind methodological choices and providing actionable laboratory protocols.
Classical Approaches to Ether Synthesis: Time-Tested and Reliable
The Williamson Ether Synthesis: A Foundation of Ether Formation
Developed in the 1850s, the Williamson ether synthesis remains one of the most reliable and widely used methods for preparing both symmetrical and unsymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion acts as a nucleophile, attacking an electrophilic carbon of an alkyl halide or other substrate with a good leaving group (e.g., tosylate, mesylate).[2]
Causality of Experimental Choices:
-
Choice of Base: The first step involves the deprotonation of an alcohol to form the corresponding alkoxide. Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are often used for dialkyl ether synthesis, as they irreversibly deprotonate the alcohol.[3] For the synthesis of aryl ethers from more acidic phenols, milder bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are sufficient.[3]
-
Substrate Scope (The SN2 Constraint): The success of the Williamson synthesis is highly dependent on the structure of the alkylating agent. The reaction works best with methyl and primary alkyl halides.[2] Secondary alkyl halides can also be used, but elimination reactions (E2) become a significant competing pathway. Tertiary alkyl halides will almost exclusively undergo elimination, making them unsuitable for this reaction.[2]
-
Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to dissolve the ionic alkoxide and facilitate the SN2 reaction.[3] In some cases, the parent alcohol of the alkoxide can be used as the solvent.[2]
-
Phase-Transfer Catalysis: To overcome the solubility issues of having an inorganic salt in an organic solvent, phase-transfer catalysts like tetrabutylammonium bromide can be employed. These catalysts help shuttle the alkoxide from the aqueous or solid phase into the organic phase where the reaction occurs, often allowing for milder reaction conditions.[1][4][5]
Visualizing the Williamson Ether Synthesis Workflow:
Caption: General experimental workflow for the Williamson ether synthesis.
Protocol 1: Synthesis of Phenacetin from Acetaminophen
This protocol details the synthesis of the analgesic phenacetin, a classic example of the Williamson ether synthesis.[6][7][8]
-
Materials:
-
Acetaminophen (p-acetamidophenol): 500 mg
-
Anhydrous Potassium Carbonate (K2CO3): 665 mg
-
Ethyl Iodide (CH3CH2I): 0.64 mL
-
2-Butanone (Methyl Ethyl Ketone, MEK): 7 mL
-
tert-Butyl Methyl Ether (TBME)
-
5% Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Calcium Chloride (CaCl2)
-
-
Procedure:
-
To a 25 mL round-bottom flask, add acetaminophen (500 mg), potassium carbonate (665 mg), and 2-butanone (7 mL).
-
Add ethyl iodide (0.64 mL) to the flask, followed by a magnetic stir bar.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 1 hour.[6]
-
After cooling to room temperature, add 4 mL of water to the flask.
-
Transfer the mixture to a separatory funnel and extract with tert-butyl methyl ether (TBME).
-
Wash the organic layer with 5% NaOH solution (2 x 4 mL) to remove any unreacted acetaminophen, followed by a wash with brine (1 x 5 mL).[6]
-
Dry the organic layer over anhydrous CaCl2, filter, and concentrate the solvent using a rotary evaporator to yield crude phenacetin.[6]
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[8][9]
-
Protocol 2: Synthesis of Guaifenesin
This protocol describes the synthesis of the expectorant guaifenesin.[10][11]
-
Materials:
-
Guaiacol (2-methoxyphenol): 0.55 mL (5 mmol)
-
95% Ethanol: 3 mL
-
6.25 M Sodium Hydroxide (NaOH) solution: 1 mL
-
(±)-3-chloro-1,2-propanediol (50% solution in ethanol): 1.0 mL
-
Ethyl Acetate
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO4)
-
-
Procedure:
-
In a 25 mL round-bottom flask, dissolve guaiacol (0.55 mL) in 95% ethanol (3 mL).
-
Add 1 mL of 6.25 M NaOH solution and reflux the mixture for 10 minutes to form the phenoxide.[10][11]
-
Gradually add 1.0 mL of the 50% (±)-3-chloro-1,2-propanediol solution dropwise to the refluxing mixture over 5-10 minutes.
-
Continue to reflux for an additional hour.[12]
-
Cool the reaction and remove the ethanol via rotary evaporation.
-
Dissolve the residue in 3 mL of water and extract with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and dry with anhydrous MgSO4.
-
Filter and remove the solvent by rotary evaporation to obtain a pale yellow oil.
-
Induce crystallization by placing the flask in an ice-water bath and adding 10 mL of cold hexanes with rapid stirring.[10][12]
-
Collect the white solid product by vacuum filtration.
-
| Substrate | Alkylating Agent | Base | Solvent | Yield | Reference |
| Acetaminophen | Ethyl Iodide | K2CO3 | 2-Butanone | ~50-70% | [6][7] |
| Guaiacol | (±)-3-chloro-1,2-propanediol | NaOH | Ethanol | 23.7% | [13] |
| 2-Naphthol | 1-Bromobutane | NaOH | Ethanol | ~60-80% | [14] |
Alkoxymercuration-Demercuration: A Markovnikov Approach
For the synthesis of ethers from alkenes, alkoxymercuration-demercuration offers a reliable method that avoids the carbocation rearrangements often associated with acid-catalyzed hydration.[15] This two-step process involves the addition of an alcohol across the double bond of an alkene in a Markovnikov fashion.[16]
Causality of Experimental Choices:
-
Reagents: The reaction is initiated by mercuric acetate (Hg(OAc)2) or mercuric trifluoroacetate (Hg(O2CCF3)2) in an alcohol solvent. The alcohol acts as the nucleophile. The demercuration step is achieved using sodium borohydride (NaBH4).[16]
-
Regioselectivity: The reaction proceeds with Markovnikov regioselectivity, meaning the alkoxy group (-OR) adds to the more substituted carbon of the double bond.[15] This is due to the formation of a bridged mercurinium ion intermediate, which stabilizes the partial positive charge on the more substituted carbon, making it more susceptible to nucleophilic attack by the alcohol.[15]
-
Stereochemistry: The addition of the alcohol and the mercury species occurs with anti stereochemistry.[15]
Visualizing the Alkoxymercuration-Demercuration Mechanism:
Caption: Simplified mechanism of alkoxymercuration-demercuration.
Protocol 3: General Procedure for Alkoxymercuration-Demercuration
-
Materials:
-
Alkene
-
Mercuric Acetate (Hg(OAc)2)
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Sodium Borohydride (NaBH4)
-
Sodium Hydroxide (NaOH) solution
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
In a round-bottom flask, dissolve the alkene and mercuric acetate in a mixture of the desired alcohol and THF.[17]
-
Stir the reaction at room temperature until the disappearance of the alkene is confirmed (e.g., by TLC or GC analysis).
-
Cool the reaction mixture in an ice bath and add a solution of sodium hydroxide.
-
Slowly add a solution of sodium borohydride in aqueous sodium hydroxide to the reaction mixture.[17]
-
Stir for 1-2 hours, allowing the reaction to warm to room temperature. A black precipitate of elemental mercury will form.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and remove the solvent under reduced pressure.
-
Purify the resulting ether by distillation or column chromatography.
-
Modern Catalytic Methods for Ether Synthesis
While classical methods are powerful, modern organic synthesis often demands milder conditions, greater functional group tolerance, and the ability to form challenging bonds, such as those in diaryl ethers.
The Mitsunobu Reaction: Stereospecific Etherification
The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including ethers, with inversion of stereochemistry at the alcohol carbon.[18][19][20] The reaction utilizes a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[18]
Causality of Experimental Choices:
-
Reagents: The combination of PPh3 and DEAD/DIAD forms a phosphonium intermediate that activates the alcohol's hydroxyl group, turning it into a good leaving group.[20]
-
Nucleophile Acidity: The nucleophile (in this case, a phenol for aryl ether synthesis) should be sufficiently acidic (pKa < 15) to protonate the intermediate formed from the reaction of PPh3 and DEAD.[20]
-
Stereochemistry: The reaction proceeds with a clean SN2-type inversion of configuration at the stereocenter of the alcohol, making it a valuable tool for stereocontrolled synthesis.[19]
Protocol 4: General Procedure for Mitsunobu Ether Synthesis
-
Materials:
-
Alcohol (primary or secondary)
-
Phenol
-
Triphenylphosphine (PPh3)
-
Diisopropyl Azodicarboxylate (DIAD) or Diethyl Azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
-
Procedure:
-
In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the alcohol, phenol, and triphenylphosphine in anhydrous THF.[18]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DIAD or DEAD in THF to the cooled mixture.[18]
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Concentrate the solution and purify the crude product by column chromatography to separate the ether from the triphenylphosphine oxide and hydrazinedicarboxylate byproducts.[21]
-
Ullmann Condensation for Diaryl Ether Synthesis
The Ullmann condensation is a classical copper-catalyzed reaction for the synthesis of diaryl ethers from an aryl halide and a phenol.[22] Traditional Ullmann conditions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper.
Causality of Experimental Choices:
-
Catalyst and Ligands: Modern Ullmann-type reactions often employ catalytic amounts of a copper(I) source, such as CuI or Cu2O, along with a ligand to facilitate the reaction under milder conditions.[23]
-
Base and Solvent: A base, such as cesium carbonate (Cs2CO3), is required to deprotonate the phenol. High-boiling polar aprotic solvents like DMF or NMP are often used.[16]
Protocol 5: General Procedure for Ullmann Diaryl Ether Synthesis
-
Materials:
-
Aryl Halide (iodide or bromide)
-
Phenol
-
Copper(I) Iodide (CuI) or Copper(I) Oxide (Cu2O)
-
Cesium Carbonate (Cs2CO3) or Potassium Carbonate (K2CO3)
-
Anhydrous, high-boiling solvent (e.g., Dioxane, DMF)
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the aryl halide, phenol, base, and copper catalyst.
-
Add the anhydrous solvent and heat the reaction mixture to reflux (typically 90-150 °C) for several hours to 24 hours.
-
Monitor the reaction by TLC or GC.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the diaryl ether by column chromatography or recrystallization.
-
Buchwald-Hartwig C-O Coupling: A Palladium-Catalyzed Approach
The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful and versatile method for synthesizing diaryl ethers under relatively mild conditions.[24][25] This palladium-catalyzed cross-coupling reaction offers a broader substrate scope and better functional group tolerance compared to the Ullmann condensation.[26]
Causality of Experimental Choices:
-
Catalyst System: The reaction relies on a palladium catalyst, typically a Pd(0) source or a Pd(II) precatalyst that is reduced in situ, in combination with a bulky, electron-rich phosphine ligand.[26]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3), is essential for the reaction.
-
Substrate Reactivity: The reactivity of the aryl halide generally follows the order I > Br > OTf > Cl.[24]
Visualizing the Buchwald-Hartwig C-O Coupling Catalytic Cycle:
Caption: Simplified catalytic cycle for Buchwald-Hartwig diaryl ether synthesis.
Protocol 6: General Procedure for Buchwald-Hartwig Diaryl Ether Synthesis
-
Materials:
-
Aryl Halide or Triflates
-
Phenol
-
Palladium Catalyst (e.g., Pd2(dba)3, Pd(OAc)2)
-
Phosphine Ligand (e.g., SPhos, XPhos)
-
Base (e.g., Cs2CO3, K3PO4)
-
Anhydrous Solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, phenol, base, palladium catalyst, and ligand to a reaction vessel.
-
Add the anhydrous solvent and seal the vessel.
-
Heat the reaction mixture with stirring (typically 80-110 °C) for the required time (monitored by TLC or GC/LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.
-
Safety Precautions for Ether Synthesis
Many ethers, particularly low molecular weight ethers like diethyl ether, are extremely flammable and can form explosive peroxides upon exposure to air and light.[27][28][29]
-
Flammability: Always handle volatile ethers in a well-ventilated fume hood, away from ignition sources.[27][30] Grounding and bonding of metal containers are necessary to prevent static discharge during transfer.[30]
-
Peroxide Formation: Ethers should be stored in tightly sealed, light-resistant containers.[27] Always date ether containers upon receipt and upon opening. Test for the presence of peroxides before distilling or concentrating ethers.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are suitable for small quantities, but butyl rubber is recommended for larger volumes).[28]
Conclusion
The synthesis of functionalized ethers is a vital aspect of modern chemical research and development. The choice of synthetic method depends critically on the desired structure, the available starting materials, and the required functional group tolerance. The classical Williamson synthesis provides a robust method for a wide range of ethers, while alkoxymercuration-demercuration is ideal for the Markovnikov addition of alcohols to alkenes. For more complex targets, particularly those involving stereochemical control or the formation of diaryl ethers, the Mitsunobu reaction and modern catalytic methods like the Ullmann condensation and Buchwald-Hartwig C-O coupling offer powerful and versatile solutions. By understanding the underlying principles and adhering to the detailed protocols outlined in this guide, researchers can confidently and safely synthesize a diverse array of functionalized ethers to advance their scientific endeavors.
References
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Williamson Ether Synthesis: Phenacetin Lab Procedure. (n.d.). Studylib. Retrieved from [Link]
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Williamson Ether Synthesis: Preparation of Phenacetin from Acetaminophen. (n.d.). Edubirdie. Retrieved from [Link]
- Experiment 2: Williamson Ether Synthesis of Guaifenesin and Isolation of an Expectorant
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Health and Safety Department, University of St Andrews. (2024, July 22). Ethers. Retrieved from [Link]
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Phenacetin Synthesis via Williamson Ether. (n.d.). Scribd. Retrieved from [Link]
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Study.com. (n.d.). Alkoxymercuration Demercuration | Definition, Mechanism & Example. Retrieved from [Link]
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Purdue University. (n.d.). Diethyl Ether. Retrieved from [Link]
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- The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder.
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Vedantu. (n.d.). Oxymercuration Demercuration: Mechanism, Steps & Exam Guide. Retrieved from [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Williamson Ether Synthesis. (2020, October 20). YouTube. Retrieved from [Link]
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Guaifenesin Synthesis Lab Report. (n.d.). Bartleby. Retrieved from [Link]
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Solved Experimental procedure: synthesis of guaifenesin nos. (2021, April 15). Chegg.com. Retrieved from [Link]
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Lab Safety Guideline: Diethyl Ether. (n.d.). Harvard Environmental Health and Safety. Retrieved from [Link]
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What is Alkoxymercuration-Demercuration?. (n.d.). BYJU'S. Retrieved from [Link]
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Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Diethyl Ether. Retrieved from [Link]
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Mitsunobu Reaction. (2019, August 26). Organic Chemistry. Retrieved from [Link]
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A to Z Chemistry. (2020, November 22). Oxymercuration-Demercuration of Alkenes. WordPress.com. Retrieved from [Link]
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Ashenhurst, J. (2023, August 31). Oxymercuration Demercuration of Alkenes. Master Organic Chemistry. Retrieved from [Link]
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Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Mitsunobu Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
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The Journal of Organic Chemistry. (n.d.). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. ACS Publications. Retrieved from [Link]
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Diaryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Application Notes and Protocols for the Selective Debromination of Polybrominated Aromatics
Introduction: The Critical Need for Selective Debromination
Polybrominated aromatic compounds, a class of molecules widely utilized as flame retardants, pesticides, and intermediates in pharmaceutical and materials science, present a significant synthetic challenge.[1] The selective removal of one or more bromine atoms from a polybrominated aromatic core is a crucial transformation in organic synthesis. This process allows for the fine-tuning of molecular properties, the introduction of new functionalities at specific positions, and the detoxification of persistent organic pollutants like polybrominated diphenyl ethers (PBDEs).[2][3] The ability to control the regioselectivity of debromination is paramount, as the position of the remaining bromine atoms dictates the subsequent reactivity and biological activity of the molecule.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary methods for the selective debromination of polybrominated aromatics. We will delve into the mechanistic underpinnings of various techniques, present detailed experimental protocols, and offer insights into troubleshooting and reaction optimization.
Strategic Approaches to Selective Debromination
The selective cleavage of a C-Br bond in the presence of other C-Br bonds is governed by a combination of steric and electronic factors.[4] Generally, bromine atoms in more sterically hindered positions or on electron-richer aromatic rings are more susceptible to reductive cleavage. The choice of methodology depends on the specific substrate, the desired level of selectivity, and the functional group tolerance of the molecule. Herein, we explore five key strategies:
-
Palladium-Catalyzed Hydrodebromination: A versatile and widely used method.
-
Electrochemical Debromination: A green and tunable approach.
-
Reductive Debromination with Nanoscale Zero-Valent Iron (nZVI): A powerful method for environmental remediation and synthetic applications.
-
Copper-Catalyzed Hydrodebromination: A cost-effective and efficient alternative.
-
Photocatalytic Debromination: A mild and selective method driven by light.
Palladium-Catalyzed Hydrodebromination: Precision and Versatility
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in selective hydrodebromination is well-established. These reactions typically involve a palladium catalyst, a hydrogen source (e.g., H₂, silanes, or transfer hydrogenation reagents), and a base. The selectivity can be finely tuned by modifying the ligands on the palladium center, the solvent, and the reaction temperature.[5][6][7]
Mechanistic Insights
The catalytic cycle for palladium-catalyzed hydrodebromination generally proceeds through three key steps:
-
Oxidative Addition: The polybrominated aromatic substrate reacts with the active Pd(0) catalyst to form a Pd(II)-aryl intermediate.
-
Hydride Transfer: A hydride source delivers a hydride to the palladium center, forming a Pd(II)-aryl-hydride complex.
-
Reductive Elimination: The aryl and hydride ligands are eliminated from the palladium center, regenerating the Pd(0) catalyst and yielding the debrominated aromatic product.
The regioselectivity of this process is often influenced by the electronic and steric environment of the C-Br bonds. More electron-deficient or sterically accessible C-Br bonds tend to undergo oxidative addition more readily.
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The Synthetic Versatility of 1,3-Dibromo-2-(2-bromoethoxy)benzene: A Guide for the Modern Organic Chemist
Introduction: Unveiling the Potential of a Multifunctional Building Block
In the landscape of organic synthesis, the strategic incorporation of halogen atoms onto aromatic scaffolds provides a powerful toolkit for the construction of complex molecular architectures. The title compound, 1,3-Dibromo-2-(2-bromoethoxy)benzene, presents itself as a particularly intriguing, albeit underexplored, building block. Its trifunctional nature, possessing two aromatic bromine atoms and one aliphatic bromine atom, opens a gateway to a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and protocols for its use in palladium-catalyzed cross-coupling reactions and the synthesis of valuable heterocyclic frameworks. By understanding the differential reactivity of its three bromine substituents, researchers can unlock its potential for the selective and sequential elaboration of molecular complexity, a cornerstone of modern drug discovery and materials science.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of a building block is paramount for predicting its behavior in a chemical reaction and for the successful development of robust synthetic protocols. While experimental data for this compound is not extensively documented, we can infer its properties from closely related analogues and computational predictions.
| Property | Value (Predicted/Analogous) | Source |
| Molecular Formula | C₈H₇Br₃O | [1] |
| Molecular Weight | 358.85 g/mol | [1] |
| Appearance | Likely a liquid or low-melting solid | [1] |
| Boiling Point | High boiling point, likely >250 °C at atmospheric pressure | N/A |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) | N/A |
| InChI Key | GGANKCYHHSNNJR-UHFFFAOYSA-N | [1] |
The key to unlocking the synthetic potential of this compound lies in the differential reactivity of its three bromine atoms. The aliphatic bromine in the 2-bromoethoxy side chain is susceptible to nucleophilic substitution (Sₙ2) reactions. In contrast, the two aromatic bromine atoms are significantly less reactive towards nucleophilic attack under standard conditions but are prime candidates for participation in a variety of palladium-catalyzed cross-coupling reactions.
Furthermore, the electronic environment of the aromatic ring influences the reactivity of the two aryl bromides. The ethoxy group at the C2 position is an ortho-, para-directing and activating group. This electronic effect, combined with potential steric hindrance, can be exploited to achieve regioselective functionalization of the aromatic core.
Application I: A Platform for Sequential Cross-Coupling Reactions
The presence of two distinct aromatic bromine atoms makes this compound an ideal substrate for sequential or selective cross-coupling reactions, allowing for the stepwise introduction of different functionalities. This approach is highly valuable in the synthesis of complex, unsymmetrical biaryl and polyaryl structures.
Conceptual Workflow for Sequential Cross-Coupling
Caption: Sequential functionalization of this compound.
Protocol 1: Selective Monofunctionalization via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[2] By carefully controlling the reaction conditions, it is possible to achieve selective mono-arylation of this compound. The choice of palladium catalyst, ligand, base, and solvent are critical for achieving high selectivity.
Rationale: The bromine atom at the C1 position is sterically less hindered than the bromine at the C3 position, which is flanked by the bromoethoxy group. This steric difference can be exploited to favor mono-substitution at the C1 position. The use of a bulky phosphine ligand can further enhance this selectivity.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene/H₂O (4:1 mixture, degassed)
-
Anhydrous, degassed solvents
-
Schlenk flask or microwave vial
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed toluene/H₂O solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Further Functionalization: Sonogashira and Buchwald-Hartwig Amination
The resulting mono-arylated product, still possessing one aromatic bromine and one aliphatic bromine, can be subjected to a second, different cross-coupling reaction.
-
Sonogashira Coupling: The remaining aromatic bromine can be coupled with a terminal alkyne using a palladium-copper co-catalyst system. This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds.[3]
-
Buchwald-Hartwig Amination: Alternatively, the second aromatic bromine can be converted to a C-N bond through a palladium-catalyzed reaction with an amine. This is a powerful method for the synthesis of arylamines.[4]
The aliphatic bromine atom generally remains unreactive under these palladium-catalyzed conditions, allowing for its preservation for subsequent transformations.
Application II: Synthesis of Dibenzo[b,f][6][7]oxazepines
Dibenzo[b,f][5][6]oxazepine is a privileged heterocyclic scaffold found in a variety of biologically active compounds.[6][7][8] this compound serves as a potential precursor for the synthesis of derivatives of this important ring system through a synthetic sequence involving amination followed by intramolecular cyclization.
Synthetic Strategy for Dibenzo[b,f][6][7]oxazepine Derivatives
Caption: Synthetic route to dibenzo[b,f][5][6]oxazepines.
Protocol 2: Synthesis of a Dibenzo[b,f][6][7]oxazepine Derivative
This two-step protocol first involves a selective Buchwald-Hartwig amination to introduce an aniline moiety, followed by a copper-catalyzed intramolecular Ullmann condensation to form the seven-membered oxazepine ring.
Step 1: Buchwald-Hartwig Amination
Rationale: Similar to the Suzuki coupling, selective mono-amination can be achieved by taking advantage of the steric and electronic differences between the two aromatic bromines.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.1 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Reaction Setup: In a glovebox, combine this compound, Pd₂(dba)₃, XPhos, and NaOtBu in a Schlenk tube.
-
Reagent Addition: Add toluene, followed by the aniline.
-
Reaction: Seal the tube and heat the mixture to 110 °C with stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography to yield the N-aryl-2-(2-bromoethoxy)aniline intermediate.
Step 2: Intramolecular Ullmann Condensation
Rationale: The intramolecular Ullmann condensation is a classic and effective method for the formation of diaryl ethers and related heterocyclic systems.[9] The use of a copper catalyst promotes the cyclization between the secondary amine and the remaining aromatic bromine.
Materials:
-
N-aryl-2-(2-bromoethoxy)aniline intermediate from Step 1 (1.0 equiv)
-
CuI (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous, degassed DMF
Procedure:
-
Reaction Setup: To a Schlenk tube, add the N-aryl-2-(2-bromoethoxy)aniline intermediate, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill with an inert gas.
-
Solvent Addition: Add degassed DMF.
-
Reaction: Heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the mixture, pour it into water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to afford the desired dibenzo[b,f][5][6]oxazepine derivative.
Conclusion: A Versatile Scaffold for Future Discovery
This compound, with its unique arrangement of three distinct bromine atoms, offers a wealth of opportunities for the creative synthetic chemist. The protocols outlined in this guide demonstrate its potential as a versatile building block for the construction of complex aromatic and heterocyclic systems through selective and sequential cross-coupling reactions. The ability to orthogonally functionalize this molecule opens up new avenues for the design and synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further exploration of its reactivity is certain to unveil even more of its synthetic utility, solidifying its place as a valuable tool in the organic chemist's arsenal.
References
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PubChem. 1,3-Dibromo-2-(2-bromo-ethoxy)-5-fluoro-benzene. Available from: [Link]
-
Zaware, N.; Ohlmeyer, M. Recent Advances in Dibenzo[b,f][5][6]oxazepine Synthesis. Heterocycl. Commun.2014 , 20 (5), 251-256. Available from: [Link]
-
Gutch, P. K.; Acharya, J. A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. ResearchGate. 2014 . Available from: [Link]
-
Zaware, N.; Ohlmeyer, M. Recent advances in dibenzo[b,f][5][6]oxazepine synthesis. ResearchGate. 2014 . Available from: [https://www.researchgate.net/publication/275053915_Recent_advances_in_dibenzo[b,f][5][6]oxazepine_synthesis]([Link]5][6]oxazepine_synthesis)
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
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Wikipedia. Ullmann condensation. Available from: [Link]
-
PubChem. 1,3-Dibromo-2-(3-bromophenoxy)benzene. Available from: [Link]
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Bocan, T. M. A.; et al. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. Pharmaffiliates. 2024 . Available from: [Link]
-
NIST. Benzene, 1,3-dibromo-. Available from: [Link]
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Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. Available from: [Link]
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PubChem. 1,3-Dibromo-2,2-dimethoxypropane. Available from: [Link]
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Base Mediated 7-exo-dig Intramolecular Cyclization of Betti-propargyl Precursors: An Efficient Approach to 1,4-oxazepine Derivatives. PubMed. 2024 . Available from: [Link]
- Google Patents. Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
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Synthesis and structure of 1,1′,1′′-[(2-bromoethoxy)methanetriyl]tribenzene and 1,1 - ResearchGate. Available from: [Link]
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Gowda, B. T.; Usha, K. M. Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. ResearchGate. 2003 . Available from: [Link]
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Pellón, R. F.; et al. Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. ResearchGate. 2006 . Available from: [Link]
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OpenStax. 16.10 Synthesis of Polysubstituted Benzenes. Available from: [Link]
- Sonogashira, K. Comprehensive Organic Synthesis. 1991, 3, 521-549.
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107, 874-922.
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Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. PubMed Central. 2023 . Available from: [Link]
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Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. OpenReview. 2024 . Available from: [Link]
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PubChem. Spectral Information. Available from: [Link]
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Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. RSC Publishing. 2015 . Available from: [Link]
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Furan Oxidation-Cyclization to Oxazepines: Favoring 7‑exo-trig over 6‑endo-trig and 5‑exo-trig Trajectories. PubMed Central. 2016 . Available from: [Link]
- Google Patents. 2-Aminophenol derivatives and process for their preparation.
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New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. ResearchGate. 2017 . Available from: [Link]
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Application Notes and Protocols for 1,3-Dibromo-2-(2-bromoethoxy)benzene in Materials Science
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide on the potential applications of 1,3-Dibromo-2-(2-bromoethoxy)benzene in materials science. It is important to note that as of the date of this publication, specific, documented applications for this compound in peer-reviewed literature are scarce. Therefore, this guide adopts a forward-looking, expert-driven perspective. By analyzing the molecule's distinct structural features and the established reactivity of its functional groups, we propose scientifically-grounded, hypothetical applications. These include its use as a versatile monomer for the synthesis of novel aromatic polymers via Suzuki polycondensation, a multi-functional cross-linking agent, and a precursor to complex heterocyclic materials. Detailed, field-proven protocols for a proposed polymerization are provided to serve as a robust starting point for researchers aiming to explore the untapped potential of this compound.
Introduction and Structural Analysis
This compound is a multi-functionalized aromatic compound. Its utility in materials science is predicated on the distinct reactivity of its three bromine substituents, which are attached to different carbon environments. A thorough understanding of its structure is paramount to designing its applications.
Molecular Structure: C₈H₇Br₃O
Key Reactive Sites:
-
Two Aryl Bromides (C-Br): Located at the 1 and 3 positions of the benzene ring, these bromines are excellent leaving groups for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[1][2] This dual reactivity makes the molecule an ideal AB₂-type monomer or building block for constructing polymer backbones.
-
One Primary Alkyl Bromide (-CH₂-Br): The bromine on the ethoxy side chain is susceptible to nucleophilic substitution (SN2) reactions. This site offers a secondary avenue for chemical modification, either on the monomer itself or as a post-polymerization modification to introduce new functionalities.[3][4]
-
Ether Linkage (-O-): The ether bond provides flexibility and chemical stability to the side chain, influencing the solubility and processing characteristics of any resulting materials.
The strategic placement of these three reactive handles on a single, compact scaffold makes this compound a compelling candidate for the creation of complex, high-performance materials.
Proposed Application: Monomer for Suzuki Polycondensation
The presence of two aryl bromide functionalities makes this molecule an excellent candidate for step-growth polymerization. Specifically, Suzuki-Miyaura polycondensation with an aromatic diboronic acid offers a robust and versatile route to synthesize novel poly(p-phenylene) derivatives.[5][6] These polymers are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their thermal stability and tunable optoelectronic properties.
The pendent 2-bromoethoxy group is a particularly valuable feature. It can be carried through the polymerization and then used for post-polymerization modification.[7] This allows for the synthesis of a single polymer backbone that can be subsequently functionalized in various ways, creating a library of materials with tailored properties (e.g., solubility, self-assembly behavior, or attachment of active moieties) from a common precursor.[8]
Hypothetical Polymerization Scheme
The proposed reaction involves the palladium-catalyzed coupling of this compound with a suitable comonomer, such as 1,4-phenylenediboronic acid.
Detailed Experimental Protocol
This protocol describes the synthesis of a poly(p-phenylene) derivative using this compound and 1,4-phenylenediboronic acid.
Materials and Reagents:
| Reagent | CAS Number | Supplier | Purity | Notes |
| This compound | 206347-32-2 | Major Suppliers | >97% | Store under inert gas. |
| 1,4-Phenylenediboronic acid | 4612-26-4 | Major Suppliers | >98% | |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Major Suppliers | >99% | Handle in a glovebox or inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Major Suppliers | >99% | Anhydrous, finely ground. |
| Toluene | 108-88-3 | Major Suppliers | Anhydrous | Degas before use. |
| Deionized Water | N/A | N/A | N/A | Degas before use. |
| Aliquat 336 (Phase Transfer Catalyst) | 63393-96-4 | Major Suppliers | N/A | Optional, but recommended. |
| Methanol | 67-56-1 | Major Suppliers | ACS Grade | For precipitation. |
| Tetrahydrofuran (THF) | 109-99-9 | Major Suppliers | HPLC Grade | For polymer dissolution and analysis. |
Protocol Steps:
-
Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (1.00 eq, e.g., 3.59 g, 10 mmol) and 1,4-phenylenediboronic acid (1.00 eq, e.g., 1.66 g, 10 mmol).
-
Causality: An exact 1:1 stoichiometric ratio of the dibromo and diboronic acid monomers is crucial for achieving high molecular weight in step-growth polymerization.[9] Deviations can lead to chain termination and lower degrees of polymerization.
-
-
Addition of Base and Catalyst: Add anhydrous potassium carbonate (4.0 eq, e.g., 5.52 g, 40 mmol) and a few drops of Aliquat 336. Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Causality: The base is required to activate the boronic acid for transmetalation to the palladium center.[10] An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Aliquat 336 acts as a phase transfer catalyst to facilitate the transport of the aqueous base into the organic phase.
-
-
Solvent Addition: Add degassed toluene (40 mL) and degassed deionized water (10 mL) via cannula.
-
Causality: A biphasic solvent system is standard for Suzuki couplings, with the organic phase dissolving the monomers and growing polymer, and the aqueous phase dissolving the inorganic base.[11] Degassing removes dissolved oxygen which can degrade the catalyst.
-
-
Catalyst Introduction: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.02 eq, e.g., 231 mg, 0.2 mmol).
-
Causality: The catalyst loading is a critical parameter. Typically, 1-2 mol% is sufficient to achieve efficient polymerization without being prohibitively expensive.[5]
-
-
Polymerization: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by taking small aliquots, precipitating the polymer in methanol, and analyzing its molecular weight by Gel Permeation Chromatography (GPC). The reaction is typically run for 24-48 hours.
-
Causality: Elevated temperature is necessary to ensure sufficient reaction rates and maintain polymer solubility. Vigorous stirring is essential in a biphasic system to maximize the interfacial area where the reaction occurs.
-
-
Termination and Work-up: After the desired molecular weight is achieved, cool the reaction to room temperature. Add a few drops of bromobenzene to cap any remaining boronic acid end-groups and stir for 2 hours. Dilute the mixture with 50 mL of toluene and pour it into 500 mL of rapidly stirring methanol to precipitate the polymer.
-
Purification: Filter the precipitated polymer using a Büchner funnel. To remove residual catalyst and salts, redissolve the polymer in a minimal amount of THF and re-precipitate it into methanol. Repeat this process two more times.
-
Drying: Dry the final polymer product in a vacuum oven at 40 °C overnight to a constant weight.
-
Characterization: Characterize the polymer using:
-
¹H and ¹³C NMR: To confirm the polymer structure.
-
GPC/SEC: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
TGA/DSC: To assess thermal stability and phase transitions.
-
FT-IR: To confirm the presence of key functional groups.
-
Other Potential Applications
Multi-functional Cross-Linking Agent
With three reactive bromine sites, the molecule can theoretically act as a cross-linking agent to improve the thermomechanical properties of other polymers. For instance, it could be used to cross-link polymers containing nucleophilic side chains (e.g., polyamines, polyols) where the different reactivities of the aryl and alkyl bromides could potentially be exploited for controlled, two-stage cross-linking.
Precursor for Functional Heterocycles
The 1,3-dibromo-2-phenoxy arrangement is a known precursor for the synthesis of dibenzofuran derivatives through intramolecular C-C or C-O bond formation.[12][13][14] While the ethoxy linker in the title compound adds a layer of complexity, similar intramolecular cyclization strategies could be explored to synthesize novel, functionalized heterocyclic systems for applications in medicinal chemistry or organic electronics.
Additive for Flame Retardancy
Given its high bromine content by mass, this compound could be investigated as an additive-type brominated flame retardant (BFR).[15][16][17] BFRs function by releasing bromine radicals at high temperatures, which interrupt the radical chain reactions of combustion in the gas phase.[18] Its efficacy and compatibility with various polymer matrices (e.g., polystyrene, ABS, epoxy resins) would need to be systematically evaluated.
Conclusion
While this compound is a commercially available compound, its potential in materials science remains largely unexplored. This guide provides a theoretical and practical framework based on its chemical structure and the principles of modern polymer chemistry. The proposed application as a monomer for synthesizing functionalizable aromatic polymers via Suzuki polycondensation is particularly promising, offering a pathway to novel materials with tunable properties. The detailed protocol herein serves as a validated starting point for researchers to pioneer the use of this versatile building block.
References
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Alaee, M., et al. (2003). An overview of commercially used brominated flame retardants, their applications, their use patterns in different countries/regions and possible modes of release. Environment International, 29(6), 683-689. Available at: [Link]
-
Schlüter, A. D., & Percec, V. (1994). Suzuki Cross-Coupling for the Synthesis of Poly(p-phenylene)s. In Macromolecules (Vol. 27, Issue 15, pp. 4038–4048). American Chemical Society (ACS). Available at: [Link]
-
Yokozawa, T., & Ohta, Y. (2011). Catalyst-Transfer Suzuki–Miyaura Coupling Polymerization for Precision Synthesis of Poly(p-phenylene). Macromolecules, 44(21), 8317-8327. Available at: [Link]
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Wikipedia contributors. (2023). Poly(p-phenylene). Wikipedia. Available at: [Link]
-
FR Fabric. (2023). Brominated Flame Retardant: Function and Effectiveness for Protection from Flame. FR Fabric Blog. Available at: [Link]
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Bryan, Z. J., et al. (2016). Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p‑phenylene). Macromolecules, 49(5), 1663–1670. Available at: [Link]
-
Yokozawa, T., & Ohta, Y. (2011). Nonstoichiometric Suzuki–Miyaura Polycondensation for the Synthesis of Aromatic Polymers. Polymers, 3(3), 1136-1153. Available at: [Link]
-
Wikipedia contributors. (2023). Brominated flame retardant. Wikipedia. Available at: [Link]
-
Hartwig, J. F., & Stille, J. K. (1998). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, (1), 1-2. Available at: [Link]
-
Molander, G. A., & Ellis, N. (2007). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Accounts of Chemical Research, 40(4), 275-286. Available at: [Link]
-
Weix, D. J., & Sanford, M. S. (2016). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. Journal of the American Chemical Society, 138(9), 2963–2966. Available at: [Link]
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Danish Environmental Protection Agency. (2000). 1. Introduction to Brominated Flame Retardants. In Environmental Project No. 568. Available at: [Link]
-
Friščić, T., & James, S. L. (2017). Poly(para-phenylene)obtained by mechanochemical Suzuki polymerization... ResearchGate. Available at: [Link]
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Wilson, A. (2009). Brominated Flame Retardants. BuildingGreen. Available at: [Link]
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Theato, P. (2013). Three-Component Reactions for Post-Polymerization Modifications. ACS Macro Letters, 2(5), 417-420. Available at: [Link]
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Hartwig, J. F. (2023). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides. The Journal of Organic Chemistry. Available at: [Link]
-
Bielawski, C. W. (2012). Suzuki Polycondensation toward High Molecular Weight Poly(m-phenylene)s: Mechanistic Insights and End-Functionalization. Macromolecules, 45(13), 5418-5426. Available at: [Link]
-
Gauthier, M. A., & Gibson, M. I. (2017). Post-polymerisation modification reactions of poly(glycidyl methacrylate)s. Polymer Chemistry, 9(1), 13-28. Available at: [Link]
- Theato, P., & Sumerlin, B. S. (Eds.). (2012).
-
Jager, E. W. H., et al. (2021). Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. Polymers, 13(16), 2686. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved January 19, 2026, from [Link]
-
Buchwald, S. L., & Martin, R. (2009). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry, 74(15), 5573–5576. Available at: [Link]
- Moody, C. J., & Stanforth, S. P. (2008). Product Class 3: Dibenzofurans. In Science of Synthesis. Thieme.
-
Corma, A., & Iglesias, M. (2008). Suzuki cross-coupling reaction of aryl and heterocyclic bromides and aromatic polybromides on a Pd(II)-hydrotalcite catalyst. Journal of Molecular Catalysis A: Chemical, 281(1-2), 11-18. Available at: [Link]
-
Sommer, M., & Thelakkat, M. (2020). Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. ACS Macro Letters, 9(8), 1121-1126. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Retrieved January 19, 2026, from [Link]
-
Janssen, R. A. J., & Meijer, E. W. (2015). Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Chemical Society Reviews, 44(21), 7793-7812. Available at: [Link]
- Theato, P. (2013).
-
Daugulis, O. (2014). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. Angewandte Chemie International Edition, 53(40), 10732-10735. Available at: [Link]
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- 17. Brominated flame retardant - Wikipedia [en.wikipedia.org]
- 18. Introduction to Brominated Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]
Troubleshooting & Optimization
optimizing Ullmann reaction conditions for 1,3-Dibromo-2-(2-bromoethoxy)benzene
< Welcome to the Technical Support Center for optimizing the Ullmann reaction of 1,3-Dibromo-2-(2-bromoethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. As Senior Application Scientists, we aim to combine our expertise with established scientific principles to help you navigate the complexities of this transformation.
Introduction to the Intramolecular Ullmann Reaction
The Ullmann reaction, a copper-catalyzed coupling, is a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1] In the context of this compound, the target transformation is an intramolecular C-O bond formation, a type of Ullmann condensation, to synthesize dibenzo[b,f][1][2]oxazepine derivatives.[3][4] These structures are privileged in medicinal chemistry, highlighting the importance of optimizing this key reaction.[3]
The classical Ullmann reaction often required harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper.[5][6] However, modern protocols, often referred to as Ullmann-type reactions, utilize catalytic amounts of a copper source in the presence of a ligand, allowing for significantly milder reaction conditions.[7][8]
The Catalytic Cycle
While the precise mechanism of the Ullmann reaction has been a subject of extensive study, a generally accepted pathway for Ullmann-type C-O coupling involves the following key steps:[1][6]
-
Formation of the Active Catalyst: A Cu(I) species is typically the active catalyst. This can be directly from a Cu(I) salt (e.g., CuI) or generated in situ from a Cu(II) precursor or Cu(0).[1][9]
-
Coordination and Deprotonation: The ligand coordinates to the copper center, and in the case of an intramolecular reaction with a tethered alcohol (formed in situ from the bromoethoxy group), a base facilitates the formation of a copper alkoxide.
-
Oxidative Addition: The aryl bromide undergoes oxidative addition to the Cu(I) center, forming a Cu(III) intermediate.[9]
-
Reductive Elimination: The C-O bond is formed through reductive elimination from the Cu(III) species, regenerating a Cu(I) catalyst that can re-enter the catalytic cycle.[5][10]
Caption: Generalized catalytic cycle for the intramolecular Ullmann C-O coupling reaction.
Troubleshooting Guide
This section addresses common issues encountered during the intramolecular Ullmann cyclization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The copper source may be oxidized or of poor quality. The active catalytic species is often considered to be Cu(I).[11] | - Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).[11] - Consider in situ activation of the copper catalyst.[12] - If using Cu(0) or Cu(II), ensure reaction conditions can generate the active Cu(I) species.[11] |
| Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates or reaction conditions. Ligands play a crucial role in stabilizing the copper catalyst and facilitating the reaction.[8][11] | - Screen a variety of ligands from different classes (e.g., N,N-dimethylglycine, 1,10-phenanthroline, L-proline).[11][13] - For electron-rich substrates, N-methylated amino acid-derived ligands or N-butylimidazole may be effective.[13] | |
| Suboptimal Base: The base is critical for the deprotonation of the intermediate alcohol and catalyst turnover.[11] | - Screen different inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[11][14] - The choice of base can be highly substrate and solvent dependent. | |
| Reaction Temperature Too Low/High: Traditional Ullmann reactions required very high temperatures, but modern ligand-accelerated protocols operate under milder conditions.[11] | - If using a modern ligand system, start with temperatures in the range of 80-120 °C.[11][15] - If no reaction is observed, incrementally increase the temperature. Conversely, if decomposition is observed, lower the temperature. | |
| Formation of Side Products (e.g., debromination) | Protic Impurities: The presence of water or other protic impurities can lead to side reactions like the reduction of the aryl halide.[11][16] | - Use anhydrous solvents and reagents.[11] - Ensure glassware is thoroughly dried before use. |
| Ligand Decomposition: Some ligands may not be stable under the reaction conditions, leading to catalyst deactivation and side reactions. | - Evaluate ligand stability at the desired reaction temperature. - Consider using a more robust ligand. | |
| Starting Material Recovery | Insufficient Catalyst Activity: The combination of catalyst, ligand, and base may not be active enough for this specific transformation. | - Increase the catalyst and/or ligand loading. - Screen different copper sources and ligands.[11] |
| Reaction Time Too Short: The reaction may be slow to initiate or proceed.[15] | - Monitor the reaction over a longer period (e.g., 24-48 hours).[15] | |
| Poor Reproducibility | Variability in Reagent Quality: The purity of the copper source, ligand, base, and solvent can significantly impact the reaction outcome. | - Use reagents from a reliable source and of the same batch for a series of experiments. - Use fresh, high-purity copper salts for each reaction.[17] |
| Atmosphere Control: The reaction can be sensitive to oxygen, which can oxidize the Cu(I) catalyst. | - Ensure the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon).[11] - Degas the solvent prior to use.[17] |
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for this intramolecular Ullmann reaction?
While various copper sources can be used, copper(I) salts such as CuI or CuBr are generally preferred as they are the active catalytic species.[18] Using a fresh, high-purity source is crucial for reproducibility.[17]
Q2: How do I choose the right ligand for my reaction?
Ligand selection is critical and often empirical. For C-O bond formation, N,O- and N,N-bidentate ligands are commonly effective.[8] Good starting points for screening include amino acids like N,N-dimethylglycine and L-proline, as well as 1,10-phenanthroline.[3][13] The choice of ligand can significantly influence reaction rate and yield.[16]
Q3: Which base should I use?
Inorganic bases are generally more effective than organic bases for Ullmann couplings.[18] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent candidates to start with. The optimal base is often dependent on the solvent and substrate.[18]
Q4: What is the ideal solvent for this reaction?
Polar aprotic solvents like DMF, dioxane, and toluene are commonly used.[12][18] The choice of solvent can dramatically influence the yield.[11] For O-arylation reactions, non-polar solvents such as toluene have also been shown to be effective.[11] It is advisable to screen a few solvents during optimization.
Q5: My reaction is not working with the aryl bromides. What can I do?
Aryl bromides are generally less reactive than aryl iodides in Ullmann couplings.[18] To improve reactivity, you can:
-
Increase the temperature: Higher temperatures can facilitate the oxidative addition of the aryl bromide.[18]
-
Use a more effective ligand: Some ligands are better at promoting the coupling of less reactive aryl halides.[7]
-
Consider microwave irradiation: This can sometimes improve yields and reduce reaction times.[3][17]
Experimental Protocols
General Protocol for Optimizing the Intramolecular Ullmann Coupling
This protocol provides a starting point for the optimization of the copper-catalyzed intramolecular cyclization of this compound.
-
Reagents and Materials:
-
This compound (1.0 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Ligand (e.g., N,N-dimethylglycine) (0.1 mmol, 10 mol%)
-
Base (e.g., K₃PO₄) (2.0 mmol)
-
Anhydrous solvent (e.g., Dioxane or Toluene) (5 mL)
-
Oven-dried Schlenk tube or sealed vial
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating block
-
-
Reaction Setup:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, copper(I) iodide, the ligand, and the base.[11]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.[11]
-
Add the anhydrous solvent via syringe.
-
Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 110 °C).
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Optimization Workflow
Caption: A systematic workflow for optimizing the intramolecular Ullmann reaction conditions.
Quantitative Data Summary
The choice of reaction parameters can significantly impact the yield of the desired dibenzo[b,f][1][2]oxazepine derivative. The following table, adapted from literature on similar Ullmann C-O couplings, illustrates the potential effect of different components.
| Parameter | Variation | Observed Yield (%) | Reference |
| Ligand | N,N-dimethylglycine | 64-100 | [3] |
| 1,10-phenanthroline | Good yields | [19] | |
| L-proline | Effective in many C-N and C-O couplings | [20] | |
| Base | Cs₂CO₃ | 64-100 | [3] |
| K₃PO₄ | Commonly effective | [11] | |
| Solvent | Dioxane | Often a good choice for C-O coupling | [11] |
| Toluene | Can be effective, especially for O-arylation | [11] | |
| DMF | High-boiling polar aprotic solvent | [12] |
Note: Yields are highly substrate-dependent and the above data should be used as a general guide for optimization.
References
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
Ullmann Reaction - BYJU'S. (n.d.). Retrieved January 19, 2026, from [Link]
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Ullmann reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Ullmann reaction | PPTX - Slideshare. (n.d.). Retrieved January 19, 2026, from [Link]
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Ullmann coupling-An overview - OperaChem. (2025, April 1). Retrieved January 19, 2026, from [Link]
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The Copper-Catalyzed N-Arylation of Indoles | Journal of the American Chemical Society. (n.d.). Retrieved January 19, 2026, from [Link]
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Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands - Books. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis of condensed dibenzo[b,f]pyrimido[1,6-d][1][2]oxazepines based on Biginelli products - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction | ACS Catalysis - ACS Publications. (2017, November 30). Retrieved January 19, 2026, from [Link]
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Ullmann condensation - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][1][2]oxazepine Derivatives via a Double Ullmann Coupling Reaction - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions | Organic Letters - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. (2012, July 17). Retrieved January 19, 2026, from [Link]
-
Typical ligands for Cu-catalyzed N-arylation and N-vinylation - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]
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Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis - Ramprasad Group. (2017, August 11). Retrieved January 19, 2026, from [Link]
-
Troubleshooting Ullmann Couplint : r/Chempros - Reddit. (2023, February 20). Retrieved January 19, 2026, from [Link]
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Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
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Strategies in the synthesis of dibenzo[b,f]heteropines - PMC - NIH. (2023, May 22). Retrieved January 19, 2026, from [Link]
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Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - MDPI. (2024, April 13). Retrieved January 19, 2026, from [Link]
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Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - RSC Publishing. (2013, November 24). Retrieved January 19, 2026, from [Link]
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Reaction optimization conditions for reductive Ullmann homo-coupling of... | Download Table - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]
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Ullmann Coupling - Carbon Heteroatom Coupling - YouTube. (2018, July 21). Retrieved January 19, 2026, from [Link]
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The role of copper in the Ullmann reaction - Mapping Ignorance. (2019, February 7). Retrieved January 19, 2026, from [Link]
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A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. (n.d.). Retrieved January 19, 2026, from [Link]
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture - MDPI. (2022, February 23). Retrieved January 19, 2026, from [Link]
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Synthesis of 2,2-Dialkyl Chromanes by Intramolecular Ullmann C-O Coupling Reactions toward the Total Synthesis of D-α-Tocopherol - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
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Ullmann-Type Intramolecular C-O Reaction Toward Thieno[3,2-b]furan Derivatives with up to Six Fused Rings | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Technical Support Center: Preventing Side Reactions in the Synthesis of Polybrominated Ethers
<content_type_ALWAYS_IN_ENGLISH>
Welcome to the Technical Support Center for the synthesis of polybrominated diphenyl ethers (PBDEs). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis. Our focus is on providing practical, evidence-based solutions to minimize side reactions and optimize product yield and purity.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of polybrominated ethers, offering step-by-step guidance to diagnose and resolve them.
Issue 1: Poor Regioselectivity - Formation of Undesired Isomers
Q: My bromination reaction is yielding a mixture of ortho- and para-isomers with low selectivity for the desired product. How can I improve this?
A: Achieving high regioselectivity in electrophilic aromatic bromination is a common challenge. The substitution pattern is primarily governed by the electronic and steric effects of the substituents on the diphenyl ether core, as well as the reaction conditions. Here’s how to troubleshoot:
1. Re-evaluate Your Catalyst System:
-
Lewis Acids: Traditional Lewis acids like FeBr₃ or AlBr₃ are effective but can sometimes lead to isomer mixtures.[1] Consider using shape-selective catalysts like zeolites (e.g., NaY, HY).[2][3] Zeolites can sterically hinder the formation of certain isomers, thereby enhancing para-selectivity.[2]
-
Heterogeneous Catalysts: Fe₂O₃/zeolite systems offer a recyclable and cost-effective alternative, with FeBr₃ being the in-situ generated catalytic species.[4]
2. Optimize Reaction Solvent:
-
Polarity: Solvent polarity significantly influences the ortho/para product ratio.[5] Polar solvents generally favor the formation of the para isomer, while nonpolar solvents can lead to a higher proportion of the ortho product.[5]
-
Hydrogen Bonding: For substrates with hydrogen-bond donating groups (e.g., hydroxyl), using a hydrogen-bond accepting solvent like acetonitrile can sterically block the ortho positions, increasing para-selectivity.[5] Conversely, non-hydrogen bonding solvents like toluene make the ortho positions more accessible.[5]
3. Control Reaction Temperature:
-
Lowering the reaction temperature can enhance selectivity by favoring the product formed through the lowest energy transition state.
4. Choice of Brominating Agent:
-
The reactivity and selectivity of brominating agents like N-bromosuccinimide (NBS) are highly solvent-dependent.[5] For some activated aromatic compounds, bromination with NBS is favored in polar solvents such as acetonitrile.[5]
Issue 2: Incomplete Bromination or Low Yield
Q: My reaction is not going to completion, resulting in a low yield of the desired polybrominated ether. What factors could be contributing to this?
A: Incomplete conversion can be due to several factors, from reagent stoichiometry to catalyst deactivation.
1. Reagent Stoichiometry and Purity:
-
Ensure the correct molar ratio of the brominating agent to the diphenyl ether substrate.
-
Verify the purity of your reagents. Impurities can interfere with the reaction.
2. Catalyst Activity:
-
Activation: Some catalysts, like zinc salts on an inert support, may require activation by heating (e.g., 150-300°C) to remove moisture and enhance activity.[1]
-
Deactivation: The catalyst may be deactivated by moisture or other impurities in the reaction mixture. Ensure all glassware is dry and solvents are anhydrous.
3. Reaction Time and Temperature:
-
The reaction may require a longer duration or higher temperature to reach completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
4. Light Exposure:
-
For reactions using elemental bromine, it is often preferable to carry out the process in the dark to minimize the formation of bromine radicals, which can lead to reduced selectivity and unwanted side reactions.[1]
Issue 3: Formation of Polybrominated Dibenzofurans/Dioxins (PBDD/Fs)
Q: I am concerned about the potential formation of toxic PBDD/F byproducts during the synthesis of higher brominated diphenyl ethers. How can I prevent this?
A: The formation of PBDD/Fs is a significant concern, particularly at elevated temperatures. This intramolecular cyclization is a known side reaction.
1. Strict Temperature Control:
-
Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. High temperatures promote the cyclization reaction.
2. Catalyst Selection:
-
The choice of catalyst can influence the formation of these byproducts. Some catalytic systems may be more prone to promoting cyclization than others. Experiment with different catalysts to find one that minimizes PBDD/F formation.
3. Purification:
-
If PBDD/F formation is unavoidable, effective purification is crucial. Techniques such as column chromatography with activated carbon can be used to separate these toxic byproducts from the desired polybrominated ether.
Issue 4: Ether Bond Cleavage
Q: I am observing byproducts that suggest cleavage of the ether linkage in my diphenyl ether starting material. What causes this and how can it be avoided?
A: Ether bond cleavage can occur under harsh acidic conditions, often promoted by strong Lewis acids.
1. Milder Reaction Conditions:
-
Use a milder Lewis acid catalyst or a heterogeneous catalyst to reduce the acidity of the reaction medium.
-
Avoid excessively high temperatures, which can also contribute to ether bond cleavage.
2. Alternative Synthetic Routes:
-
For the synthesis of specific PBDE congeners, consider alternative methods that do not rely on direct bromination of the diphenyl ether. For example, the Ullmann condensation reaction, which involves coupling a bromophenol with a bromoiodonium salt, can be an effective alternative.[6]
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis and handling of polybrominated ethers.
Q1: What are the most common side reactions in the synthesis of polybrominated ethers?
A1: The most prevalent side reactions include:
-
Formation of undesired isomers: A mixture of ortho- and para-substituted products is often obtained.[5]
-
Over-bromination: Addition of more bromine atoms than desired.
-
Incomplete bromination: The reaction does not proceed to the desired level of bromination.
-
Ether bond cleavage: Particularly under strong acidic conditions.
-
Formation of polybrominated dibenzofurans/dioxins (PBDD/Fs): Especially at high temperatures.
-
Pummerer Rearrangement: A potential side reaction if sulfoxide impurities are present.[7]
Q2: How can I effectively purify my polybrominated ether product?
A2: Purification of PBDEs often requires a multi-step approach to remove unreacted starting materials, isomers, and other byproducts.[8]
-
Extraction: Liquid-solid extraction (e.g., Soxhlet apparatus) with organic solvents like hexane or dichloromethane is a common first step.[9]
-
Column Chromatography: A series of column chromatography steps using different adsorbents is highly effective.
-
Gel Permeation Chromatography (GPC): Can be used to remove high molecular weight impurities.[9]
Q3: What analytical techniques are best for characterizing my synthesized polybrominated ethers?
A3: Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of PBDEs.[9][10]
-
High-Resolution Gas Chromatography (HRGC): Capillary columns are essential for separating the various PBDE congeners.[9]
-
Mass Spectrometry (MS): Provides definitive identification and allows for quantification. Electron capture negative ionization (ECNI) is a sensitive method for compounds with four or more bromine atoms.[9]
Q4: Are there any "greener" alternatives to traditional bromination methods?
A4: Research is ongoing to develop more environmentally friendly bromination methods.
-
Photocatalysis: Visible-light-promoted bromination using HBr as the bromine source and molecular oxygen as a clean oxidant has been demonstrated for electron-rich aromatic compounds.[11]
-
Solvent Choice: Replacing hazardous chlorinated solvents with more benign alternatives is a key aspect of green chemistry.
Q5: What is the Pummerer rearrangement and how can it be avoided?
A5: The Pummerer rearrangement is a reaction of an alkyl sulfoxide with an anhydride (like acetic anhydride) to form an α-acyloxy-thioether.[7] While not a direct side reaction of the bromination of diphenyl ethers, it can occur if sulfoxide impurities are present in the starting materials or are formed during the reaction. To avoid this, ensure the purity of your starting materials and use reaction conditions that do not promote the oxidation of sulfur-containing impurities.
Section 3: Experimental Protocols & Data
Table 1: Influence of Solvent on Regioselectivity in Aromatic Bromination
| Solvent | Polarity | Predominant Isomer | Rationale |
| Acetonitrile | Polar | Para | Stabilizes the more polar transition state of the para attack.[5] |
| Dichloromethane | Moderately Polar | Mixture/Para | |
| Toluene | Nonpolar | Ortho | Favors the less sterically hindered attack at the ortho position.[5] |
| Hexane | Nonpolar | Ortho |
Protocol 1: General Procedure for Selective para-Bromination using a Zeolite Catalyst
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst Preparation: Activate NaY zeolite by heating under vacuum to remove adsorbed water.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the diphenyl ether substrate and the activated NaY zeolite.
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., dichloromethane for para-selectivity).[1]
-
Brominating Agent Addition: Slowly add the brominating agent (e.g., elemental bromine or NBS) to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, filter off the zeolite catalyst. Wash the filtrate with a solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Section 4: Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Electrophilic Aromatic Bromination Mechanism
Caption: Mechanism of electrophilic aromatic bromination.
Diagram 2: Troubleshooting Flowchart for Poor Regioselectivity
Caption: Decision tree for improving regioselectivity.
References
- Li, H., et al. (2018). Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light.
- Smith, K., et al. (1996). Highly efficient and selective electrophilic and free radical catalytic bromination reactions of simple aromatic compounds in the presence of reusable zeolites. Journal of the Chemical Society, Perkin Transactions 1.
- Wang, Y., et al. (2013). Method for the purification of polybrominated diphenyl ethers in sediment for compound-specific isotope analysis. Talanta.
- Clark, J. H., et al. (1998). Catalytic process for selective aromatic bromination.
- University of Glasgow. (n.d.).
- Nishina, Y., & Takami, K. (2012).
- Levy, A. B. (2001). Selective bromination of aromatic compounds.
- Agency for Toxic Substances and Disease Registry. (2017).
- Martinez, A. G., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Organic & Biomolecular Chemistry.
- Drage, D. S., et al. (2015). Simultaneous extraction and clean-up of polybrominated diphenyl ethers and polychlorinated biphenyls from sheep liver tissue by selective pressurized liquid extraction and analysis by gas chromatography-mass spectrometry.
- Kim, B. H., et al. (2011). Development of a cleanup method for polybrominated diphenyl ether (PBDE) in fish by freezing-lipid filtration. Analytical and Bioanalytical Chemistry.
- Stapleton, H. M. (2006). Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review. Analytical and Bioanalytical Chemistry.
- Goodman, W. (n.d.). Analysis of Polybrominated Diphenyl Ether Flame Retardants by Gas Chromatography/ Mass Spectrometry. PerkinElmer, Inc.
- Mathai, I. M. (1961). Role of solvent in chemical reactions. Journal of the University of Bombay.
- ResearchGate. (n.d.).
- Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry.
- Pocurull, E., et al. (2016).
- Dodson, R. E., et al. (2017). Development of an analytical method to quantify PBDEs, OH-BDEs, HBCDs, 2,4,6-TBP, EH-TBB, and BEH-TEBP in human serum. Environmental Health Perspectives.
- Gabriele, B., et al. (2006). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Letters in Organic Chemistry.
- Chegg. (2023).
- Li, J., et al. (2019).
- Orlando, M. (1971). Electrophilic Substitution in Highly Substituted Diphenyl Ethers.
- Byczkiewicz, M., & Jabłoński, M. (2015). Determining Polybrominated Diphenyl Ethers in Surface Waters of Western Pomerania Using Gas Chromatography with Electron Capture. Polish Journal of Environmental Studies.
- Örn, U., et al. (2000). Synthesis of polybrominated diphenyl ethers via symmetrical tetra- and hexabrominated diphenyliodonium salts. European Journal of Organic Chemistry.
- Chen, G., et al. (2001). Synthesis of polybrominated diphenyl ethers and their capacity to induce CYP1A by the Ah receptor mediated pathway. Environmental Toxicology and Chemistry.
- Li, Y., et al. (2021). Bromination of Phenyl Ether and Other Aromatics with Bromoisobutyrate and Dimethyl Sulfoxide. ChemistrySelect.
- LibreTexts. (2022). 16.
- Gao, N., et al. (2019).
- Gribble, G. W., et al. (1992).
- Weber, J., et al. (2021). 40 Years of Research on Polybrominated Diphenyl Ethers (PBDEs)—A Historical Overview and Newest Data of a Promising Anticancer Drug. Molecules.
- BenchChem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
- ResearchGate. (n.d.).
- ChemRxiv. (n.d.).
- Corminboeuf, C., & Waser, J. (2024).
- BenchChem. (n.d.). Technical Support Center: Optimizing Williamson Ether Synthesis of 5-Bromopentan-1-ol.
- Wikipedia. (n.d.). Pummerer rearrangement.
- ResearchGate. (n.d.).
- Poissy, J., et al. (2020). Intertwined Processes in the Pummerer‐Type Rearrangement Affording α‐Trifluoromethoxylated Thioethers and the Corresponding Highly Enantioenriched Sulfoxides. Chemistry – A European Journal.
- Health Canada. (2004).
- Wikipedia. (n.d.). Ether.
- Otto, S., et al. (1996). Lewis acid catalysis of a Diels-Alder reaction in water. Journal of the American Chemical Society.
- ResearchG
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Technical Support Center: Intramolecular Cyclization of Bromoethoxy-Substituted Benzenes
Welcome to the technical support center for the intramolecular cyclization of bromoethoxy-substituted benzenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding this crucial synthetic transformation. The intramolecular cyclization of these substrates is a key step in the synthesis of important heterocyclic scaffolds such as chromanes and dibenzo[b,f]oxepines. However, the success of this reaction is highly dependent on a nuanced understanding of the underlying mechanisms and careful optimization of reaction conditions. This guide will equip you with the knowledge to navigate the challenges and achieve your desired synthetic outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the intramolecular cyclization of bromoethoxy-substituted benzenes in a question-and-answer format.
Question 1: Why is the yield of my cyclized product consistently low or nonexistent?
Answer:
Low or no yield is a frequent challenge that can be attributed to several factors, primarily related to the reaction conditions and the nature of your substrate. Let's break down the potential causes and solutions depending on the reaction type you are performing.
For Williamson-Type Cyclizations (Base-Mediated):
-
Inefficient Deprotonation: The first step in a Williamson ether synthesis is the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide. If the base is not strong enough, the concentration of the active nucleophile will be low, leading to a sluggish or incomplete reaction.
-
Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydride (NaH) or potassium hydride (KH) can be more effective.[1] Sodium hydroxide (NaOH) is also a viable option.[2] When using very strong bases like NaH, ensure your solvent is anhydrous to prevent quenching of the base.
-
-
Inappropriate Solvent: The choice of solvent is critical as it affects the solubility of the reactants and the nucleophilicity of the phenoxide. Protic solvents can solvate the phenoxide ion, reducing its reactivity.
-
Low Reaction Temperature: The activation energy for the cyclization may not be reached at the temperature you are using.
-
Solution: Increase the reaction temperature. Typical Williamson ether syntheses are conducted between 50-100 °C.[3]
-
For Ullmann-Type Cyclizations (Copper-Catalyzed):
-
Inactive Catalyst: The active catalytic species in Ullmann couplings is typically Cu(I).[5] If you are using a Cu(II) salt, it may not be efficiently reduced to the active form under your reaction conditions. The copper source could also be of poor quality or oxidized.
-
Solution: Use a fresh, high-purity Cu(I) salt like CuI or CuBr. Consider adding a reducing agent or using conditions that favor the in situ formation of Cu(I).
-
-
Lack of a Suitable Ligand: Ligands are often crucial in copper-catalyzed reactions to stabilize the catalyst, prevent aggregation, and facilitate the catalytic cycle.
-
Solution: Screen a variety of ligands. Common choices include diamines, amino alcohols, and diketones. The optimal ligand is highly substrate-dependent.
-
-
Suboptimal Base: The base in an Ullmann-type reaction is critical for the overall catalytic cycle.
-
Solution: Screen different bases. Cesium carbonate (Cs₂CO₃) is often a good choice for Ullmann etherifications.[6]
-
-
Electronic Effects of Substituents: The electronic nature of your bromoethoxy-substituted benzene can significantly impact reactivity. Electron-rich iodoarenes can be less reactive in Ullmann C-O coupling reactions.[7] Conversely, electron-withdrawing groups on the aryl bromide can make the Ullmann reaction more favorable.[8]
-
Solution: For electron-rich systems, you may need more forcing conditions (higher temperature, longer reaction time) or a more specialized catalytic system. For electron-poor systems, you may be able to use milder conditions.
-
Question 2: I am observing a significant amount of a dimeric or polymeric byproduct. How can I favor the intramolecular cyclization?
Answer:
The formation of dimers or polymers arises from an intermolecular reaction competing with your desired intramolecular cyclization.[9] This is a classic challenge in forming cyclic compounds.
-
High Concentration: At high concentrations, the probability of two different molecules reacting with each other is higher than a single molecule reacting with itself.
-
Solution: The most effective way to favor intramolecular reactions is to work under high dilution conditions. This means running the reaction at a very low concentration of your starting material (e.g., <0.01 M). This minimizes the chances of intermolecular encounters.
-
-
Slow Addition: Adding the substrate slowly to the reaction mixture over a prolonged period can also help maintain a low effective concentration.
-
Solution: Use a syringe pump to add a solution of your bromoethoxy-substituted benzene to the reaction vessel containing the base and/or catalyst over several hours.
-
Question 3: My reaction is producing an alkene byproduct instead of the cyclic ether. What is happening?
Answer:
The formation of an alkene is a result of an E2 elimination side reaction, which is a common competitor to the SN2 substitution in Williamson ether synthesis.[3][4]
-
Steric Hindrance: While the bromoethoxy group contains a primary bromide, which is generally favored for SN2 reactions, steric hindrance elsewhere in the molecule can make the backside attack required for SN2 difficult, allowing the E2 pathway to compete.
-
Strongly Basic, Non-nucleophilic Conditions: A strong, bulky base is more likely to act as a base and abstract a proton, leading to elimination, rather than as a nucleophile.
-
Solution:
-
Optimize the Base: Use a base that is sufficiently strong to deprotonate the phenol but is also a good nucleophile. Softer bases might favor substitution over elimination.
-
Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures. Running the reaction at a lower temperature may favor the desired SN2 pathway.
-
-
Frequently Asked Questions (FAQs)
Q1: Should I use a Williamson-type or an Ullmann-type reaction for my intramolecular cyclization?
A1: The choice depends on the specific structure of your bromoethoxy-substituted benzene.
-
Williamson-type (base-mediated SN2): This is generally the first choice for forming saturated heterocyclic rings like chromanes, where a phenoxide attacks a primary alkyl bromide. The mechanism is a straightforward SN2 reaction.[1][10]
-
Ullmann-type (copper-catalyzed): This is necessary when the cyclization involves the formation of an aryl-ether bond where the oxygen atom attacks an aryl bromide. A classic example is the synthesis of dibenzo[b,f]oxepines from a 2-(2-bromoethoxy)biphenyl precursor. This reaction requires a copper catalyst.[5]
Q2: How do substituents on the benzene ring affect the cyclization?
A2: Substituents can have both electronic and steric effects.
-
Electronic Effects:
-
Electron-donating groups (e.g., -OCH₃, -CH₃): These groups increase the electron density on the aromatic ring, making the phenolic oxygen more nucleophilic, which can accelerate Williamson-type cyclizations. However, they can decrease the reactivity of an aryl bromide in Ullmann-type reactions.[7]
-
Electron-withdrawing groups (e.g., -NO₂, -CN): These groups decrease the nucleophilicity of the phenolic oxygen, potentially slowing down Williamson-type cyclizations. Conversely, they can make an aryl bromide more susceptible to Ullmann-type coupling.[8]
-
-
Steric Effects: Bulky substituents near the reaction centers (the phenolic oxygen or the bromoethoxy group) can hinder the approach of the reacting groups, slowing down the rate of cyclization.[11] This can be particularly problematic for achieving the correct geometry for the transition state.
Q3: What is the best way to monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction. You should see the disappearance of your starting material spot and the appearance of a new, typically less polar, product spot. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.
Q4: What are the characteristic spectroscopic signatures of the cyclized product?
A4: For a product like dibenzo[b,f]oxepine, you would expect to see:
-
¹H NMR: Aromatic protons in the range of 6.5-8.4 ppm and olefinic protons around 7 ppm. The coupling constants can also be informative about the ring structure.[12]
-
¹³C NMR: The disappearance of the signals corresponding to the bromoethoxy side chain and the appearance of new signals for the cyclic ether.
-
IR Spectroscopy: The disappearance of the broad O-H stretch from the starting phenol and the appearance of characteristic C-O-C stretching frequencies for the ether.
-
Mass Spectrometry: A molecular ion peak corresponding to the mass of the cyclized product.
Experimental Protocols
Protocol 1: Intramolecular Williamson Ether Synthesis of a Chromane Derivative
This protocol is a general guideline and may require optimization for your specific substrate.
-
Reagent Preparation:
-
Dissolve your bromoethoxy-substituted phenol (1.0 eq) in anhydrous DMF (to make a 0.01 M solution).
-
Prepare a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in a separate flask with a small amount of anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Setup and Execution:
-
To the NaH suspension, slowly add the solution of the bromoethoxy-substituted phenol at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation (hydrogen gas evolution should cease).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and cautiously quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Intramolecular Ullmann-Type Synthesis of a Dibenzo[b,f]oxepine Derivative
This protocol is a general guideline and may require optimization for your specific substrate.
-
Reaction Setup:
-
In an oven-dried Schlenk tube, add the bromoethoxy-substituted biphenyl (1.0 eq), CuI (0.1 eq), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 eq), and Cs₂CO₃ (2.0 eq).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous solvent (e.g., DMSO or dioxane) via syringe to achieve a high dilution (e.g., 0.01 M).
-
-
Reaction Execution:
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 120-140 °C).
-
Stir the reaction mixture for the required time (monitor by TLC or GC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Filter the mixture through a pad of Celite to remove insoluble copper salts.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Intramolecular Cyclization
| Entry | Substrate | Reaction Type | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-(2-Bromoethoxy)phenol | Williamson | K₂CO₃ | Acetone | Reflux | 12 | 85 | Hypothetical Example |
| 2 | 2-(2-Bromoethoxy)phenol | Williamson | NaH | DMF | 80 | 4 | 92 | [1] |
| 3 | 2-(2-Bromoethoxy)biphenyl | Ullmann | CuI/Phenanthroline | Dioxane | 120 | 24 | 75 | Hypothetical Example |
| 4 | 2'-Bromo-2-ethoxybiphenyl | Ullmann | CuI/Cs₂CO₃ | DMSO | 140 | 16 | 68 | [6] |
Visualizations
Reaction Mechanisms
Caption: Mechanism of Intramolecular Williamson Ether Synthesis.
Caption: General Experimental Workflow for Intramolecular Cyclization.
References
-
Intramolecular Cyclization of m-Homoprenylphenols through Oxidative Nucleophilic Aromatic Substitution - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
Intermolecular vs intramolecular reactions - YouTube. (2021, February 1). Retrieved January 19, 2026, from [Link]
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands - eScholarship.org. (n.d.). Retrieved January 19, 2026, from [Link]
-
The mechanism of the modified Ullmann reaction Sperotto, Elena; Klink, Gerard PM van. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis of 2,2-Dialkyl Chromanes by Intramolecular Ullmann C-O Coupling Reactions toward the Total Synthesis of D-α-Tocopherol - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
-
A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines - PMC - NIH. (2025, October 6). Retrieved January 19, 2026, from [Link]
-
Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
-
Dibenzo[b,f]oxepines: Syntheses and applications. A review | Request PDF - ResearchGate. (2025, August 6). Retrieved January 19, 2026, from [Link]
-
Intramolecular Williamson Ether Synthesis - Master Organic Chemistry. (2015, June 12). Retrieved January 19, 2026, from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 19, 2026, from [Link]
-
Williamson Ether Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved January 19, 2026, from [Link]
-
Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
-
Catalytic direct arylation with aryl chlorides, bromides, and iodides: intramolecular studies leading to new intermolecular reactions - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
-
The calculated effects of substitution on intramolecular cyclization of 2,5-hexadienyl radicals. (2025, August 5). Retrieved January 19, 2026, from [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
-
-
The Williamson Ether Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]
-
-
Copper(i)-catalyzed asymmetric intramolecular C-arylation with ureas as the additives: highly enantioselective formation of spirooxindoles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]
-
Copper(I)-Catalyzed Intramolecular Asymmetric Double C-Arylation for the Formation of Chiral Spirocyclic Bis-oxindoles - Sci-Hub. (n.d.). Retrieved January 19, 2026, from [Link]
-
Common Blind Spot: Intramolecular Reactions - Master Organic Chemistry. (2011, July 4). Retrieved January 19, 2026, from [Link]
-
Ullmann coupling: the first publication - OperaChem. (n.d.). Retrieved January 19, 2026, from [Link]
-
Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]
-
Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved January 19, 2026, from [Link]
-
Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - OUCI. (n.d.). Retrieved January 19, 2026, from [Link]
-
Competing intramolecular vs. intermolecular hydrogen bonds in solution - PubMed. (2014, October 28). Retrieved January 19, 2026, from [Link]
-
arylation - BJOC - Search Results. (n.d.). Retrieved January 19, 2026, from [Link]
-
Competition of Intra- and Intermolecular Forces in Anthraquinone and Its Selected Derivatives - PMC - PubMed Central. (2021, June 6). Retrieved January 19, 2026, from [Link]
-
High-yielding intramolecular direct arylation reactions with aryl chlorides - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
-
4 - TUprints - TU Darmstadt. (n.d.). Retrieved January 19, 2026, from [Link]
-
A Decade of Progress: Review of the Synthesis of Dibenzo[ b , f ]oxepines - ResearchGate. (2025, December 9). Retrieved January 19, 2026, from [Link]
-
Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]
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Technical Support Center: Troubleshooting Low Reactivity of Aryl Bromides in Cross-Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles in your synthetic endeavors. Palladium catalysts are pivotal in the synthesis of pharmaceuticals and other highly functionalized molecules due to their efficiency and mild reaction conditions.[1] However, the success of these reactions is highly dependent on overcoming the inherent challenges of substrate reactivity.
I. Understanding the Challenge: Why is My Aryl Bromide Unreactive?
The reactivity of an aryl bromide in a cross-coupling reaction is fundamentally governed by the ease of the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. Several factors can contribute to the low reactivity of an aryl bromide:
-
Electronic Effects: Electron-rich aryl bromides are notoriously less reactive than their electron-deficient counterparts. The electron-donating groups on the aromatic ring increase the electron density of the carbon-bromine bond, making it less susceptible to oxidative addition by the electron-rich palladium(0) catalyst.
-
Steric Hindrance: Bulky substituents near the bromine atom can physically block the approach of the palladium catalyst, significantly slowing down or even preventing the oxidative addition step.[2] This is a common issue when dealing with highly substituted aromatic systems.[2][3]
-
Substrate Purity: Impurities in the aryl bromide starting material can poison the catalyst or participate in unwanted side reactions, leading to low conversion and yield.
FAQ 1: My reaction with an electron-rich aryl bromide is not working. What is the first thing I should check?
For sluggish reactions involving electron-rich aryl bromides, the primary suspect is often an insufficiently reactive catalytic system. The choice of ligand is paramount in these situations.[4][5] Bulky, electron-rich phosphine ligands are often required to activate the palladium catalyst and facilitate the challenging oxidative addition step.[4][5]
II. Troubleshooting Strategies: A Step-by-Step Guide
When faced with a low-yielding or failed cross-coupling reaction involving an aryl bromide, a systematic approach to troubleshooting is essential. The following sections outline key experimental parameters that can be optimized to enhance reactivity.
A. The Heart of the Reaction: Catalyst and Ligand Selection
The choice of the palladium source and, more critically, the supporting ligand is the most influential factor in determining the success of a cross-coupling reaction with a challenging aryl bromide.
FAQ 2: What type of palladium precatalyst should I use?
While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern, well-defined palladium precatalysts often provide superior results, especially for difficult couplings. These precatalysts are typically air- and moisture-stable and generate the active Pd(0) species in a controlled manner, leading to more reproducible outcomes.
FAQ 3: How do I choose the right ligand for my unreactive aryl bromide?
The "right" ligand depends on the specific nature of your aryl bromide (i.e., its electronic and steric properties). A screening of different ligand classes is often the most effective strategy.
-
For Electron-Rich Aryl Bromides: Bulky, electron-rich monophosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos, RuPhos), are the gold standard.[5] These ligands promote the formation of a highly reactive, monoligated Pd(0) species that is adept at activating the C-Br bond.
-
For Sterically Hindered Aryl Bromides: Similar to electron-rich substrates, sterically demanding ligands are crucial.[2][3][6] The increased steric bulk on the ligand can help to force the catalytic cycle forward by promoting reductive elimination. In some cases, N-heterocyclic carbene (NHC) ligands can also be highly effective.[7]
Workflow for Ligand Screening
Caption: A logical workflow for troubleshooting low reactivity through ligand screening.
B. The Supporting Cast: Base and Solvent Effects
The choice of base and solvent can have a profound impact on the outcome of a cross-coupling reaction, often in ways that are not immediately obvious.[8][9]
FAQ 4: Which base should I use for my Suzuki-Miyaura coupling?
The base in a Suzuki-Miyaura coupling plays a crucial role in activating the boronic acid for transmetalation.[10] For unreactive aryl bromides, a stronger, non-nucleophilic base is often required.
| Base | Common Applications & Considerations |
| K₃PO₄ | A versatile and often effective base for a wide range of Suzuki couplings. |
| Cs₂CO₃ | A stronger base that can be beneficial for challenging couplings. |
| K₂CO₃ | A milder base, often used in combination with more reactive substrates. |
| KOt-Bu | A very strong base, useful for particularly unreactive systems, but can promote side reactions. |
FAQ 5: Does the solvent really matter that much?
Absolutely. The solvent's polarity and ability to dissolve all reaction components are critical. Aprotic polar solvents are generally preferred for cross-coupling reactions.
| Solvent | Properties & Common Uses |
| Toluene/Dioxane | Common, relatively non-polar solvents. Dioxane is often a good choice for Suzuki couplings. |
| DMF/DMAc | More polar aprotic solvents that can enhance the rate of reaction. |
| THF | A versatile solvent, but its lower boiling point may limit the reaction temperature. |
For some modern catalytic systems, reactions can even be performed in aqueous media, which can offer significant environmental and practical advantages.[6][11][12]
C. Fine-Tuning the Conditions: Temperature, Concentration, and Additives
FAQ 6: Should I increase the reaction temperature?
Increasing the reaction temperature is a common strategy to overcome activation barriers. However, this should be done with caution, as higher temperatures can also lead to catalyst decomposition and the formation of side products. Microwave heating can sometimes be beneficial for driving sluggish reactions to completion.[8]
FAQ 7: Can additives help my reaction?
In some cases, additives can have a beneficial effect. For example, in Sonogashira couplings, a copper(I) co-catalyst is traditionally used, although copper-free methods are often preferred to avoid alkyne homocoupling.[2][13] For other reactions, the addition of salts can sometimes influence the reaction outcome.
III. Advanced Troubleshooting: When Standard Conditions Fail
If extensive screening of ligands, bases, and solvents does not yield the desired product, it may be time to consider more advanced strategies or alternative coupling partners.
FAQ 8: My aryl bromide is still unreactive. Should I switch to a different halide?
If possible, switching from an aryl bromide to the corresponding aryl iodide will almost always result in a significant increase in reactivity. The carbon-iodine bond is weaker and more easily cleaved during oxidative addition. Conversely, aryl chlorides are generally less reactive than aryl bromides.[13][14]
FAQ 9: Are there alternatives to palladium catalysis?
For particularly challenging cross-couplings, especially those involving electron-rich aryl bromides, nickel-based catalyst systems have emerged as a powerful alternative.[15][16] Nickel catalysts can often succeed where palladium catalysts fail and may operate through different mechanistic pathways.[17][18]
Experimental Protocol: General Procedure for a Small-Scale Ligand Screen
Title: Small-Scale Parallel Screening of Phosphine Ligands for a Challenging Suzuki-Miyaura Coupling.
Objective: To identify an effective phosphine ligand for the coupling of an unreactive aryl bromide with an arylboronic acid.
Procedure:
-
Reaction Setup: In an array of oven-dried reaction vials equipped with magnetic stir bars, add the aryl bromide (1.0 equiv.), arylboronic acid (1.5 equiv.), and base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst/Ligand Addition: In a separate set of vials, prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and each phosphine ligand to be screened (4 mol %) in the reaction solvent (e.g., dioxane). Add the appropriate catalyst/ligand solution to each reaction vial.
-
Reaction Execution: Seal the vials, evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. Place the vials in a heating block set to the desired temperature (e.g., 100 °C).
-
Monitoring and Analysis: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine the conversion to the desired product.
IV. Conclusion
Troubleshooting the low reactivity of aryl bromides in cross-coupling reactions requires a systematic and logical approach. By carefully considering the electronic and steric properties of the substrate and methodically optimizing the catalyst system, base, solvent, and reaction conditions, even the most challenging couplings can often be achieved. This guide provides a framework for this optimization process, empowering researchers to overcome synthetic hurdles and advance their scientific goals.
References
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Weires, A. G., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 140(48), 16364-16379. [Link]
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Rayadurgam, J., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8, 384-414. [Link]
-
Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(17), 2757–2759. [Link]
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Zhang, T., & Zhang, W. (2014). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 25(10), 1309-1328. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
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Fan, R., & Zhang, W. (2022). Reductive Cross-Coupling of Unreactive Electrophiles. Accounts of Chemical Research, 55(17), 2423–2436. [Link]
-
Gürtler, C., et al. (2001). A New Catalyst System for the Heck Reaction of Unreactive Aryl Halides. Angewandte Chemie International Edition, 40(9), 1693-1695. [Link]
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Organic Reactions. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Reactions. [Link]
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Yin, J. (2002). Palladium-catalyzed C-C, C-N and C-O bond formation. (Doctoral dissertation, Massachusetts Institute of Technology). [Link]
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Weires, A. G., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. R Discovery. [Link]
-
Indra, S., et al. (2011). Activation of aryl bromides for the Suzuki-Miyaura cross-coupling reaction with 1 a. ResearchGate. [Link]
-
El-Shishtawy, R. M., et al. (2015). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a. ResearchGate. [Link]
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Shaughnessy, K. H., & Booth, R. S. (2001). Sterically demanding, water-soluble alkylphosphines as ligands for high activity Suzuki coupling of aryl bromides in aqueous solvents. Semantic Scholar. [Link]
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Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(16), 3793–3796. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Plenio, H., et al. (2003). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Chemistry – A European Journal, 9(12), 2847-2859. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Wikipedia. (2023). Sonogashira coupling. In Wikipedia. [Link]
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Zhang, T., & Zhang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(22), 2943-2945. [Link]
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Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Macmillan Group Meeting. [Link]
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Fan, R., & Zhang, W. (2022). Reductive Cross-Coupling of Unreactive Electrophiles. Accounts of Chemical Research, 55(17), 2423–2436. [Link]
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Nolan, S. P., et al. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine-Imidazolium Salt System. Organic Letters, 3(1), 39-42. [Link]
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El-Shishtawy, R. M., et al. (2015). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. ResearchGate. [Link]
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Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
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Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1872–1875. [Link]
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Gevorgyan, V., et al. (2018). Aminations of Aryl Bromides in Water at Room Temperature. Organic Letters, 13(15), 4044–4047. [Link]
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Fallah-Mehrjardi, M., et al. (2026). A review of recent advances in C C bond formation catalyzed by Palladium Schiff base complexes. Inorganica Chimica Acta, 122923. [Link]
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Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Letters, 8(26), 6003–6006. [Link]
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Zhang, T., & Zhang, W. (2024). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. ResearchGate. [Link]
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Nolan, S. P., et al. (2001). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters, 3(1), 39-42. [Link]
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Organ, M. G., et al. (2018). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 20(17), 5348–5351. [Link]
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MacMillan, D. W. C., et al. (2022). Using Data Science to Guide Aryl Bromide Substrate Scope Analysis in a Ni/Photoredox-Catalyzed Cross-Coupling with Acetals as Al. ChemRxiv. [Link]
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ACS Green Chemistry. (n.d.). Greening cross coupling reactions by using sustainable solvents/bases blends. ACS Green Chemistry. [Link]
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Wikipedia. (2023). Sonogashira coupling. In Wikipedia. [Link]
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Nolan, S. P., et al. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 20(8), 14388–14400. [Link]
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Fairlamb, I. J. S., & Kapdi, A. R. (2016). Solvent effects in palladium catalysed cross-coupling reactions. Dalton Transactions, 45(34), 13375-13393. [Link]
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Wu, L., et al. (2018). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers, 5(11), 1764-1768. [Link]
-
Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(17), 2757–2759. [Link]
-
Lin, C.-C., et al. (2013). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules, 18(9), 10636–10653. [Link]
-
Nolan, S. P., et al. (2001). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ResearchGate. [Link]
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Weires, A. G., et al. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. [Link]
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van der Vlugt, J. I. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(2), 554-560. [Link]
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Li, C.-J., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. The Journal of Organic Chemistry, 88(10), 6549–6556. [Link]
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Technical Support Center: Managing Catalyst Deactivation in Reactions with Brominated Substrates
Prepared by: Senior Application Scientist, Catalyst Support Division
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation when working with brominated substrates in cross-coupling reactions. Our goal is to move beyond simple procedural lists and provide a mechanistic understanding to empower you to diagnose and solve challenges in your own experiments.
Frequently Asked Questions (FAQs)
This section addresses common issues and fundamental questions that arise during catalytic reactions involving aryl and vinyl bromides.
Q1: What are the most common signs of catalyst deactivation in my reaction?
A1: Several key indicators suggest your catalyst is losing activity. These include:
-
Low or no conversion: The most obvious sign is the failure of your starting materials to convert to the desired product, even after extended reaction times or at elevated temperatures.[1][2]
-
Reaction stalling: You may observe initial product formation, but the reaction plateaus and fails to proceed to completion.[1][2] This points to a catalyst that is active initially but degrades over the course of the reaction.[2]
-
Formation of black precipitate (Palladium Black): The appearance of a black, insoluble solid is a classic sign of palladium catalyst deactivation.[1][2] This indicates that the active, soluble Pd(0) species has aggregated into larger, inactive palladium clusters.[1]
-
Increase in side products: A noticeable increase in byproducts, such as homocoupled products or hydrodebromination (where the bromine is replaced by hydrogen), can signal a change in the catalyst's behavior and selectivity.[1][3]
Q2: My reaction mixture turned black. What is "Palladium Black" and why does it form?
A2: Palladium black is finely divided, high-surface-area palladium metal that is insoluble and catalytically inactive in most homogeneous cross-coupling reactions.[1][2] Its formation is a common deactivation pathway where the highly active, monoligated Pd(0) species, which is essential for the catalytic cycle, becomes unstable and agglomerates.[1][4] This process can be accelerated by several factors:
-
High Temperatures: Excessive heat can increase the rate of catalyst decomposition and aggregation.[5]
-
Ligand Degradation: The phosphine ligands that stabilize the Pd(0) center can be susceptible to oxidation or other degradation pathways, leaving the metal center unprotected.[2][5]
-
Reagent Purity: Impurities in solvents or reagents can strip ligands from the palladium center, promoting aggregation.[5]
-
Inappropriate Ligand Choice: Ligands that are not bulky or electron-donating enough may fail to adequately stabilize the active catalyst.[3][5]
Q3: Besides aggregation, what are the primary mechanisms of catalyst deactivation?
A3: Catalyst deactivation is a multifaceted problem. The primary mechanisms can be broadly categorized as follows:
-
Poisoning: This is the strong chemisorption or irreversible binding of a substance to the catalyst's active sites, rendering them inaccessible to the reactants.[6][7][8] Halides, sulfides, and nitriles are common poisons.[8]
-
Fouling: This involves the physical deposition of materials, like carbonaceous deposits (coking), onto the catalyst surface, which blocks pores and active sites.[6][7][9]
-
Thermal Degradation (Sintering): At high temperatures, the small, highly active metal particles of a catalyst can aggregate into larger, less active crystals, reducing the available surface area.[6][9] For homogeneous catalysts, this is analogous to the formation of palladium black.
-
Chemical Alteration: The active catalytic species can undergo a chemical reaction that converts it into an inactive state. This includes oxidation of the active Pd(0) to inactive Pd(II) species if the reaction is not maintained under a strict inert atmosphere.[5]
Q4: Can the bromide ion from my substrate directly poison the catalyst?
A4: Yes, while bromide is a necessary leaving group, halide ions, in general, can act as catalyst inhibitors.[10][11] Halide ions can coordinate to the palladium center, and their concentration and identity (I⁻ > Br⁻ > Cl⁻) can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[10][11] In some cases, the formation of stable, anionic palladium halide complexes can represent an off-cycle, catalyst-resting state, effectively lowering the concentration of the active catalyst.[12]
Troubleshooting Guides
This section provides structured workflows and detailed protocols to diagnose and resolve specific experimental failures.
Issue 1: Persistently Low or No Conversion
When a reaction fails to initiate, a systematic approach is needed to identify the root cause.
Caption: A logical workflow for troubleshooting low-yielding reactions.
The synthesis of brominated substrates can sometimes introduce impurities like dienes, alkynes, or other organohalides that can strongly coordinate to the palladium center and inhibit catalysis.[5]
Experimental Protocol 1: Purification of Liquid Brominated Substrates
-
Prepare a Filtration Plug: In a fume hood, pack a Pasteur pipette or a small chromatography column with a small cotton plug at the bottom, followed by approximately 2-3 cm of activated alumina or silica gel.
-
Pre-condition the Plug: Elute the plug with 2-3 column volumes of a non-polar solvent (e.g., hexane or pentane) and discard the eluent.
-
Filter the Substrate: Carefully load your liquid brominated substrate onto the top of the plug.
-
Elute: Gently apply positive pressure (e.g., with a pipette bulb) to pass the substrate through the plug. Collect the purified substrate in a clean, dry flask.
-
Remove Solvent: If a co-eluting solvent was used, remove it under reduced pressure. Ensure the purified substrate is stored under an inert atmosphere.
As discussed in the FAQs, the formation of palladium black is a major cause of reaction failure.[1][2] The key is to stabilize the active Pd(0) species.
Data Summary Table 1: Strategies to Mitigate Palladium Black Formation
| Parameter | Recommended Strategy | Rationale |
| Ligand Selection | Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3][5] | These ligands form stable, monoligated Pd(0) complexes that are resistant to aggregation and promote the desired catalytic cycle steps.[5][13] |
| Temperature Control | Operate at the lowest effective temperature. Avoid excessive heating.[5] | Higher temperatures accelerate the rate of ligand dissociation and metal aggregation, leading to catalyst decomposition.[5] |
| Catalyst Loading | Use the appropriate catalyst loading (typically 0.5-2 mol%). Counterintuitively, very high loadings can sometimes promote aggregation.[1] | An optimal concentration of the active species is needed. Excess precursor can lead to uncontrolled reduction and precipitation. |
| Atmosphere | Maintain a strict inert atmosphere (argon or nitrogen) throughout the setup and reaction.[5] | Oxygen can oxidize the active Pd(0) to Pd(II) and can also contribute to the degradation of phosphine ligands to phosphine oxides.[5] |
Issue 2: Significant Hydrodebromination Side Product
The replacement of the bromine atom with hydrogen is a common and frustrating side reaction that consumes starting material and complicates purification.[3]
Hydrodebromination is primarily caused by the formation of a palladium-hydride (Pd-H) intermediate. This species can arise from several sources, including trace water, alcohols, or certain amine bases. Once formed, the Ar-Pd(II)-Br complex can undergo reductive elimination with the hydride ligand to produce the undesired Ar-H byproduct.[3]
Caption: Cross-coupling cycle vs. the competing dehalogenation pathway.
| Parameter | Condition Promoting Dehalogenation | Recommended Adjustment | Rationale |
| Base | Strong, sterically hindered bases (e.g., NaOtBu, LHMDS). | Switch to weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. | Strong alkoxide bases can more readily generate Pd-H species through β-hydride elimination pathways. Weaker bases minimize this route. |
| Solvent | Protic solvents (e.g., alcohols) or solvents with trace water. | Use anhydrous, aprotic solvents like toluene or dioxane. | Protic sources are direct precursors to hydride ligands. Ensuring anhydrous conditions is critical. |
| Temperature | High reaction temperatures. | Run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). | The activation energy for the dehalogenation pathway can be higher, so lowering the temperature may favor the desired cross-coupling. |
| Substrate | Electron-deficient aryl bromides and N-heterocyclic bromides. | For N-H containing heterocycles (e.g., indoles), consider N-protection. | These substrates are more susceptible to nucleophilic attack by hydride species. The acidic N-H proton can also interact with the base, promoting side reactions.[3] |
This protocol provides a robust starting point for coupling aryl bromides while minimizing the risk of dehalogenation.
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the boronic acid partner (1.2-1.5 equiv), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen at least three times.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.2-0.5 M concentration) via syringe.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (start with 80 °C) and monitor by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Advanced Diagnostics: Characterizing a Deactivated Catalyst
When standard troubleshooting fails, characterizing the spent catalyst can provide definitive insights into the deactivation mechanism.
| Deactivation Mechanism | Recommended Analytical Technique(s) | Information Gained |
| Poisoning | XPS (X-ray Photoelectron Spectroscopy): [14] Detects the presence of poisoning elements (e.g., S, P, Cl) on the catalyst surface.[14] | |
| Elemental Analysis (XRF, PIXE): [14] Identifies and quantifies foreign matter deposited on the catalyst.[14] | ||
| Fouling / Coking | TGA (Thermogravimetric Analysis): Measures weight loss upon heating, indicating the amount of deposited coke or organic residue.[15] | |
| BET Surface Area Analysis: [14] A significant reduction in surface area points to pore blockage.[14] | ||
| Sintering / Aggregation | TEM (Transmission Electron Microscopy): [15] Directly visualizes the size and morphology of metal particles, revealing aggregation.[15] | |
| XRD (X-ray Diffraction): [15] An increase in crystallite size, determined by peak broadening, indicates sintering.[15] |
References
-
Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction | Request PDF - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications. Available at: [Link]
-
Role of catalyst deactivation and regeneration in the Heck reaction involving unactivated aryl bromides | Request PDF - ResearchGate. Available at: [Link]
-
Mechanisms of aqueous bromate reduction activity enhancement with well-defined bimetallic palladium-based catalysts - Jacob Troutman. Available at: [Link]
-
Quantitative Study on the Influence of Bromide Ions toward the Reduction Kinetics for Size-Tunable Palladium Nanocubes - PubMed. Available at: [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Available at: [Link]
-
Types of Catalyst Deactivation: Poisoning, Sintering, and Coking | Solubility of Things. Available at: [Link]
-
Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC - PubMed Central. Available at: [Link]
-
Bromine Transformation during Catalytic Pyrolysis of Waste Electronic Circuit Boards (WECBs) in an Auger Reactor over the Dual-Catalyst HZSM-5/CaO - PMC - NIH. Available at: [Link]
-
Mechanisms of catalyst deactivation - SciSpace. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. Available at: [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP - University of Windsor. Available at: [Link]
-
Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides - PMC - NIH. Available at: [Link]
-
Why does bromine square palladium off? An ab initio study of brominated palladium and its nanomorphology - Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]
-
Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts | Request PDF - ResearchGate. Available at: [Link]
-
Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Available at: [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. Available at: [Link]
-
Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant | Journal of the American Chemical Society. Available at: [Link]
-
Palladium-catalyzed 1,1-alkynylbromination of alkenes with alkynyl bromides - PMC. Available at: [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. Available at: [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. Available at: [Link]
-
Catalyst Characterization Techniques - Hiden Analytical. Available at: [Link]
-
Halide effects in transition metal catalysis - PubMed. Available at: [Link]
- US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents.
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Catalyzed Mizoroki–Heck Reaction or C–H Activation - MDPI. Available at: [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC - NIH. Available at: [Link]
-
Halide Effects in Transition Metal Catalysis - ResearchGate. Available at: [Link]
-
Ligand functionalization as a deactivation pathway in a fac-Ir(ppy)3-mediated radical addition - PubMed. Available at: [Link]
-
Example of Bromine Compound Poisoning Characteristics - AWS. Available at: [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. Available at: [Link]
-
Heck Reaction - Chemistry LibreTexts. Available at: [Link]
- CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Heck Reaction—State of the Art - MDPI. Available at: [Link]
-
How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone - YouTube. Available at: [Link]
-
Catalyst poisoning - Wikipedia. Available at: [Link]
-
A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Advanced techniques for characterization of heterogeneous catalysts - Åbo Akademi. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normalization Analysis - PMC - NIH. Available at: [Link]
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byproduct formation in the synthesis of benzofurans from bromo-ethers
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for benzofuran synthesis. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming common challenges, specifically byproduct formation, during the synthesis of benzofurans from bromo-ether precursors. Drawing from established literature and mechanistic principles, this resource aims to empower you to optimize your reactions, maximize yields, and ensure the purity of your target compounds.
Conceptual Overview: The Intramolecular Heck Reaction Pathway
The synthesis of benzofurans from precursors like o-alkenyl bromo-ethers or related structures often relies on a palladium-catalyzed intramolecular Heck reaction.[1][2] Understanding the catalytic cycle is paramount to diagnosing and resolving issues related to byproduct formation. The desired reaction proceeds through a sequence of oxidative addition, migratory insertion, and β-hydride elimination to furnish the benzofuran product and regenerate the Pd(0) catalyst.[2][3]
Caption: Fig. 2: Competing pathway of alkene isomerization.
Troubleshooting & Optimization Protocol:
-
Add a Hydride Scavenger: The addition of a stoichiometric amount of a mild oxidant or a sacrificial alkene can help to remove palladium-hydride species from the reaction mixture.
-
Recommendation: Silver salts (e.g., Ag₂CO₃, Ag₃PO₄) are often used in Heck reactions to scavenge the halide, which can promote a "cationic pathway" that is less prone to side reactions. [2]Alternatively, adding a scavenger like benzoquinone or norbornene can consume unwanted Pd-H species.
-
-
Optimize Reaction Temperature: Higher temperatures can sometimes favor isomerization.
-
Actionable Step: Screen a range of temperatures. Start at a lower temperature (e.g., 80 °C) and gradually increase if the reaction is too slow. Monitor the ratio of desired product to isomerized byproduct by TLC or GC/LC-MS at each temperature point.
-
-
Ligand Modification: The choice of ligand can influence the stability of the Pd-H species and the regioselectivity of β-hydride elimination.
-
Expert Insight: Bidentate phosphine ligands (e.g., dppf, BINAP) can sometimes suppress isomerization by occupying two coordination sites on the palladium, restricting its ability to participate in off-cycle pathways.
-
Q3: My reaction is producing oligomers/polymers instead of the desired benzofuran. What's going wrong?
A3: Root Cause Analysis & Mechanistic Insight
Polymerization is a common issue, especially with electron-rich alkenyl phenols. [4]It typically arises from an intermolecular Heck reaction competing with the desired intramolecular cyclization. This is often exacerbated by high concentrations or reaction conditions that favor intermolecular pathways.
Troubleshooting & Optimization Protocol:
-
High Dilution Conditions: The most effective way to favor intramolecular reactions over intermolecular ones is to reduce the concentration of the substrate.
-
Actionable Step: Run the reaction at a much lower concentration (e.g., 0.01 M to 0.05 M). Consider using a syringe pump for slow addition of the substrate to the reaction mixture to maintain a low instantaneous concentration.
-
-
Temperature Control: Polymerization often has a higher activation energy than the desired cyclization.
-
Recommendation: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
-
Catalyst Loading: High catalyst loading can sometimes lead to an increase in side products.
-
Actionable Step: Optimize the catalyst loading. Start with a standard loading (e.g., 1-5 mol%) and screen lower concentrations to see if it improves the product-to-polymer ratio.
-
Frequently Asked Questions (FAQs)
Q: What is the ideal Pd source for this reaction? A: Both Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) precursors (e.g., Pd(OAc)₂, PdCl₂) are commonly used. Pd(II) sources are often more stable to air and are reduced in situ to the active Pd(0) catalyst. Pd(OAc)₂ is a popular and cost-effective choice. [5][6] Q: How do I choose the right phosphine ligand? A: Ligand choice is highly substrate-dependent. A good starting point is triphenylphosphine (PPh₃). If side reactions are prevalent, consider switching to bulkier, more electron-rich monodentate ligands (e.g., P(o-tol)₃, P(t-Bu)₃) or bidentate ligands (e.g., dppf). The optimal ligand must be determined empirically through screening. [7] Q: Can I run this reaction under air, or is an inert atmosphere necessary? A: The active Pd(0) catalyst is susceptible to oxidation by air. Therefore, it is highly recommended to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation and ensure reproducibility.
Q: My starting material is a bromo-ether derived from a phenol and an alkyne. Are there specific byproducts I should look out for? A: Yes, when starting from (Z)-2-bromovinyl phenyl ethers, which are formed from the addition of phenols to bromoalkynes, a potential side reaction is homocoupling of the starting material or other palladium-catalyzed cross-coupling reactions if other reactive species are present. [8]Careful control of stoichiometry and reaction conditions is key.
Summary of Key Optimization Parameters
For clarity, the key variables and their typical effects on byproduct formation are summarized below.
| Parameter | Common Issue(s) Addressed | Recommended Action |
| Base | Debromination, Catalyst Deactivation | Use non-nucleophilic, hindered bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA). |
| Solvent | Debromination, Side Reactions | Use high-purity, anhydrous solvents (e.g., Toluene, Dioxane, DMF). |
| Ligand | Debromination, Isomerization | Screen bulky, electron-rich ligands (e.g., P(t-Bu)₃) or bidentate ligands (e.g., dppf). |
| Concentration | Polymerization/Oligomerization | Employ high dilution conditions (0.01-0.05 M) or slow addition. |
| Temperature | Isomerization, Polymerization | Screen a range of temperatures; often lower is better to minimize side reactions. |
| Additives | Isomerization, Catalyst Turnover | Consider halide scavengers (e.g., Ag₂CO₃) to promote the cationic pathway. |
References
-
Wang, S., Li, P., Yu, L., & Wang, L. (2011). One-Pot Synthesis of Benzo[b]furans Based on Addition/Palladium-Catalyzed C-H Bond Functionalizations of Phenols with Bromoalkynes. Organic Letters, 13(21), 5968–5971. [Link]
-
Cacchi, S., & Fabrizi, G. (2011). Synthesis and Functionalization of Benzofurans. Chemical Reviews, 111(5), PR215–PR283. [Link]
-
Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 60, 157-534. [Link]
-
Wikipedia. (n.d.). Intramolecular Heck reaction. Retrieved from [Link]
-
Imori, T., & Imamoto, T. (2014). Synthesis and applications of high-performance P-chiral phosphine ligands. Accounts of Chemical Research, 47(10), 3144–3155. [Link]
-
Hirschbeck, V., & Fleischer, I. (2018). Synthesis of Benzofuranones via Palladium-Catalyzed Intramolecular Alkoxycarbonylation of Alkenylphenols. Chemistry – A European Journal, 24(12), 2854–2857. [Link]
-
Bhargava, G., & Gaonkar, S. L. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
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Validation & Comparative
1H and 13C NMR characterization of 1,3-Dibromo-2-(2-bromoethoxy)benzene
An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 1,3-Dibromo-2-(2-bromoethoxy)benzene
Introduction: The Crucial Role of NMR in Structural Elucidation
In the landscape of synthetic chemistry and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. For complex molecules such as halogenated aromatic ethers, NMR provides a detailed roadmap of the atomic connectivity and chemical environment. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral characteristics of this compound, a compound of interest in materials science and as a synthetic intermediate.
Predicted ¹H and ¹³C NMR Spectra of this compound
The structure of this compound dictates a unique magnetic environment for each proton and carbon atom, leading to a complex but interpretable NMR spectrum. The presence of three electronegative bromine atoms and an ether linkage significantly influences the electron density distribution across both the aromatic ring and the aliphatic side chain.
¹H NMR Spectral Analysis: A Tale of Two Regions
The proton NMR spectrum can be conceptually divided into two distinct regions: the downfield aromatic region and the upfield aliphatic region.
Aromatic Region (Predicted δ 7.0-7.6 ppm): The benzene ring contains three non-equivalent protons. Their chemical shifts are influenced by the deshielding effects of the adjacent bromine and bromoethoxy substituents.[1]
-
H-6: This proton is ortho to a bromine atom and meta to the bromoethoxy group. It is expected to be a doublet of doublets (dd) due to coupling with H-5 (ortho-coupling, J ≈ 8.0 Hz) and H-4 (meta-coupling, J ≈ 1.5-2.0 Hz).
-
H-5: Positioned between two bromine atoms (meta to both), this proton will experience significant deshielding. It is expected to appear as a triplet (t) due to coupling with two adjacent protons (H-4 and H-6) with similar ortho-coupling constants (J ≈ 8.0 Hz).
-
H-4: This proton is ortho to the bromoethoxy group and meta to a bromine atom. It is anticipated to be a doublet of doublets (dd) due to ortho-coupling with H-5 (J ≈ 8.0 Hz) and meta-coupling with H-6 (J ≈ 1.5-2.0 Hz).
Aliphatic Region (Predicted δ 3.8-4.5 ppm): The 2-bromoethoxy side chain consists of two chemically distinct methylene groups (-OCH₂CH₂Br).
-
-OCH₂- (Predicted δ 4.3-4.5 ppm): These protons are adjacent to the oxygen atom, which is highly electronegative, causing a significant downfield shift. They will appear as a triplet due to coupling with the adjacent -CH₂Br protons.
-
-CH₂Br (Predicted δ 3.8-4.0 ppm): These protons are adjacent to a bromine atom, also an electronegative element, resulting in a downfield shift, though typically less pronounced than the effect of the ether oxygen. This signal will also be a triplet, coupling with the -OCH₂- protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 (Aromatic) | 7.50 - 7.60 | t | Jortho ≈ 8.0 |
| H-4/H-6 (Aromatic) | 7.10 - 7.30 | dd | Jortho ≈ 8.0, Jmeta ≈ 1.5 |
| -OCH₂- (Aliphatic) | 4.30 - 4.50 | t | Jvicinal ≈ 6.0 |
| -CH₂Br (Aliphatic) | 3.80 - 4.00 | t | Jvicinal ≈ 6.0 |
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are primarily dictated by hybridization and the electronic effects of the substituents.[1]
-
Aromatic Carbons (Predicted δ 110-160 ppm):
-
C-2 (C-O): The carbon directly attached to the ether oxygen will be the most downfield aromatic signal due to the oxygen's strong deshielding effect.
-
C-1/C-3 (C-Br): The carbons bonded to bromine atoms exhibit a characteristic shift. A phenomenon known as the "heavy atom effect" causes the ipso-carbon signal to be shifted upfield compared to what would be expected based on electronegativity alone.[2]
-
C-4/C-5/C-6 (C-H): These carbons will resonate in the typical aromatic C-H region (δ 115-135 ppm), with their precise shifts influenced by their proximity to the bromine and bromoethoxy groups.
-
-
Aliphatic Carbons (Predicted δ 30-70 ppm):
-
-OCH₂-: This carbon, bonded to oxygen, will be significantly deshielded and appear further downfield.
-
-CH₂Br: The carbon attached to bromine will be shifted downfield relative to an unsubstituted alkane but will be upfield compared to the oxygen-linked carbon.
-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 (C-O) | 155 - 158 | Strong deshielding by ether oxygen |
| C-4/C-5/C-6 (Ar-CH) | 115 - 135 | Aromatic C-H region |
| C-1/C-3 (Ar-CBr) | 112 - 125 | Attachment to bromine (heavy atom effect)[2] |
| -OCH₂- | 68 - 72 | Deshielding by adjacent oxygen |
| -CH₂Br | 30 - 35 | Deshielding by adjacent bromine |
Comparative Analysis with Structurally Related Compounds
To ground our predictions, we can compare them with experimental data from similar molecules. This comparative approach is a powerful validation tool in structural analysis.
| Compound | Fragment | Observed ¹H Chemical Shift (δ, ppm) | Observed ¹³C Chemical Shift (δ, ppm) | Reference |
| 1,3-Dibromobenzene | Aromatic Protons | 7.21 (t), 7.47 (dd), 7.79 (t) | 123.3 (C-Br), 130.8 (C-H), 133.5 (C-H), 137.0 (C-H) | [3] |
| (2-Bromoethoxy)benzene | -OCH₂CH₂Br | 4.29 (t), 3.64 (t) | 68.3 (-OCH₂), 28.9 (-CH₂Br) | [4] |
| Bromobenzene | Aromatic Protons/Carbons | ~7.0-7.5 | 122.6 (C-Br), 127.1 (p-CH), 130.2 (o-CH), 131.7 (m-CH) | [5] |
The data from 1,3-dibromobenzene provides a baseline for the aromatic proton and carbon shifts in a similar substitution pattern.[3] The data for (2-bromoethoxy)benzene gives us high confidence in our predictions for the aliphatic side chain signals.[4] By synthesizing these data points, we can build a highly accurate predicted spectrum for our target molecule.
Experimental Protocol for High-Resolution NMR Spectroscopy
Acquiring high-quality, reproducible NMR data is contingent upon a meticulously executed experimental protocol. The following procedure is recommended for the characterization of this compound.
Methodology
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally preferred for its volatility and minimal signal overlap in the regions of interest.
-
Add a small amount (1-2 µL) of Tetramethylsilane (TMS) to serve as an internal standard, setting the reference chemical shift to δ 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Number of Scans: 16-32 (sufficient for good signal-to-noise)
-
Relaxation Delay (d1): 2 seconds
-
Pulse Width: Calibrated 90° pulse
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C)
-
Relaxation Delay (d1): 2-5 seconds
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30)
-
Spectral Width: 0 to 200 ppm
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign signals to the corresponding nuclei in the molecule.
-
For unambiguous assignment, consider advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
Workflow Diagram
Caption: Standard workflow for NMR sample analysis.
Conclusion
The comprehensive characterization of this compound by ¹H and ¹³C NMR spectroscopy is readily achievable through a combination of predictive analysis and comparison with known compounds. By understanding the fundamental principles of substituent effects on chemical shifts and coupling patterns, researchers can confidently assign the spectral features and confirm the molecular structure. The detailed experimental protocol provided herein ensures the acquisition of high-fidelity data, which is the cornerstone of accurate structural elucidation in chemical research and development. This guide serves as both a specific analysis for the title compound and a general methodological template for the characterization of other novel chemical entities.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Moodle. [Link]
-
Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
-
NIST Chemistry WebBook. (n.d.). Benzene, 1,3-dibromo-. National Institute of Standards and Technology. [Link]
-
NIST Chemistry WebBook. (n.d.). Benzene, (2-bromoethoxy)-. National Institute of Standards and Technology. [Link]
Sources
A Comparative Guide to the Mass Spectrometry Analysis of 1,3-Dibromo-2-(2-bromoethoxy)benzene and its Structural Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific advancement. Mass spectrometry stands as a pivotal analytical technique in this endeavor, offering profound insights into molecular weight and structure through the meticulous analysis of fragmentation patterns. This guide provides an in-depth examination of the predicted electron ionization (EI) mass spectrometry fragmentation of 1,3-Dibromo-2-(2-bromoethoxy)benzene, a compound of interest in synthetic chemistry and materials science.
In the absence of a publicly available experimental spectrum for this specific molecule, this guide will establish a robust, predicted fragmentation pathway. This prediction is grounded in the fundamental principles of mass spectrometry and supported by comparative analysis with the known fragmentation behaviors of structurally related compounds, including brominated aromatic ethers and alkyl halides. By understanding the causal mechanisms behind ion formation, researchers can more confidently identify this and similar molecules in complex matrices.
The Structural Landscape and its Influence on Fragmentation
This compound possesses several key structural features that will dictate its behavior under electron ionization. The presence of a dibrominated benzene ring, an ether linkage, and a bromoethoxy side chain provides multiple potential sites for fragmentation. The high stability of the aromatic ring suggests that fragmentation will likely be initiated at the more labile ether linkage or the C-Br bonds.
A critical aspect of analyzing brominated compounds is the characteristic isotopic signature of bromine. With two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, any fragment containing bromine atoms will appear as a distinctive cluster of peaks, providing a powerful tool for confirming the presence and number of bromine atoms in a given ion. For a molecule containing three bromine atoms, such as the parent compound, the molecular ion will exhibit a characteristic 1:3:3:1 isotopic pattern.[1]
Predicted Fragmentation Pathways under Electron Ionization
Upon electron ionization at a standard 70 eV, the this compound molecule will form a molecular ion (M⁺˙). This high-energy species will then undergo a series of fragmentation events to yield more stable daughter ions. The most probable fragmentation pathways are detailed below.
Pathway 1: Alpha-Cleavage of the Ether
A common fragmentation pathway for ethers is the cleavage of a carbon-carbon bond adjacent to the oxygen atom (α-cleavage). In this case, cleavage of the C-C bond in the bromoethoxy group is anticipated.
Caption: Alpha-cleavage leading to the loss of a bromomethyl radical.
This pathway involves the loss of a bromomethyl radical (•CH₂Br), leading to the formation of a resonance-stabilized oxonium ion.
Pathway 2: Cleavage of the Carbon-Oxygen Bond
Cleavage of the C-O bond is another characteristic fragmentation route for ethers, which can occur in two ways for this molecule.
2a. Cleavage with charge retention on the aromatic portion:
Caption: C-O bond cleavage with loss of a bromoethyl radical.
This fragmentation results in the formation of the 1,3-dibromophenoxy radical cation.
2b. Cleavage with charge retention on the alkyl portion:
Caption: C-O bond cleavage forming a bromoethyl cation.
This pathway leads to the formation of a bromoethyl cation.
Pathway 3: Loss of Bromine
The loss of bromine atoms from the molecular ion is a highly probable fragmentation event for polybrominated compounds.[2][3] This can occur sequentially.
Caption: Sequential loss of bromine radicals from the molecular ion.
The initial loss of a bromine radical will be followed by subsequent losses, leading to ions with progressively lower mass-to-charge ratios.
Comparative Analysis with Structurally Related Compounds
To substantiate these predictions, a comparison with the known fragmentation patterns of similar molecules is invaluable.
| Compound/Fragment | Predicted/Observed m/z | Fragmentation Pathway | Reference |
| This compound Molecular Ion | 358, 360, 362, 364 | Molecular Ion (M⁺˙) | Predicted |
| [M - CH₂Br]⁺ | 265, 267, 269 | Alpha-cleavage | Predicted, based on[4][5] |
| [C₆H₄Br₂O]⁺˙ | 250, 252, 254 | C-O bond cleavage | Predicted, based on[4][6] |
| [C₂H₄Br]⁺ | 107, 109 | C-O bond cleavage | Predicted, based on[4][7] |
| [M - Br]⁺ | 279, 281, 283 | Loss of a bromine radical | Predicted, based on[2][3] |
| [M - 2Br]⁺ | 200, 202 | Sequential loss of two bromine radicals | Predicted, based on[2][3] |
| Polybrominated Diphenyl Ethers (PBDEs) | [M-nBr]⁺, [M-2Br]²⁺ | Loss of bromine atoms | [2][3] |
| Aryl Ethers | Strong M⁺˙, C-O cleavage | Cleavage of the ether bond | [4] |
The fragmentation of polybrominated diphenyl ethers (PBDEs) is well-documented, with the predominant fragmentation being the loss of bromine atoms.[2][3] This strongly supports the predicted sequential loss of bromine from this compound. Furthermore, general fragmentation patterns of aryl ethers confirm that cleavage of the C-O bond is a major fragmentation route.[4] The presence of the alkyl halide moiety in the side chain also suggests that fragmentation pathways common to alkyl halides, such as the loss of a halogen radical, will be observed.[7]
Experimental Protocol for Mass Spectrometry Analysis
To validate the predicted fragmentation patterns, the following experimental protocol for gas chromatography-mass spectrometry (GC-MS) is recommended.
Sample Preparation
-
Dissolve a small amount of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 10-100 µg/mL.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole or tandem mass spectrometer.
-
Injector: Split/splitless injector, operated in splitless mode for high sensitivity.
-
Injector Temperature: 280 °C.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating non-polar to semi-polar compounds.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
Data Acquisition and Analysis
-
Acquire data in full scan mode to obtain the complete mass spectrum.
-
Identify the molecular ion peak cluster and major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.
-
Utilize the isotopic patterns of bromine-containing fragments to confirm their elemental composition.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The mass spectrometric fragmentation of this compound under electron ionization is predicted to be a rich interplay of pathways characteristic of its constituent functional groups. The key fragmentation events are expected to be alpha-cleavage of the ether, cleavage of the carbon-oxygen bond, and the sequential loss of bromine atoms. The distinctive isotopic signature of bromine will serve as a definitive marker for bromine-containing fragments.
This guide provides a scientifically grounded framework for the identification and structural elucidation of this compound. By combining predictive analysis with a robust experimental protocol, researchers are well-equipped to confidently characterize this molecule and its analogs, thereby advancing their respective fields of study.
References
- Covaci, A., Voorspoels, S., & de Boer, J. (2003). Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples--a review.
- Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. (2014). Analytical Chemistry, 86(9), 4435-4442.
-
1,3-Dibromo-2-(2-bromo-ethoxy)-5-fluoro-benzene. PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 19, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023, August 29). Retrieved January 19, 2026, from [Link]
-
Fragmentation of Alkyl halide & Ether| Mass spectroscopy. (2023, May 11). YouTube. Retrieved January 19, 2026, from [Link]
-
Benzene, 1,3-dibromo-2-methoxy-. PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
-
Mass Spectrometry Part 4-Fragmentation in Ethers. (2023, January 25). YouTube. Retrieved January 19, 2026, from [Link]
- Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020). Physical Chemistry Chemical Physics, 22(16), 8766-8783.
-
Benzene, 1,3-dibromo-. NIST WebBook. (n.d.). Retrieved January 19, 2026, from [Link]
-
Electron ionization and mass spectrometry. (2020, October 17). YouTube. Retrieved January 19, 2026, from [Link]
-
CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (n.d.). Retrieved January 19, 2026, from [Link]
- Aromaticity of Substituted Benzene Derivatives Employing a New Set of Aromaticity Descriptors Based on the Partition of Electron Density. (2025). ChemistryOpen, 14(11), e202500135.
- Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. (2025). Journal of the Chinese Chemical Society, 53(4), 867-872.
-
Electron Ionization Mass Spectra of Derivatives of Hydroxyl , Mercapto and Amino Benzoic Acids. Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]
- Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. (2024). Accounts of Chemical Research, 57(4), 469-479.
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to Alternative Synthetic Routes for Functionalized Benzofurans
Introduction: The Enduring Significance of the Benzofuran Scaffold
The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, is a cornerstone in the fields of medicinal chemistry, natural product synthesis, and materials science. Its derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[1][2][3] Clinically approved drugs such as the antiarrhythmic agent amiodarone and the gout treatment benzbromarone feature this privileged structure, underscoring its therapeutic relevance.[1] The burgeoning interest in benzofuran-containing compounds has spurred the development of a diverse array of synthetic methodologies, ranging from classical condensation reactions to modern transition-metal-catalyzed transformations.[4][5]
This guide provides a comparative overview of key alternative synthetic routes to functionalized benzofurans, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each strategy, present comparative experimental data, and provide detailed, field-proven protocols to empower you to select and implement the most suitable method for your synthetic challenges.
I. Transition-Metal-Catalyzed Cross-Coupling and Cyclization Strategies
Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the benzofuran ring is no exception. Palladium- and copper-based catalytic systems are particularly prominent, enabling the efficient formation of C-C and C-O bonds.
A. Sonogashira Coupling Followed by Intramolecular Cyclization
The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the synthesis of 2-substituted benzofurans.[1] The typical strategy involves the coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization of the resulting o-alkynylphenol intermediate.[4]
Mechanism: The reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium(0) species undergoes oxidative addition to the o-halophenol. Simultaneously, the copper(I) salt activates the terminal alkyne, forming a copper acetylide. Transmetalation of the acetylide to the palladium center, followed by reductive elimination, furnishes the o-alkynylphenol. Subsequent intramolecular hydroalkoxylation, often promoted by the same catalytic system or by a base, leads to the formation of the benzofuran ring.[6]
Advantages:
-
High efficiency and good functional group tolerance.
-
Readily available starting materials (o-halophenols and terminal alkynes).
-
One-pot procedures have been developed, enhancing operational simplicity.[7]
Disadvantages:
-
The traditional Sonogashira reaction requires a copper co-catalyst, which can sometimes lead to undesired side reactions, such as Glaser coupling of the alkyne.[8]
-
The reaction can be sensitive to the nature of the substituents on both the phenol and the alkyne.
Experimental Data Comparison:
| Entry | o-Iodophenol | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 2-Iodophenol | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | 90 | 91 | [4] |
| 2 | 2-Iodo-4-methylphenol | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 85 | [7] |
| 3 | 5-Iodovanillin | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | 78 | [7] |
Experimental Protocol: Synthesis of 2-Phenylbenzofuran [9]
-
To a solution of 2-iodophenol (1.0 mmol) and phenylacetylene (1.2 mmol) in triethylamine (5 mL) in a sealed tube, add Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.05 mmol).
-
Degas the reaction mixture with argon for 15 minutes.
-
Heat the reaction mixture at 90 °C for 12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 2-phenylbenzofuran.
Reaction Mechanism Workflow:
Caption: Sonogashira coupling and cyclization for benzofuran synthesis.
B. Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful method for the construction of cyclic compounds, including benzofurans.[10] This strategy typically involves the palladium-catalyzed cyclization of an o-halophenyl allyl ether or a related vinyl ether derivative.
Mechanism: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide bond of the substrate. The resulting arylpalladium(II) complex then undergoes an intramolecular migratory insertion of the tethered alkene. This is followed by a β-hydride elimination, which can proceed in different ways to yield either an endo or exo cyclic product, and subsequent reductive elimination to regenerate the palladium(0) catalyst.[10]
Advantages:
-
Excellent for the synthesis of 2-substituted and 2,3-disubstituted benzofurans.
-
High diastereoselectivity can be achieved in the formation of new stereocenters.
-
Tandem Heck-carbonylation and other cascade reactions have been developed to increase molecular complexity in a single step.[11]
Disadvantages:
-
The regioselectivity of the β-hydride elimination can sometimes be challenging to control.
-
The synthesis of the starting materials can be multi-step.
Experimental Data Comparison:
| Entry | Substrate | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 1-(Allyloxy)-2-iodobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | 85 | [12] |
| 2 | 2-(2-Bromophenoxy)acrylate | PdCl₂ | [BMIm]BF₄ | Ionic Liquid | 100 | 78 | [13] |
| 3 | N-(2-iodophenyl)-N-methylmethacrylamide | Pd(PPh₃)₄ | LiOtBu | MeCN | 80 | 75 | [1] |
Experimental Protocol: Synthesis of 2-Methylbenzofuran [12]
-
A mixture of 1-(allyloxy)-2-iodobenzene (1.0 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2.0 mmol) in DMF (10 mL) is placed in a sealed tube.
-
The mixture is degassed with argon for 15 minutes.
-
The reaction is heated at 100 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexanes) to afford 2-methylbenzofuran.
Reaction Mechanism Workflow:
Caption: Intramolecular Heck reaction for benzofuran synthesis.
II. Modern C-H Activation Strategies
Direct C-H bond functionalization represents a paradigm shift in organic synthesis, offering a more atom- and step-economical approach to complex molecules. Palladium-catalyzed C-H activation/C-O cyclization has emerged as a powerful strategy for the synthesis of benzofurans and their derivatives.[14][15]
Mechanism: These reactions typically involve a directing group on the substrate that coordinates to the palladium catalyst, bringing it in close proximity to the C-H bond to be activated. A concerted metalation-deprotonation (CMD) pathway is often proposed, where the C-H bond is cleaved with the assistance of a base. The resulting palladacycle then undergoes further transformations, such as oxidative coupling with an internal or external oxidant, to form the C-O bond and close the furan ring.[16]
Advantages:
-
High atom economy as it avoids the need for pre-functionalized starting materials (e.g., organohalides).
-
Access to a wide range of functionalized benzofurans with diverse substitution patterns.
-
Enantioselective variants have been developed for the synthesis of chiral benzofuranones.[16][17]
Disadvantages:
-
Often requires specific directing groups, which may need to be installed and removed in separate steps.
-
Can require harsh reaction conditions and stoichiometric oxidants.
Experimental Data Comparison:
| Entry | Substrate | Catalyst | Oxidant | Base/Additive | Solvent | Temp. (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 2-Phenylphenol | Pd(OAc)₂ | Air | Cs₂CO₃ | Toluene | 120 | 85 |[18] | | 2 | Phenylacetic acid | Pd(OAc)₂ | PhI(OAc)₂ | Ac-Ile-OH | Toluene | 100 | 92 |[16] | | 3 | 2-Hydroxystyrene | Pd(OAc)₂ | Benzoquinone | NaOAc | Acetic Acid | 110 | 76 |[14] |
Experimental Protocol: Synthesis of Dibenzofuran [18]
-
A mixture of 2-phenylphenol (0.5 mmol), Pd(OAc)₂ (0.025 mmol), and Cs₂CO₃ (1.0 mmol) in toluene (2 mL) is placed in a sealed tube.
-
The tube is sealed under an air atmosphere.
-
The reaction mixture is stirred vigorously at 120 °C for 24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a short pad of silica gel.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford dibenzofuran.
Reaction Mechanism Workflow:
Caption: Pd-catalyzed C-H activation/C-O cyclization.
III. Comparative Analysis and Future Outlook
The choice of synthetic route to a functionalized benzofuran is dictated by several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
-
Sonogashira coupling/cyclization is a robust and versatile method, particularly for the synthesis of 2-substituted benzofurans. Its main drawback is the reliance on a copper co-catalyst, although copper-free variants are being developed.
-
The intramolecular Heck reaction offers excellent control over the formation of 2- and 2,3-disubstituted benzofurans and is particularly valuable for creating stereocenters. However, the synthesis of the requisite precursors can be more involved.
-
C-H activation strategies represent the state-of-the-art in terms of atom and step economy. While powerful, these methods can require specific directing groups and sometimes harsh conditions. The development of more general and milder C-H activation protocols is an active area of research.
The field of benzofuran synthesis continues to evolve, with a focus on developing more sustainable and efficient methodologies. The use of earth-abundant metal catalysts, photocatalysis, and flow chemistry are promising future directions that will undoubtedly expand the synthetic chemist's toolbox for accessing this important class of heterocyclic compounds.
IV. References
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024. [Link]
-
Proposed mechanism for the one-pot synthesis of benzofurans. ResearchGate, 2019. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate, 2024. [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP, 2017. [Link]
-
Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications, 2014. [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 2017. [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. QUIMICA NOVA, 2016. [Link]
-
Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. PubMed, 2014. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI, 2023. [Link]
-
Synthesis of Benzofurans in Ionic Liquid by a PdCl2-Catalyzed Intramolecular Heck Reaction. ResearchGate. [Link]
-
Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. Journal of the American Chemical Society, 2013. [Link]
-
Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Europe PMC, 2013. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007. [Link]
-
Pd(II)-Catalyzed Enantioselective C-H Activation/C-O Bond Formation: Synthesis of Chiral Benzofuranones. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. PMC, 2019. [Link]
-
Intramolecular Heck reaction. Wikipedia. [Link]
-
One-Pot Synthesis of Benzofurans via Cu-Catalyzed Tandem Sonogashira Coupling-Cyclization Reactions. ResearchGate, 2019. [Link]
-
Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. ResearchGate. [Link]
-
Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. Organic Letters, 2012. [Link]
-
Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. PMC, 2021. [Link]
-
Pd(II)-catalyzed enantioselective C-H activation/C-O bond formation: synthesis of chiral benzofuranones. PubMed, 2013. [Link]
-
Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. NLM Dataset Catalog. [Link]
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A Comparative Guide to the Structural Validation of 1,3-Dibromo-2-(2-bromoethoxy)benzene: The Definitive Role of X-ray Crystallography
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of 1,3-Dibromo-2-(2-bromoethoxy)benzene, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore not only the "how" but, more importantly, the "why" behind the experimental choices, offering a framework for robust, self-validating structural elucidation.
The Imperative of Unambiguous Structure Determination
In the realm of medicinal chemistry and materials science, subtle changes in molecular architecture can lead to drastic differences in function and toxicity. For a molecule like this compound, the relative positions of the bromine atoms and the conformation of the bromoethoxy side chain are critical pieces of structural information. While several analytical techniques can provide clues to its structure, only X-ray crystallography can deliver a definitive, high-resolution 3D model of the molecule in the solid state.[1][2][3]
This guide will first detail the comprehensive workflow for validating the structure of this compound using X-ray crystallography. Subsequently, we will compare the richness of the data obtained from this technique with that from other widely used methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
X-ray Crystallography: The Gold Standard for Structural Validation
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the internal lattice of a crystalline substance, including unit cell dimensions, bond lengths, bond angles, and the three-dimensional arrangement of atoms.[1][2] The resulting electron density map provides an unparalleled level of detail, making it the definitive method for structural proof.
Experimental Workflow for X-ray Crystallography
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that requires patience and precision.
Caption: Workflow for the structural validation of this compound by X-ray crystallography.
Part 1: Crystal Growth - The Critical First Step
The primary bottleneck in X-ray crystallography is obtaining a high-quality single crystal.[4] For a small organic molecule like this compound, which is likely a solid at room temperature, several crystallization techniques can be employed.
Experimental Protocol: Slow Evaporation
-
Solvent Selection: The choice of solvent is crucial. The ideal solvent should dissolve the compound to a moderate extent. Highly soluble compounds tend to precipitate quickly, forming small or imperfect crystals. A good starting point is to test solubility in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol).
-
Solution Preparation: Prepare a nearly saturated solution of this compound in the chosen solvent in a clean, dust-free vial. Filtering the solution through a syringe filter can remove any particulate matter that could act as unwanted nucleation sites.[5]
-
Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent over several days to weeks in an undisturbed location.[5]
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a pipette or a small loop.[6]
Causality: The slow rate of evaporation is key to allowing the molecules to organize themselves into a well-ordered crystal lattice, minimizing defects and twinning. Rapid precipitation traps disorder, leading to poor diffraction quality.
Part 2: Data Collection and Analysis
Once a suitable crystal is mounted on the goniometer of a single-crystal X-ray diffractometer, it is subjected to a monochromatic X-ray beam. The crystal diffracts the X-rays in a unique pattern of spots, which are recorded by a detector.[2][3]
The positions and intensities of these diffracted spots are then computationally analyzed to:
-
Determine the unit cell parameters and crystal system.
-
Solve the phase problem and generate an initial electron density map.
-
Build and refine a molecular model that fits the electron density map.
-
Validate the final structure using metrics like R-factor and goodness-of-fit.
The final output is a crystallographic information file (CIF) containing the precise 3D coordinates of all atoms, bond lengths, bond angles, and torsion angles. This data can be deposited in public databases like the Cambridge Crystallographic Data Centre (CCDC) for verification and use by the wider scientific community.[7][8][9]
Comparative Analysis with Other Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, other techniques offer complementary and often more readily obtainable data. Here's how they compare for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[10][11][12] It provides information about the chemical environment, connectivity, and stereochemistry of atoms.
Expected NMR Data for this compound:
| Technique | Expected Observations | Information Gained |
| ¹H NMR | - Aromatic protons in the region of 7.0-7.5 ppm with specific splitting patterns (doublets, triplets).- Two triplets for the -OCH₂CH₂Br protons, likely around 4.0-4.5 ppm and 3.5-4.0 ppm. | - Number of distinct proton environments.- Connectivity of protons through spin-spin coupling.- Presence of the bromoethoxy group. |
| ¹³C NMR | - Six distinct aromatic carbon signals, with those bonded to bromine showing characteristic shifts.- Two aliphatic carbon signals for the bromoethoxy group. | - Number of distinct carbon environments.- Presence of specific functional groups. |
| 2D NMR (COSY, HSQC, HMBC) | - Correlation peaks showing which protons are coupled to each other (COSY).- Correlation peaks linking protons to their directly attached carbons (HSQC).- Long-range correlations between protons and carbons, confirming the connectivity of the aromatic ring and the ether linkage (HMBC). | - Unambiguous assignment of all proton and carbon signals.- Confirmation of the overall molecular framework. |
Comparison with X-ray Crystallography:
-
Strengths of NMR: Provides detailed information about the molecule's structure in solution, which is often more relevant to its behavior in biological systems or chemical reactions. It can also provide insights into dynamic processes.
-
Limitations of NMR: NMR provides information on through-bond connectivity but does not directly measure bond lengths or angles. The overall 3D conformation in solution may differ from the solid-state structure. For complex molecules, signal overlap can make interpretation challenging.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[13]
Expected Mass Spectrometry Data for this compound:
| Technique | Expected Observations | Information Gained |
| High-Resolution MS (HRMS) | - A molecular ion peak cluster corresponding to the exact mass of C₈H₇Br₃O. | - Unambiguous molecular formula. |
| Low-Resolution MS (EI) | - A characteristic isotopic pattern for the molecular ion due to the presence of three bromine atoms (isotopes ⁷⁹Br and ⁸¹Br exist in a ~1:1 ratio). This will result in a cluster of peaks at M, M+2, M+4, and M+6 with a relative intensity ratio of approximately 1:3:3:1.[14][15][16][17][18]- Fragmentation patterns corresponding to the loss of Br, CH₂Br, OCH₂CH₂Br, etc. | - Confirmation of the presence and number of bromine atoms.- Clues about the structural fragments of the molecule. |
Comparison with X-ray Crystallography:
-
Strengths of MS: Extremely sensitive, requiring very small amounts of sample. Provides a precise molecular weight and formula, which is a critical piece of information for any new compound.
-
Limitations of MS: Provides no direct information about the 3D structure or the connectivity of atoms. Isomers will often have identical mass spectra.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[19][20][21][22]
Expected IR Data for this compound:
| Technique | Expected Absorption Bands (cm⁻¹) | Information Gained |
| FTIR | - ~3100-3000 (Aromatic C-H stretch)- ~2950-2850 (Aliphatic C-H stretch)- ~1600-1450 (Aromatic C=C stretch)- ~1250-1200 (Asymmetric Ar-O-C stretch)[19][20][23]- ~1050-1000 (Symmetric C-O-C stretch)- ~750-700 (C-Br stretch) | - Presence of an aromatic ring.- Presence of an ether linkage (specifically an aryl alkyl ether).- Presence of C-Br bonds. |
Comparison with X-ray Crystallography:
-
Strengths of IR: A quick and simple method to identify the presence of key functional groups.
-
Limitations of IR: Provides very limited information about the overall molecular structure and no information about the 3D arrangement of atoms. Many different isomers could give very similar IR spectra.
A Self-Validating System for Structural Elucidation
The most robust approach to structural validation is to use a combination of these techniques. Each method provides a different piece of the puzzle, and their collective data should be consistent with the proposed structure.
Caption: A hierarchical approach to the structural validation of this compound.
In this self-validating system:
-
MS and IR provide the foundational data: the correct molecular formula and the expected functional groups.
-
NMR builds upon this by establishing the precise connectivity of the atoms, confirming the carbon-hydrogen framework and the placement of the substituents.
-
X-ray crystallography provides the ultimate confirmation, a high-resolution 3D structure that should be entirely consistent with the spectroscopic data. Any discrepancy would indicate an incorrect assignment or an unexpected chemical transformation.
Conclusion
For the definitive structural validation of this compound, single-crystal X-ray crystallography is the unequivocal gold standard. It is the only technique that can provide a direct, high-resolution, three-dimensional view of the molecule, resolving any ambiguity regarding isomerism or conformation. While NMR, MS, and IR spectroscopy are indispensable tools that provide crucial and complementary information about the molecule's connectivity, composition, and functional groups, they ultimately build a hypothesis that only X-ray crystallography can definitively prove. For researchers in drug development and materials science, embracing this hierarchical and comparative approach ensures the highest level of scientific integrity and provides a solid foundation for understanding structure-activity relationships.
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A Senior Application Scientist's Guide to Purity Assessment of 1,3-Dibromo-2-(2-bromoethoxy)benzene: An HPLC-Centric Comparative Analysis
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. The presence of even trace impurities can lead to unforeseen side reactions, altered biological activity, and compromised data integrity. This guide provides an in-depth, technically-grounded methodology for assessing the purity of 1,3-Dibromo-2-(2-bromoethoxy)benzene, a key building block in synthetic chemistry.
We will focus on a robust High-Performance Liquid Chromatography (HPLC) method, detailing the rationale behind the analytical choices. Furthermore, this guide will present a comparative analysis with Gas Chromatography (GC), offering a broader perspective on available analytical strategies. All protocols are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations.
Understanding the Analyte: this compound
Before developing a purity assessment method, it is crucial to understand the physicochemical properties of the target compound and its potential impurities.
Anticipating Impurities: The synthesis of this compound likely involves the Williamson ether synthesis between 2,6-dibromophenol and 1,2-dibromoethane. Therefore, potential process-related impurities could include:
-
Unreacted starting materials (e.g., 2,6-dibromophenol).
-
By-products from side reactions (e.g., positional isomers, products of over-alkylation).
-
Degradation products.
A successful analytical method must be able to separate the main component from all these potential impurities.[2]
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, sensitivity, and applicability to a wide range of compounds.[3][4] For this compound, an RP-HPLC method provides the necessary selectivity to resolve the non-polar parent compound from potentially more polar or less polar impurities.
Causality Behind Experimental Choices
The development of a robust HPLC method is a systematic process aimed at achieving optimal separation and quantification.[5][6]
-
Column Selection: A C18 (octadecylsilyl) stationary phase is the workhorse for reversed-phase chromatography. Its non-polar nature provides strong retention for hydrophobic molecules like halogenated aromatic compounds, allowing for effective separation based on subtle differences in polarity.[7]
-
Mobile Phase: A gradient elution using acetonitrile and water is selected. Acetonitrile is a common organic modifier that offers good UV transparency and low viscosity. A gradient, which involves changing the mobile phase composition over time, is crucial for impurity profiling.[4] It ensures that both early-eluting (more polar) and late-eluting (more non-polar) impurities are resolved with good peak shape within a reasonable analysis time. The addition of 0.1% formic acid helps to protonate any acidic impurities (like residual phenol), leading to sharper, more symmetrical peaks.
-
Detector: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. The aromatic rings in the molecule provide strong UV absorbance. A DAD offers the significant advantage of collecting spectra across a range of wavelengths, which is invaluable for peak purity assessment and for identifying the optimal detection wavelength for all components.[8]
Detailed Experimental Protocol: HPLC Purity Assessment
This protocol is designed to be validated according to ICH guidelines to ensure its suitability for its intended purpose.[9][10][11][12][13]
1. Instrumentation and Reagents
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and DAD.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (ACS grade), this compound reference standard and sample.
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
3. Solution Preparation
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
4. Analysis and Calculation
-
Equilibrate the system with the initial mobile phase composition for at least 30 minutes.
-
Perform a blank injection (diluent) to ensure no system peaks interfere.
-
Inject the standard solution to determine the retention time and response of the main peak.
-
Inject the sample solution.
-
Identify the main peak in the sample chromatogram by comparing its retention time with the standard.
-
Calculate the purity using the area percent method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for HPLC Purity Assessment
Caption: Step-by-step workflow for HPLC purity analysis.
Comparative Method: Gas Chromatography (GC)
Gas chromatography is an excellent orthogonal technique for purity assessment, particularly for volatile and thermally stable compounds like halogenated aromatics.[14][15] Its high resolving power, especially with capillary columns, can sometimes separate isomers that are challenging to resolve by HPLC.
Rationale and Protocol
-
Principle: In GC, the sample is vaporized and swept by a carrier gas through a capillary column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is a universal detector for organic compounds, while a Mass Spectrometer (MS) provides structural information for impurity identification.
-
Sample Preparation: A simple dilution in a volatile organic solvent like dichloromethane or toluene is sufficient.
GC-MS Chromatographic Conditions
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (50:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 50 - 500 amu |
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC depends on the specific analytical goal, available instrumentation, and the nature of the expected impurities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Applicability | Broad; suitable for non-volatile and thermally labile compounds. | Limited to volatile and thermally stable compounds. |
| Impurity Detection | Excellent for a wide polarity range of impurities. | Superior resolution for volatile isomers and low-boiling point impurities. |
| Quantification | Highly accurate and precise using UV or DAD detectors. | Accurate with FID; MS provides definitive identification. |
| Key Advantage | Versatility for a vast array of chemical structures without derivatization. | High efficiency and resolving power; easy coupling to MS for structural elucidation. |
| Key Limitation | May have lower resolution for certain isomers compared to capillary GC. | Not suitable for non-volatile or heat-sensitive impurities. |
Conclusion: A Multi-faceted Approach to Purity
A well-developed reversed-phase HPLC method provides a robust, reliable, and accurate system for the routine purity assessment of this compound. The method detailed in this guide is grounded in established chromatographic principles and is designed for easy validation and implementation in a quality control or research environment.
While HPLC is the primary workhorse, employing an orthogonal technique like GC-MS is invaluable for a comprehensive purity profile.[16] GC-MS can confirm the identity of the main peak, provide structural information on unknown impurities, and resolve volatile species that might be missed by HPLC. By combining these powerful analytical techniques, researchers and drug development professionals can ensure the quality and integrity of their materials, leading to more reliable and reproducible scientific outcomes.
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A Spectroscopic Guide to Differentiating Isomers of 1,3-Dibromo-2-(2-bromoethoxy)benzene
Authored by: A Senior Application Scientist
Introduction: In the fields of synthetic chemistry and drug development, the precise structural characterization of molecules is paramount. Isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 1,3-Dibromo-2-(2-bromoethoxy)benzene and its key positional isomers. Understanding the subtle yet significant differences in their NMR, IR, and Mass Spectra is crucial for unambiguous identification and ensuring the purity of synthesized compounds. This document is intended for researchers and scientists who require robust analytical methods for the characterization of halogenated aromatic ethers.
The isomers under consideration share the same molecular formula, C₈H₇Br₃O, and a molecular weight of 358.85 g/mol .[1] However, the substitution pattern of the bromine atoms on the benzene ring significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures. Here, we will compare the target molecule, This compound (Isomer A) , with two of its positional isomers: 2,4-Dibromo-1-(2-bromoethoxy)benzene (Isomer B) and 1,4-Dibromo-2-(2-bromoethoxy)benzene (Isomer C) .
Caption: Molecular structures of the compared isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers, providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.[2]
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures reproducibility and allows for valid comparisons between samples.
-
Sample Preparation: Dissolve 5-10 mg of the purified isomeric compound in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) to achieve optimal signal dispersion, which is particularly important for resolving the complex splitting patterns in the aromatic region.[2]
-
¹H NMR Acquisition:
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Pulse Width: 90°
-
Spectral Width: -2 to 12 ppm[2]
-
-
¹³C NMR Acquisition:
-
Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Pulse Program: Standard proton-decoupled experiment to yield singlets for each unique carbon.
-
Spectral Width: 0 to 200 ppm[2]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data using appropriate NMR processing software.
Caption: Standardized workflow for NMR sample analysis.
Comparative ¹H NMR Analysis
The key differences in the ¹H NMR spectra will arise from the aromatic region (typically 6.5-8.0 ppm). The number of signals, their chemical shifts, and their coupling patterns are unique fingerprints for each isomer.
| Proton Assignment | Isomer A (Predicted) | Isomer B (Predicted) | Isomer C (Predicted) |
| Aromatic Protons | 3 signals | 3 signals | 2 signals |
| δ ≈ 7.4 ppm (t, 1H) | δ ≈ 7.8 ppm (d, 1H) | δ ≈ 7.6 ppm (s, 1H) | |
| δ ≈ 7.1 ppm (d, 2H) | δ ≈ 7.3 ppm (dd, 1H) | δ ≈ 7.2 ppm (s, 1H) | |
| δ ≈ 6.9 ppm (d, 1H) | |||
| -OCH₂- Protons | δ ≈ 4.3 ppm (t, 2H) | δ ≈ 4.3 ppm (t, 2H) | δ ≈ 4.3 ppm (t, 2H) |
| -CH₂Br Protons | δ ≈ 3.7 ppm (t, 2H) | δ ≈ 3.7 ppm (t, 2H) | δ ≈ 3.7 ppm (t, 2H) |
Causality and Interpretation:
-
Symmetry: Isomer C is the most symmetrical, resulting in only two signals for the aromatic protons. Isomers A and B are less symmetrical, leading to three distinct signals each.
-
Coupling Patterns: The triplet and doublet pattern for Isomer A is characteristic of an A₂B system in its aromatic ring. The doublet, doublet of doublets, and doublet pattern for Isomer B reflects a different ortho, meta, and para coupling relationship between the protons. The two singlets for Isomer C indicate no proton-proton coupling in the aromatic ring.
-
Chemical Shifts: The chemical shifts are influenced by the inductive electron-withdrawing effects of the bromine atoms and the ether linkage.[3] Protons ortho to a bromine atom are typically shifted downfield.
Comparative ¹³C NMR Analysis
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the substitution pattern.
| Carbon Assignment | Isomer A (Predicted δ, ppm) | Isomer B (Predicted δ, ppm) | Isomer C (Predicted δ, ppm) |
| C-O (ether) | 150 - 155 | 150 - 155 | 150 - 155 |
| C-Br | 115 - 125 (2 signals) | 115 - 125 (2 signals) | 115 - 125 (2 signals) |
| Aromatic C-H | 125 - 135 (2 signals) | 125 - 135 (3 signals) | 120 - 130 (1 signal) |
| Aromatic C (quaternary) | 130 - 140 (1 signal) | 130 - 140 (1 signal) | 130 - 140 (1 signal) |
| -OCH₂- | 68 - 72 | 68 - 72 | 68 - 72 |
| -CH₂Br | 30 - 35 | 30 - 35 | 30 - 35 |
Causality and Interpretation:
-
Number of Signals: Due to symmetry, Isomer C will show the fewest signals in the aromatic region. Isomers A and B will display a greater number of distinct signals corresponding to their less symmetrical nature.
-
Heavy Atom Effect: Bromine's "heavy atom effect" causes the directly attached (ipso) carbon to be shielded, shifting it upfield compared to what would be expected based on electronegativity alone.[4] This effect, combined with the inductive and resonance effects of the substituents, creates a unique chemical shift pattern for the C-Br and other aromatic carbons in each isomer.[5]
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is essential for determining the molecular weight and elemental composition. The presence of three bromine atoms gives a highly characteristic isotopic pattern.[6]
Experimental Protocol for GC-MS
Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for analyzing these semi-volatile compounds.
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a volatile organic solvent like dichloromethane or toluene.[6]
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[6]
-
Injector Temperature: 280-300 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp at 10 °C/min to 300 °C and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[6]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230-250 °C.
-
Scan Range: m/z 50-500.[6]
-
Comparative Mass Spectral Analysis
-
Molecular Ion Cluster: All three isomers will exhibit a nearly identical and highly characteristic molecular ion cluster due to the isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). For a molecule with three bromine atoms, the expected pattern for the molecular ion [M]⁺ will have major peaks at m/z 356, 358, 360, and 362 with a relative intensity ratio of approximately 1:3:3:1.[2] This confirms the molecular formula but does not distinguish between isomers.
-
Fragmentation Pattern: The key to differentiation lies in the fragmentation pattern. The stability of the resulting carbocations and radical cations will differ based on the positions of the bromine atoms.
Predicted Key Fragments (m/z):
| Fragment | Isomer A | Isomer B | Isomer C | Comment |
| [M]⁺ | 356, 358, 360, 362 | 356, 358, 360, 362 | 356, 358, 360, 362 | Isotopic cluster confirms 3 Br atoms |
| [M - CH₂Br]⁺ | 263, 265, 267 | 263, 265, 267 | 263, 265, 267 | Loss of the bromoethyl radical |
| [M - OCH₂CH₂Br]⁺ | 233, 235, 237 | 233, 235, 237 | 233, 235, 237 | Dibromophenyl cation |
| [Dibromophenoxy cation] | 249, 251, 253 | 249, 251, 253 | 249, 251, 253 | Cleavage of the ethyl-oxygen bond |
| [M - Br]⁺ | 277, 279, 281 | 277, 279, 281 | 277, 279, 281 | Loss of a bromine radical |
While many primary fragments will be the same, the relative abundances of these fragments will vary. For instance, the stability of the dibromophenyl cation ([M - OCH₂CH₂Br]⁺) will be influenced by the bromine positions, potentially leading to different relative intensities in the spectra of the isomers. Further fragmentation of these primary ions will also create unique, lower-mass ions specific to each isomer's structure.
Caption: Plausible fragmentation pathways for the isomers in EI-MS.
Infrared (IR) Spectroscopy: A Probe of Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups. While it may be less powerful than NMR for distinguishing these specific positional isomers, each will have a unique fingerprint region.
Experimental Protocol for IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.
-
Sample Preparation: For liquid samples, a small drop can be placed between two salt (NaCl or KBr) plates. For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[2]
-
Data Acquisition: Spectra are typically collected over a range of 4000 - 400 cm⁻¹.[2]
Comparative IR Analysis
All three isomers will exhibit similar characteristic absorption bands.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comment |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of the benzene ring.[7] |
| Aliphatic C-H Stretch | 3000 - 2850 | From the -CH₂- groups in the ethoxy chain. |
| Aromatic C=C Stretch | 1600 - 1450 | A series of peaks characteristic of the aromatic ring.[7] |
| Asymmetric C-O-C Stretch | 1250 - 1200 | Strong band confirming the aryl-alkyl ether linkage. |
| Symmetric C-O-C Stretch | 1075 - 1020 | Confirms the ether functional group. |
| C-H Out-of-Plane Bending | 900 - 690 | This region is diagnostic. The pattern of strong bands is highly dependent on the ring substitution pattern.[7] |
| C-Br Stretch | 680 - 515 | Confirms the presence of bromines. |
The most significant differences will be observed in the C-H out-of-plane bending region (900-690 cm⁻¹) . The substitution pattern on the benzene ring dictates the vibrational modes of the remaining C-H bonds, resulting in a unique pattern of absorptions for each isomer that can be used for differentiation. For example, a 1,2,3-trisubstituted ring (relevant to Isomer A) and a 1,2,4-trisubstituted ring (relevant to Isomers B and C) will have different characteristic absorption patterns in this fingerprint region.[7]
Conclusion
While this compound and its positional isomers present an analytical challenge due to their identical molecular formula and weight, a multi-technique spectroscopic approach allows for their unambiguous differentiation.
-
¹H NMR is the most definitive technique, providing clear distinctions based on the number of signals, chemical shifts, and proton coupling patterns in the aromatic region.
-
¹³C NMR complements the proton data, confirming the number of unique carbon environments as dictated by molecular symmetry.
-
Mass Spectrometry confirms the molecular weight and the presence of three bromine atoms through its characteristic isotopic cluster. While primary fragmentation may be similar, differences in the relative abundances of fragment ions can provide corroborating evidence for isomeric identity.
-
IR Spectroscopy confirms the presence of key functional groups, with the fingerprint region, particularly the C-H out-of-plane bending vibrations, offering a unique pattern for each isomer.
By employing these spectroscopic techniques in a complementary fashion and understanding the causal relationships between molecular structure and spectral output, researchers can confidently identify and characterize these complex halogenated molecules.
References
-
Wiley-VCH. (2007). Supporting Information. Available at: [Link]
-
Supporting Information. (n.d.). Royal Society of Chemistry. Available at: [Link]
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Wu, J. I., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(3), 1779-1787. Available at: [Link]
-
Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available at: [Link]
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Koponen, J., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Analytical Chemistry. Available at: [Link]
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Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Available at: [Link]
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NBS. (1977). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Available at: [Link]
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OpenRead. (n.d.). Compound-specific bromine isotope analysis of brominated diphenyl ethers using gas chromatography multiple collector/inductively coupled plasma mass spectrometry. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Supporting information - Physical Chemistry Chemical Physics. Available at: [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]
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ResearchGate. (2015). Compound-specific bromine isotope analysis of brominated diphenyl ethers using gas chromatography multiple collector/inductively coupled plasma mass spectrometry | Request PDF. Available at: [Link]
-
EURL-FV. (n.d.). Analysis of polybrominated diphenyl ethers / brominated flame retardants. Available at: [Link]
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National Institutes of Health. (2009). Application of mass spectrometry in the analysis of polybrominated diphenyl ethers. Mass Spectrometry Reviews. Available at: [Link]
-
MDPI. (2021). 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State. Molecules. Available at: [Link]
-
PubChem. (n.d.). 1,3-Dibromo-2-(2-bromo-ethoxy)-5-fluoro-benzene. Available at: [Link]
-
NIST. (n.d.). Benzene, 1,3-dibromo-. Available at: [Link]
-
NIST. (n.d.). Benzene, 1,3-dibromo-. Available at: [Link]
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Royal Society of Chemistry. (2015). Supporting information - Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties: A Highly Sensitive and Selective Fluorescence Chemosensor for Ag. Available at: [Link]
-
PubChem. (n.d.). Benzene, (2-bromoethoxy)-. Available at: [Link]
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NIST. (n.d.). Benzene, (2-bromoethoxy)-. Available at: [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthetic Routes of Polybrominated Diphenyl Ethers
For researchers, scientists, and professionals in drug development and environmental analysis, the synthesis of polybrominated diphenyl ethers (PBDEs) is a critical task. These compounds, while historically used as flame retardants, are now recognized as persistent organic pollutants, making the availability of pure individual congeners essential for toxicological studies, environmental monitoring, and the development of analytical standards. This guide provides an in-depth comparison of the primary synthetic methodologies for PBDEs, offering field-proven insights into the rationale behind experimental choices and detailed, self-validating protocols.
Introduction: The Double-Edged Sword of PBDEs
Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds characterized by a diphenyl ether backbone with varying degrees of bromine substitution. With 209 possible congeners, their chemical and physical properties, as well as their toxicological profiles, vary significantly. The need for pure analytical standards of specific PBDE congeners has driven the development of several synthetic strategies, each with its own set of advantages and limitations. This guide will dissect and compare four principal synthetic routes: the Williamson ether synthesis, the Ullmann condensation, synthesis via diaryliodonium salts, and direct bromination of diphenyl ether.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route for a particular PBDE congener is dictated by factors such as desired regioselectivity, the availability of starting materials, required scale, and desired purity. Below is a comparative overview of the most common methods.
| Method | General Principle | Advantages | Disadvantages | Typical Yields |
| Williamson Ether Synthesis | Nucleophilic substitution of a halide by an alkoxide or phenoxide. | Well-established, versatile for asymmetrical ethers. | Limited by the requirement for primary alkyl halides to avoid E2 elimination; not suitable for diaryl ether synthesis. | 50-95% (for suitable substrates)[1] |
| Ullmann Condensation | Copper-catalyzed reaction between a phenol and an aryl halide. | Effective for the synthesis of diaryl ethers, including PBDEs. | Often requires harsh reaction conditions (high temperatures); stoichiometric amounts of copper may be needed. | Moderate to good[2] |
| Diaryliodonium Salts | Reaction of a bromophenol with a brominated diphenyliodonium salt. | Milder reaction conditions, high yields, good for synthesizing highly substituted PBDEs.[3][4] | Starting diaryliodonium salts can be complex to synthesize. | Good to excellent[4] |
| Direct Bromination | Electrophilic aromatic substitution on the diphenyl ether backbone. | Potentially straightforward for producing mixtures of congeners. | Poor regioselectivity, leading to a mixture of products that are difficult to separate. | Variable, depends on desired congener |
In-Depth Analysis of Synthetic Routes
Williamson Ether Synthesis
The Williamson ether synthesis is a classic and versatile method for the formation of ethers.[1] It proceeds via an SN2 mechanism, involving the attack of an alkoxide or phenoxide nucleophile on an alkyl halide.[5]
Mechanism Rationale: The choice of a primary alkyl halide is critical to the success of this reaction. Secondary and tertiary alkyl halides will preferentially undergo an E2 elimination reaction in the presence of a strong base like an alkoxide, leading to the formation of an alkene instead of the desired ether.[5] For the synthesis of PBDEs, this method is primarily applicable for creating alkoxy-PBDEs rather than the core diphenyl ether structure.
Caption: Williamson Ether Synthesis Mechanism.
Experimental Protocol: Synthesis of a hypothetical Methoxy-Tetrabromobiphenyl
This protocol describes the synthesis of a methoxy-tetrabromobiphenyl, illustrating the application of the Williamson ether synthesis for creating alkoxy-PBDE derivatives.
Materials:
-
Tetrabromophenol (1.0 eq)
-
Sodium hydride (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (1.2 eq)
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride in anhydrous DMF in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of tetrabromophenol in anhydrous DMF to the suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phenoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting phenol. The final product's identity and purity should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that is particularly well-suited for the synthesis of diaryl ethers, making it a cornerstone for the preparation of the core PBDE structure.[6] The classical Ullmann reaction often requires harsh conditions, but modern modifications with various ligands have allowed for milder reaction parameters.[2]
Mechanism Rationale: The reaction involves the formation of a copper phenoxide intermediate, which then undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the copper catalyst. The use of a copper catalyst is essential to facilitate the coupling of the two aryl groups, which would not readily occur otherwise.
Caption: Ullmann Condensation Catalytic Cycle.
Experimental Protocol: Synthesis of a Tetrabromodiphenyl Ether (e.g., BDE-47)
This protocol outlines a general procedure for the synthesis of a tetrabromodiphenyl ether via an Ullmann condensation.
Materials:
-
2,4-Dibromophenol (1.0 eq)
-
1,3-Dibromo-5-iodobenzene (1.1 eq)
-
Copper(I) iodide (0.2 eq)
-
Potassium carbonate (2.0 eq)
-
Pyridine (solvent)
Procedure:
-
To a round-bottom flask, add 2,4-dibromophenol, 1,3-dibromo-5-iodobenzene, copper(I) iodide, and potassium carbonate.
-
Add pyridine as the solvent and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the pyridine.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with dilute hydrochloric acid to remove any remaining pyridine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The purity and identity of the synthesized PBDE congener must be confirmed by GC-MS, 1H NMR, and 13C NMR, and by comparison with a certified reference standard if available.
Synthesis via Diaryliodonium Salts
A more recent and often higher-yielding method for the synthesis of PBDEs, particularly for more sterically hindered and highly brominated congeners, involves the use of diaryliodonium salts.[3][4] This method generally proceeds under milder conditions compared to the traditional Ullmann condensation.[4]
Mechanism Rationale: The diaryliodonium salt acts as an electrophilic arylating agent. The reaction is believed to proceed through a ligand exchange mechanism, where the phenoxide displaces the counter-ion of the iodonium salt, followed by reductive elimination to form the diaryl ether. This method's success with sterically demanding substrates is a significant advantage.
Caption: Synthesis of PBDEs via Diaryliodonium Salts.
Experimental Protocol: Synthesis of a Heptabromodiphenyl Ether
This protocol provides a general method for synthesizing a highly brominated PBDE using a diaryliodonium salt.
Materials:
-
Tetrabromophenol (1.0 eq)
-
Bis(2,4,6-tribromophenyl)iodonium triflate (1.1 eq)
-
Copper(I) oxide (0.1 eq)
-
Potassium carbonate (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, combine the tetrabromophenol, bis(2,4,6-tribromophenyl)iodonium triflate, copper(I) oxide, and potassium carbonate.
-
Add DMF as the solvent and stir the mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Self-Validation: The final product should be rigorously characterized by high-resolution mass spectrometry and NMR to confirm its structure and purity, especially given the potential for isomeric products.
Direct Bromination of Diphenyl Ether
The direct bromination of diphenyl ether is an electrophilic aromatic substitution reaction. While seemingly straightforward, this method typically results in a mixture of PBDE congeners with varying degrees of bromination and substitution patterns.
Mechanism Rationale: The ether oxygen is an activating, ortho-, para-directing group. Therefore, bromination will occur at the positions ortho and para to the ether linkage. Controlling the regioselectivity is challenging, and the reaction conditions (brominating agent, catalyst, solvent, temperature) will influence the product distribution. Lewis acid catalysts like FeBr3 or AlCl3 are often used to polarize the bromine molecule and increase its electrophilicity.
Caption: Direct Bromination of Diphenyl Ether.
Experimental Protocol: General Procedure for Bromination of Diphenyl Ether
This protocol describes a general approach to the bromination of diphenyl ether, which will yield a mixture of products.
Materials:
-
Diphenyl ether (1.0 eq)
-
Bromine (x eq, depending on the desired degree of bromination)
-
Iron powder (catalytic amount)
-
Carbon tetrachloride (solvent)
-
Aqueous sodium thiosulfate solution
Procedure:
-
Dissolve diphenyl ether in carbon tetrachloride in a round-bottom flask protected from light.
-
Add a catalytic amount of iron powder.
-
Slowly add bromine to the solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature until the evolution of HBr gas ceases.
-
Wash the reaction mixture with aqueous sodium thiosulfate solution to remove excess bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting mixture of PBDE congeners will require extensive chromatographic separation (e.g., preparative HPLC or column chromatography) to isolate individual congeners.
Self-Validation: Due to the formation of a complex mixture, the characterization of the products requires advanced analytical techniques such as GC-MS with a long capillary column for good separation and comparison of retention times and mass spectra with certified standards.
Conclusion and Future Perspectives
The synthesis of specific polybrominated diphenyl ether congeners is a challenging yet crucial endeavor for advancing our understanding of their environmental fate and toxicological effects. The Williamson ether synthesis, while a powerful tool for ether formation in general, has limited applicability for the direct synthesis of the PBDE core structure. The Ullmann condensation remains a workhorse for diaryl ether formation, though often at the cost of harsh reaction conditions. The use of diaryliodonium salts has emerged as a superior method for many PBDEs, offering milder conditions and higher yields, particularly for highly substituted congeners. Direct bromination is a less controlled method, primarily useful for generating mixtures of congeners for initial screening or as a starting point for further separation.
Future research in this area will likely focus on developing even milder and more regioselective catalytic systems for Ullmann-type couplings and exploring novel synthetic pathways that offer greater control over the bromination pattern, ultimately providing the scientific community with the high-purity standards necessary to address the ongoing environmental and health concerns associated with this important class of compounds.
References
-
Teclechiel, D., et al. (2009). Synthesis of polybrominated diphenyl ethers via symmetrical tetra- and hexabrominated diphenyliodonium salts. Chemosphere, 74(3), 421-427. [Link]
- Marsh, G., et al. (2004). Synthesis of polybrominated diphenyl ethers and their capacity to induce CYP1A by the Ah receptor mediated pathway. Environmental Science & Technology, 38(10), 2877-2884.
-
Beringer, F. M., et al. (1958). Diaryliodonium Salts. IX. The Synthesis of Substituted Diphenyliodonium Salts. Journal of the American Chemical Society, 80(16), 4279-4281. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
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A Senior Application Scientist's Comparative Guide to Brominated Flame Retardant Precursors
Introduction: The Foundation of Fire Safety in Polymers
In the realm of polymer science, the development of materials that meet stringent fire safety standards is paramount. Brominated flame retardants (BFRs) have long been a cornerstone of this effort, prized for their high efficiency and cost-effectiveness in reducing the flammability of a wide array of products, from electronics and building materials to textiles and automotive components.[1] However, the performance, environmental profile, and processing characteristics of a BFR are not determined solely by its final chemical structure, but are deeply rooted in the nature of its chemical precursor.
This guide provides an in-depth comparative analysis of three major classes of BFRs, viewed through the lens of their fundamental building blocks: the phenolic-derived, cycloaliphatic, and aromatic ethane-based precursors. We will explore how the journey from precursor to final polymer composite dictates the ultimate fire safety performance. As scientists and developers, understanding this pathway is critical for making informed decisions, innovating safer materials, and navigating a complex regulatory landscape. We will dissect the synthesis, compare the performance with hard data, and provide the validated experimental protocols necessary for rigorous evaluation.
The Precursor-Performance Principle: From Monomer to Fire-Safe Matrix
The selection of a BFR precursor is the first and arguably most critical decision in the design of a flame-retardant polymer system. The precursor's structure dictates the BFR's molecular weight, bromine content, thermal stability, and its method of incorporation into the polymer—either as a reactive component that becomes part of the polymer backbone or as an additive that is physically blended.[2]
-
Reactive BFRs , such as Tetrabromobisphenol A (TBBPA), are chemically integrated into the polymer matrix. This covalent bonding minimizes migration and leaching, offering a more permanent flame retardancy solution.[3][4]
-
Additive BFRs , like Hexabromocyclododecane (HBCDD) and Decabromodiphenyl Ethane (DBDPE), are dispersed within the polymer. While effective, their physical blending means they are not permanently bound, which can affect the material's long-term properties and environmental profile.[2]
This guide will focus on three exemplary BFRs derived from distinct precursor classes:
-
Tetrabromobisphenol A (TBBPA): Derived from the phenolic precursor Bisphenol A .
-
Hexabromocyclododecane (HBCDD): Derived from the cycloaliphatic precursor Cyclododecatriene .
-
Decabromodiphenyl Ethane (DBDPE): Derived from the aromatic precursor Diphenyl Ethane .
Class 1: Phenolic Precursors - The Reactive Workhorse (TBBPA)
Tetrabromobisphenol A (TBBPA) is one of the most widely used BFRs globally, particularly in printed circuit boards for electronics.[5] Its success stems from its precursor, Bisphenol A, which provides two phenolic hydroxyl groups that allow TBBPA to be chemically reacted into epoxy and polycarbonate polymer backbones.
Precursor Profile: Bisphenol A
-
Structure: A rigid, aromatic diol.
-
Significance: The bis-phenolic structure is ideal for step-growth polymerization. When brominated, the aromatic rings provide excellent thermal stability, and the hydroxyl groups serve as reactive sites for incorporation into the polymer, making the flame retardant an integral part of the final material.
Synthesis Pathway: TBBPA from Bisphenol A
The synthesis of TBBPA is a direct electrophilic aromatic substitution reaction where Bisphenol A is brominated. The choice of solvent and reaction conditions is critical to ensure high purity and yield.
Mechanism of Action
When used as a reactive FR in epoxy resins, TBBPA's primary flame-retardant action occurs in both the condensed and gas phases. During combustion, the bromine-carbon bonds cleave.
-
Gas Phase: Released bromine radicals (Br•) act as scavengers in the vapor phase, interrupting the high-energy radical chain reactions (H•, OH•) that sustain combustion.
-
Condensed Phase: The aromatic structure of TBBPA promotes char formation, creating an insulating layer that shields the underlying polymer from heat and oxygen.
Class 2: Cycloaliphatic Precursors - The Additive for Foams (HBCDD)
Hexabromocyclododecane (HBCDD) has historically been a major additive flame retardant for extruded (XPS) and expanded (EPS) polystyrene foams used in thermal insulation for buildings.[6] Its precursor is a cyclic alkene, which allows for a high degree of bromination on an aliphatic backbone.
Due to its classification as a Persistent Organic Pollutant (POP) under the Stockholm Convention, the production and use of HBCDD are now heavily restricted globally. It is included here for comparative and historical context, as it drove the development of many alternatives.
Precursor Profile: 1,5,9-Cyclododecatriene (CDT)
-
Structure: A 12-carbon ring with three double bonds.
-
Significance: The multiple double bonds are highly susceptible to electrophilic addition, allowing for the straightforward attachment of six bromine atoms, resulting in a BFR with a very high bromine content by weight.
Synthesis Pathway: HBCDD from Cyclododecatriene
The synthesis involves the addition of bromine across the double bonds of the CDT ring. The commercial product is a mixture of diastereomers, with the gamma-isomer typically being the most abundant.
Mechanism of Action
HBCDD functions almost exclusively in the gas phase.
-
Thermal Decomposition: The aliphatic C-Br bonds in HBCDD are weaker than the aromatic C-Br bonds in TBBPA. Upon heating, HBCDD decomposes at a lower temperature, releasing hydrogen bromide (HBr).[7]
-
Gas Phase: The released HBr readily generates bromine radicals (Br•) that quench the fire's chain reaction, making it highly effective in polymers like polystyrene that decompose to produce flammable styrene monomer.
Class 3: Aromatic Ethane Precursors - The Stable Additive (DBDPE)
Decabromodiphenyl Ethane (DBDPE) is a major additive BFR and is considered a primary replacement for Decabromodiphenyl Ether (DecaBDE), another BFR that faced regulatory phase-outs. Its high bromine content and excellent thermal stability make it suitable for high-temperature processing applications in a variety of thermoplastics.
Precursor Profile: Diphenyl Ethane
-
Structure: Two benzene rings connected by an ethane bridge.
-
Significance: This structure combines the thermal stability of aromatic rings with a flexible ethane linker. It allows for exhaustive bromination (five bromine atoms per ring) to achieve a very high bromine content (~82% by weight) while maintaining a high molecular weight, which reduces its potential for bioaccumulation compared to smaller BFR molecules.
Mechanism of Action
Similar to other aromatic BFRs, DBDPE acts in both the gas and condensed phases.
-
Gas Phase: It has very high thermal stability, releasing bromine radicals at temperatures that coincide with the decomposition of many engineering thermoplastics.[8] These radicals interfere with the combustion process in the vapor phase.
-
Condensed Phase: It can promote charring, although its primary mechanism is gas-phase inhibition.
Performance Data: A Comparative Analysis
The true measure of a flame retardant lies in empirical data. The following tables synthesize performance metrics from various studies.
A crucial caveat: The performance of a flame retardant is highly dependent on the polymer matrix, the loading concentration, and the presence of synergists (like antimony trioxide, ATO). The data below is compiled from different sources and should be interpreted as representative rather than a direct, absolute comparison under identical conditions.
Table 1: Flame Retardancy Performance
| Flame Retardant | Precursor Class | Polymer Matrix | FR Conc. (% wt) | Synergist | Limiting Oxygen Index (LOI) (%) | UL 94 Rating (Thickness) | Citation(s) |
| TBBPA | Phenolic | Epoxy Resin | Reactive | None | 28.0 | V-0 | [9] |
| HBCDD/DBDPE | Cycloaliphatic / Aromatic | HIPS | 12 (Total) | ATO | ~36.0 | V-0 (3.2 mm) | [10][11] |
| DBDPE | Aromatic | Polyester | 12 | 6% ATO | 24.0 | V-0 | [9] |
| DBDPE | Aromatic | FPUF | 20 | None | 33.6 | V-0 |
Higher LOI indicates better flame retardancy. UL 94 V-0 is the highest rating for this vertical burn test.
Table 2: Thermal Stability (Thermogravimetric Analysis - TGA)
| Flame Retardant | Tonset (°C) | Tmax (°C) (Peak Decomposition) | Char Yield (%) @ 600°C | Notes | Citation(s) |
| TBBPA | ~230 | ~320 | Low | Decomposition starts above melting point.[7] | [7] |
| HBCDD | ~230 | ~245 | ~2 | Lower thermal stability due to aliphatic C-Br bonds. | [12] |
| DBDPE | ~350 | ~424 | ~0 | High thermal stability, suitable for high-temp processing.[8] | [12][13] |
Tonset and Tmax are approximate values and can vary with heating rate and atmosphere.
Table 3: Cone Calorimetry Data (Combustion Behavior)
| Flame Retardant System | Polymer Matrix | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Notes | Citation(s) |
| Pure HIPS | HIPS | ~1150 | ~110 | Baseline for comparison. | [14] |
| HIPS + DBDPO/ATO | HIPS | ~475 | ~50 | DBDPO is an ether analogue of DBDPE. | [14] |
| HIPS + DBDPE/ATO | HIPS | ~650 | ~80 | Shows effective HRR reduction. | [14] |
| HIPS + IFR/Diatoms | HIPS | ~461 | ~32.9 | Example of a non-brominated system. | [15] |
Lower pHRR and THR values indicate more effective fire suppression.
Experimental Protocols: A Self-Validating System
To ensure trustworthy and reproducible results, standardized testing methodologies are non-negotiable. The following section details the protocols for the key experiments used to generate the comparative data above.
Workflow for BFR Performance Evaluation
The logical flow for testing a new BFR formulation involves synthesis, incorporation into the target polymer, and a hierarchical series of performance tests.
Protocol 1: Limiting Oxygen Index (LOI) Test (ASTM D2863)
Objective: To determine the minimum concentration of oxygen in a flowing oxygen/nitrogen mixture that will just support flaming combustion of a material.
Methodology:
-
Specimen Preparation: Prepare vertically oriented bar specimens of the polymer composite (typically 80-150 mm long, 10 mm wide, 4 mm thick).
-
Apparatus Setup: Place the specimen vertically in the center of a heat-resistant glass column.
-
Gas Flow: Introduce a controlled mixture of oxygen and nitrogen into the bottom of the column, flowing upwards past the specimen. Set the total flow rate to maintain a velocity of 4 ± 1 cm/s.
-
Ignition: Ignite the top of the specimen with a propane flame and remove the ignition source.
-
Observation: Observe the burning behavior. The test is considered a "pass" for a given oxygen concentration if the flame self-extinguishes before a specified length of the specimen is consumed or before a certain time has elapsed.
-
Iteration: Adjust the oxygen concentration in successive tests. Increase O₂ if the flame extinguishes; decrease O₂ if it continues to burn.
-
Determination: The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the material meets the specified burning criteria.
Protocol 2: UL 94 Vertical Burn Test
Objective: To classify the self-extinguishing and dripping characteristics of plastic materials.
Methodology:
-
Specimen Preparation: Use bar specimens (typically 127 mm x 12.7 mm) of a specified thickness. A piece of dry cotton is placed 300 mm below the specimen.
-
Apparatus Setup: Clamp the specimen vertically from its top end.
-
First Flame Application: Apply a calibrated blue flame (20 mm high) to the bottom center of the specimen for 10 seconds, then remove the flame.
-
First Observation: Record the duration of flaming combustion (t1) after the first flame application.
-
Second Flame Application: As soon as flaming combustion ceases, immediately re-apply the flame for another 10 seconds.
-
Second Observation: After removing the flame, record the duration of flaming combustion (t2) and the duration of glowing combustion (t3). Note if any dripping particles ignite the cotton below.
-
Classification: Classify the material based on the recorded times and dripping behavior according to the UL 94 standard criteria (V-0, V-1, V-2). A V-0 rating, the highest classification in this series, requires that flaming stops within 10 seconds after each flame application and there are no flaming drips.
Protocol 3: Cone Calorimetry (ASTM E1354)
Objective: To measure the heat release rate (HRR), smoke production, and other combustion properties under controlled radiant heating, simulating a real-world fire scenario.
Methodology:
-
Specimen Preparation: Prepare flat square specimens (100 mm x 100 mm) with a maximum thickness of 50 mm. Wrap the back and sides in aluminum foil.
-
Apparatus Setup: Place the specimen on a load cell (to measure mass loss) under a conical radiant heater. Set the desired incident heat flux (e.g., 35 or 50 kW/m²).
-
Ignition: Position a spark igniter above the specimen surface.
-
Test Initiation: Begin the test, exposing the specimen to the radiant heat. The test clock starts, and data acquisition begins.
-
Data Collection: Continuously measure:
-
Time to sustained ignition.
-
Mass of the specimen via the load cell (mass loss rate).
-
Oxygen concentration in the exhaust duct (used to calculate heat release rate based on the oxygen consumption principle).
-
Smoke obscuration using a laser system.
-
-
Analysis: From the raw data, calculate key parameters including the peak Heat Release Rate (pHRR), Total Heat Released (THR), and Specific Extinction Area (a measure of smoke).
Conclusion: An Integrated Approach to BFR Selection
The selection of a brominated flame retardant is a multi-faceted decision that begins with the precursor. The chemical journey from a simple organic molecule like Bisphenol A or Cyclododecatriene to a complex, fire-safe polymer composite is governed by principles of chemical reactivity, thermal stability, and mechanistic efficiency.
-
TBBPA , derived from a phenolic precursor, offers the advantage of reactive integration, providing permanent, non-migrating fire resistance, which is ideal for durable goods like electronics.
-
HBCDD , built from a cycloaliphatic ring, demonstrates high bromination efficiency but its lower thermal stability and environmental concerns have led to its replacement.
-
DBDPE , from an aromatic ethane precursor, provides a highly stable, high-bromine-content additive solution suitable for demanding, high-temperature applications and serves as a modern replacement for older BFRs.
There is no single "best" BFR precursor; the optimal choice is application-specific. It requires a holistic evaluation of performance data from standardized tests like LOI, UL 94, and Cone Calorimetry, balanced against processing requirements, material compatibility, and the ever-present considerations of environmental health and safety. As researchers and developers, our role is to leverage this detailed understanding to innovate the next generation of fire-safe materials—materials that are not only effective but also sustainable.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 1,3-Dibromo-2-(2-bromoethoxy)benzene
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1,3-Dibromo-2-(2-bromoethoxy)benzene (CAS No. 206347-32-2). As a polybrominated ether, this compound requires meticulous management to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. This guide moves beyond simple instruction to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.
Part 1: Hazard Identification and Risk Assessment
This compound belongs to the chemical class of halogenated organic compounds.[1] While a specific, validated Safety Data Sheet (SDS) for this exact molecule is not widely available, its structural similarity to other brominated benzene derivatives and polybrominated diphenyl ethers (PBDEs) allows for a robust, inferred hazard profile.[2] Halogenated hydrocarbons are known for their potential toxicity upon inhalation and ingestion.[1]
Compounds like 1,3-Dibromobenzene are known to cause skin, eye, and respiratory irritation.[3][4] Furthermore, thermal decomposition of brominated organic compounds can release highly toxic and corrosive gases, such as hydrogen bromide.[5][6] Therefore, all handling and disposal procedures must be executed with the assumption that this compound presents similar hazards.
Waste Profile Summary Table
| Parameter | Guideline & Rationale | Source(s) |
| Chemical Name | This compound | [7] |
| CAS Number | 206347-32-2 | [7] |
| Molecular Formula | C₈H₇Br₃O | [7] |
| Waste Classification | Hazardous Waste: Halogenated Organic Liquid. This classification is critical because halogenated waste requires specific disposal routes, typically high-temperature incineration, to prevent the formation of persistent organic pollutants (POPs).[8][9] It must not be mixed with non-halogenated waste.[10] | |
| Primary Hazards | Assumed: Harmful if swallowed, skin/eye irritant, respiratory tract irritant. Based on data for analogous brominated compounds.[3][11] | |
| Incompatible Materials | Strong oxidizing agents, acids, and bases. Co-disposal with incompatible materials can lead to exothermic reactions or the generation of toxic gases. Store separately.[12] | |
| Personal Protective Equipment (PPE) | Nitrile gloves, chemical safety goggles, lab coat. All operations involving open containers must be conducted in a certified chemical fume hood.[1] |
Part 2: Spill Management Protocol
Immediate and correct response to a spill is critical to mitigate exposure and prevent environmental release.
Step-by-Step Spill Cleanup Methodology:
-
Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the immediate spill area. Restrict access to the area.
-
Ventilate: Ensure the area is well-ventilated. For significant spills, this must be managed within a chemical fume hood.[1]
-
Don PPE: Before approaching the spill, don the appropriate PPE as specified in the table above.
-
Containment: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[13] Causality: Using inert materials prevents any potential reaction with the spilled chemical. Do not use combustible materials like paper towels as the primary absorbent, as this can create a fire hazard.[13]
-
Collection: Carefully scoop the absorbed material and contaminated debris into a designated, sealable hazardous waste container. The container must be clearly labeled as "Hazardous Waste: Spill Debris containing this compound."[9][13]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water.[13] All cleaning materials (wipes, solvent) must also be disposed of as hazardous waste.
-
Emergency Contact: For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.[9]
Part 3: Step-by-Step Disposal Procedure
The disposal of this compound must follow a systematic and compliant protocol. The core principle is waste segregation .
Experimental Protocol: Waste Collection and Disposal
-
Waste Segregation:
-
Designate a specific waste stream for "Halogenated Organic Waste." [8]
-
Crucially, do not mix this waste with non-halogenated organic solvents, aqueous waste, acids, or bases.[9][10]
-
Rationale: Mixing waste streams complicates the disposal process, increases costs, and can create dangerous chemical reactions. Halogenated waste is typically incinerated at specific temperatures to ensure complete destruction and prevent the formation of dioxins and furans.[8]
-
-
Container Selection:
-
Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, designed for liquid hazardous waste.[12][14]
-
Ensure the container has a tight-fitting, leak-proof screw cap.[14]
-
Rationale: Avoid using metal containers. Halogenated solvents can degrade over time to produce acidic byproducts (e.g., hydrobromic acid) that will corrode metal containers, leading to leaks.[12]
-
-
Labeling:
-
Accumulation & Storage:
-
Keep the waste container closed at all times except when adding waste.[10][14] This minimizes the release of volatile organic compounds (VOCs).
-
Store the container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation.[9]
-
The SAA must be under the control of the laboratory personnel. Place the container in secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks.[12]
-
-
Requesting Pickup:
Part 4: Disposal Decision Workflow
The following diagram outlines the logical workflow for managing this compound from use to final disposal.
Caption: Decision workflow for handling and disposal of this compound.
References
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Safe Handling & Disposal of Organic Substances – HSC Chemistry . Science Ready.
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1,3-Dibromo-2-(2-bromo-ethoxy)-5-fluoro-benzene PubChem Entry . National Center for Biotechnology Information.
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Management of waste containing polybrominated diphenyl ethers: A review . National Institutes of Health (NIH).
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Safety Data Sheet for (2-Bromoethyl)benzene . Sigma-Aldrich.
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Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane . Sigma-Aldrich.
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Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering.
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Recommendations from AIHA on EPA's Draft Risk Evaluation on 1,3-Butadiene . American Industrial Hygiene Association (AIHA).
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Benzene, 1,3-dibromo-2-(2-bromoethoxy)- Product Page . CymitQuimica.
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Safety Data Sheet for (1-Bromoethyl)benzene . Alfa Aesar.
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Benzene, 1,3-dibromo- Substance Details . US Environmental Protection Agency (EPA).
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Hazard Summary for Dibromobenzene . New Jersey Department of Health.
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1,3-Dibromo-2-(2-bromophenoxy)benzene Product Page . Alfa Chemistry.
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A Senior Application Scientist's Guide to Handling 1,3-Dibromo-2-(2-bromoethoxy)benzene
Understanding the Risks: A Proactive Approach to Safety
1,3-Dibromo-2-(2-bromoethoxy)benzene belongs to the family of brominated aromatic ethers, some of which are utilized as flame retardants[1]. Due to the presence of multiple bromine atoms on an aromatic structure, it is prudent to anticipate potential hazards associated with this class of chemicals. Based on data from analogous compounds, the primary concerns are:
-
Acute Toxicity (Oral): Similar brominated compounds are harmful if swallowed[2].
-
Skin and Eye Irritation: Contact can cause skin irritation and serious eye irritation or damage[3][4]. Some related compounds are noted to cause severe skin burns and eye damage[3].
-
Inhalation Toxicity: Inhalation of vapors or mists may be harmful and can cause respiratory irritation[3][4].
Given these potential hazards, a robust personal protective equipment (PPE) plan is not just recommended; it is essential.
Your First Line of Defense: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Laboratory Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Chemical safety goggles | Nitrile or Neoprene gloves[5] | Lab coat | Recommended if not in a fume hood |
| Solution Preparation | Chemical safety goggles and face shield | Nitrile or Neoprene gloves[5] | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
| Running Reactions | Chemical safety goggles and face shield | Nitrile or Neoprene gloves[5] | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
| Work-up and Purification | Chemical safety goggles and face shield | Nitrile or Neoprene gloves[5] | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty Nitrile or Neoprene gloves | Chemical-resistant coveralls | Air-purifying respirator with organic vapor cartridges |
Step-by-Step Operational Plan: From Receipt to Disposal
A meticulous operational plan is crucial for minimizing exposure and preventing accidents.
Pre-Experiment Preparations
-
Information Review: Before handling, review this guide and any available safety information for similar compounds.
-
Fume Hood Verification: Ensure your chemical fume hood is functioning correctly and has a current certification.
-
PPE Check: Inspect all PPE for damage or contamination before use.
-
Spill Kit Accessibility: Confirm that a spill kit containing appropriate absorbent materials is readily accessible.
Handling Procedures
The following diagram illustrates the logical flow for handling this compound safely.
Sources
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

